molecular formula C15H14N2O B140432 10,11-Dihydrocarbamazepine CAS No. 3564-73-6

10,11-Dihydrocarbamazepine

カタログ番号: B140432
CAS番号: 3564-73-6
分子量: 238.28 g/mol
InChIキー: PHNLCHMJDSSPDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>10,11-Dihydrocarbamazepine is an impurity present in dibenzazepine drug used in the treatment of epilepsy. Single-crystal structure of new dimer-based polymorph of this compound has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNLCHMJDSSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189151
Record name 10,11-Dihydrocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3564-73-6
Record name 10,11-Dihydrocarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3564-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydrocarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydrocarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCARBAMAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

10,11-Dihydrocarbamazepine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 10,11-Dihydrocarbamazepine

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 10,11-Dihydro-10-hydroxycarbamazepine (also known as licarbazepine or monohydroxy derivative, MHD), the principal active metabolite of the anticonvulsant drug oxcarbazepine. The primary therapeutic action of licarbazepine is mediated through the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs), leading to the stabilization of hyperexcited neuronal membranes and inhibition of repetitive firing. This document details the metabolic activation of the parent prodrug, delineates the molecular interactions with its primary and secondary targets, presents quantitative pharmacological data in structured tables, and provides detailed protocols for key preclinical assays used to characterize its activity, including the maximal electroshock seizure (MES) model and whole-cell patch-clamp electrophysiology. All logical and metabolic pathways are visualized using standardized diagrams to facilitate a clear understanding of the underlying molecular and cellular events.

Metabolic Activation of Oxcarbazepine to Licarbazepine

Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, 10,11-Dihydro-10-hydroxycarbamazepine (licarbazepine). This biotransformation is a critical step, as licarbazepine is responsible for the majority of the anticonvulsant effect.

The metabolic conversion is primarily mediated by cytosolic reductases, including aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductases (CBR1, CBR3), in the liver.[1] This process reduces the 10-keto group of oxcarbazepine, yielding a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. The (S)-enantiomer is generally considered the more potent form.[2]

Following its formation, licarbazepine is primarily eliminated through glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). A minor portion (less than 4%) of licarbazepine can be oxidized to the pharmacologically inactive 10,11-dihydroxy derivative.[1] Unlike its predecessor carbamazepine, this metabolic pathway largely avoids the cytochrome P450 system for its primary activation, reducing the potential for certain drug-drug interactions.[1]

OXC Oxcarbazepine (Prodrug) MHD Licarbazepine (MHD) (Active Metabolite) (S)- and (R)-enantiomers OXC->MHD GLUC Licarbazepine-Glucuronide (Inactive) MHD->GLUC DHD 10,11-Dihydroxy-Derivative (Inactive) MHD->DHD Enzymes1 Cytosolic Reductases (AKR1C1-4, CBR1, CBR3) Enzymes1->MHD Enzymes2 UGT Isoforms Enzymes2->GLUC Enzymes3 Oxidation (<4%) Enzymes3->DHD

Caption: Metabolic pathway of oxcarbazepine to its active and inactive metabolites.

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The cornerstone of licarbazepine's anticonvulsant activity is its interaction with voltage-gated sodium channels (VGSCs).[3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. In pathological conditions like epilepsy, neurons can enter a state of hyperexcitability characterized by high-frequency, repetitive firing. Licarbazepine selectively targets these overactive neurons.

State-Dependent and Use-Dependent Inhibition

Licarbazepine's action is not a simple blockade but is highly dependent on the conformational state of the sodium channel. VGSCs cycle through three main states:

  • Resting State: Closed at resting membrane potential, but available to open.

  • Open State: Briefly open upon membrane depolarization.

  • Inactivated State: Closed and refractory to opening, which occurs shortly after opening and during prolonged depolarization.

Licarbazepine exhibits significantly higher binding affinity for the inactivated state of the VGSC compared to the resting state.[3][4] This "state-dependent" binding has a crucial functional consequence:

  • At normal neuronal firing rates, channels spend little time in the inactivated state, so licarbazepine has a minimal effect.

  • During the high-frequency firing characteristic of a seizure, channels spend more time in the open and inactivated states.

  • Licarbazepine binds to and stabilizes the inactivated state, preventing the channel from returning to the resting state. This reduces the number of available channels to fire subsequent action potentials.

This phenomenon, where inhibition increases with the frequency of channel activation, is known as "use-dependent block" .[5] It allows licarbazepine to preferentially suppress pathological neuronal activity while sparing normal, low-frequency transmission.

cluster_legend Channel State Transitions Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Inactivated Inactivated->DrugBound High Affinity Binding Drug Licarbazepine Drug->DrugBound

Caption: State-dependent binding of licarbazepine to voltage-gated sodium channels.
Quantitative Data on Anticonvulsant Activity and Sodium Channel Blockade

The efficacy of licarbazepine has been quantified in various preclinical models. The maximal electroshock seizure (MES) test in rodents is a standard model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that block VGSCs.[6] Inhibition of radioligand binding, such as with [[3H]]batrachotoxinin A 20-α-benzoate ([[3H]]BTX), provides a direct measure of a compound's ability to interact with the sodium channel neurotoxin binding site 2.

CompoundAssaySpeciesParameterValueReference
(S)-Licarbazepine AcetateMES (oral)RatED₅₀4.7 +/- 0.9 mg/kg[7]
(R)-Licarbazepine AcetateMES (oral)RatED₅₀10.9 +/- 2.3 mg/kg[7]
(S)-Licarbazepine Acetate[[3H]]BTX Binding InhibitionRat Brain SynaptosomesIC₅₀1.8 +/- 0.3 µM[7]
(R)-Licarbazepine Acetate[[3H]]BTX Binding InhibitionRat Brain SynaptosomesIC₅₀3.5 +/- 0.5 µM[7]
Carbamazepine[[3H]]BTX Binding InhibitionRat Brain SynaptosomesIC₅₀29 +/- 3 µM[7]
Licarbazepine (Racemic)[[3H]]BTX Binding InhibitionRat Brain SynaptosomesIC₅₀23 +/- 4 µM[7]

Note: Data for licarbazepine acetates are included as they are direct prodrugs of the individual enantiomers and demonstrate their respective potencies. The higher potency (lower ED₅₀ and IC₅₀ values) of the (S)-enantiomer is evident.

Secondary and Putative Mechanisms of Action

While VGSC blockade is the primary mechanism, other actions may contribute to licarbazepine's broad anticonvulsant profile.

  • Modulation of Voltage-Gated Calcium Channels (VGCCs): Studies suggest that oxcarbazepine and licarbazepine can modulate high-voltage activated (HVA) calcium channels, particularly of the N- and P/Q-types.[3] This action could contribute to the inhibition of neurotransmitter release.

  • Modulation of Potassium Channels: There is some evidence indicating that licarbazepine may enhance potassium conductance, which would contribute to membrane hyperpolarization and a reduction in neuronal excitability.[3]

  • Inhibition of Glutamate Release: As a downstream consequence of its effects on sodium and calcium channels in presynaptic terminals, licarbazepine can reduce the release of the excitatory neurotransmitter glutamate.

Experimental Protocols

The following sections provide detailed methodologies for key preclinical assays used to characterize the mechanism of action of this compound.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Model

This protocol describes the standard procedure for assessing the ability of a compound to prevent the spread of seizures, a hallmark of VGSC blockers.[6][8]

start Start acclimate Acclimate Rodents (Mice or Rats) start->acclimate group Divide into Treatment Groups (Vehicle, Drug Doses) acclimate->group admin Administer Compound (e.g., i.p. or p.o.) group->admin wait Wait for Time of Peak Effect admin->wait stimulate Deliver Electrical Stimulus (Corneal Electrodes) wait->stimulate observe Observe for Tonic Hindlimb Extension (THE) stimulate->observe endpoint Endpoint: Absence or Presence of THE observe->endpoint analyze Calculate ED₅₀ (Probit Analysis) endpoint->analyze end End analyze->end

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
  • Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against tonic hindlimb extension induced by a supramaximal electrical stimulus.

  • Materials:

    • Rodents (e.g., male CF-1 mice or Sprague-Dawley rats).

    • Electroconvulsive shock device (e.g., Ugo Basile ECT unit).

    • Corneal electrodes.

    • Electrode solution (0.9% saline).

    • Test compound and vehicle.

    • Administration supplies (syringes, gavage needles).

  • Procedure:

    • Animal Preparation: Animals are acclimatized to the laboratory environment. On the day of the experiment, animals are weighed and divided into treatment groups (typically n=8-12 per group).

    • Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneal, i.p.; or oral, p.o.) at various doses. A control group receives only the vehicle. The timing of the test is determined by the compound's known or estimated time to peak effect.

    • Stimulation: At the predetermined time post-administration, a drop of saline is applied to the animal's eyes to ensure good electrical contact. The corneal electrodes are placed on the corneas.

    • Electrical Stimulus: A suprathreshold electrical stimulus is delivered. Standard parameters are:

      • Mice: 50 mA, 60 Hz, 0.2-second duration.[9]

      • Rats: 150 mA, 60 Hz, 0.2-second duration.[6]

    • Observation: The animal is immediately observed for the seizure pattern. The primary endpoint is the presence or absence of a full tonic hindlimb extension, characterized by the rigid, extended posture of the hindlimbs lasting for several seconds.

  • Data Analysis:

    • For each dose group, the number of animals protected from tonic hindlimb extension is recorded.

    • The data (dose vs. percent protection) are analyzed using a statistical method such as probit analysis to calculate the ED₅₀ and its 95% confidence intervals.

In Vitro Ion Channel Analysis: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a framework for directly measuring the effects of licarbazepine on ionic currents through VGSCs in isolated cells or neurons.[10]

start Start prep Prepare Cell Culture or Acute Brain Slice start->prep seal Approach Cell and Form Giga-ohm Seal (>1 GΩ) prep->seal pipette Fabricate Borosilicate Glass Pipette (2-5 MΩ) pipette->seal solutions Prepare External and Internal Solutions solutions->seal wholecell Rupture Membrane to Achieve Whole-Cell Configuration seal->wholecell protocol Apply Voltage Protocol (e.g., for Tonic or Use-Dependent Block) wholecell->protocol applydrug Perfuse Control Solution, then Apply Drug protocol->applydrug record Record Ionic Currents (pA) vs. Time (ms) applydrug->record analyze Analyze Data: (IC₅₀, Shift in Inactivation, etc.) record->analyze end End analyze->end

Caption: Experimental workflow for whole-cell patch clamp recording.
  • Objective: To characterize the inhibitory effects (e.g., IC₅₀, tonic block, use-dependent block) of licarbazepine on specific VGSC subtypes expressed in a cell line (e.g., HEK-293) or in primary neurons from brain slices.

  • Materials:

    • Cells expressing the desired sodium channel subtype or acutely prepared rodent hippocampal slices.[11][12]

    • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

    • Borosilicate glass capillaries and pipette puller.

    • Perfusion system for solution exchange.

    • External (extracellular) and Internal (pipette) physiological solutions.

  • Solutions (Example for Sodium Currents):

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium and fluoride ions are used to block potassium and calcium channels, isolating sodium currents).

  • Procedure:

    • Preparation: An isolated cell or a neuron within a brain slice is identified under the microscope.

    • Pipette Positioning: A glass micropipette (resistance 2-5 MΩ) filled with internal solution is advanced to the cell surface.

    • Seal Formation: Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing electrical and chemical access to the cell's interior.

    • Voltage Clamp and Recording: The amplifier holds the cell's membrane potential at a set value (e.g., -100 mV). Specific voltage protocols are applied to elicit sodium currents.

  • Voltage Protocols for Analysis:

    • Tonic Block: From a hyperpolarized holding potential (-120 mV), a depolarizing step (e.g., to 0 mV) is applied at a low frequency (e.g., 0.1 Hz). The reduction in peak current amplitude in the presence of the drug compared to control determines the tonic block. An IC₅₀ can be calculated from the concentration-response curve.

    • Use-Dependent Block: A train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied. The progressive decrease in current amplitude during the train in the presence of the drug demonstrates use-dependent block.[5]

    • Steady-State Inactivation: The voltage-dependence of inactivation is measured by applying a series of prepulses to different voltages before a test pulse. A leftward shift in the resulting Boltzmann curve in the presence of the drug indicates preferential binding to the inactivated state.[4]

Conclusion

The mechanism of action of this compound (licarbazepine) is well-characterized and serves as a paradigm for modern state-dependent ion channel modulators. Its primary action is the potent, use-dependent blockade of voltage-gated sodium channels, an effect driven by its preferential binding to the inactivated state of the channel. This elegant mechanism allows for the selective dampening of pathological, high-frequency neuronal firing while largely sparing normal physiological activity. This is complemented by secondary modulatory effects on other ion channels. The combination of a well-understood metabolic activation pathway and a precisely defined molecular target makes licarbazepine a cornerstone of anticonvulsant therapy and a critical subject of study for neuropharmacology and drug development professionals.

References

10,11-Dihydrocarbamazepine: A Technical Guide on its Role as a Carbamazepine Metabolite and Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, undergoes extensive metabolism, leading to the formation of several derivatives. While the primary metabolic route proceeds via oxidation to carbamazepine-10,11-epoxide and subsequent hydrolysis to 10,11-dihydroxycarbamazepine, the status of 10,11-dihydrocarbamazepine as a direct metabolite is a subject of clarification. This technical guide provides a comprehensive overview of the metabolic pathways of carbamazepine, with a particular focus on the formation of its key metabolites. It delves into the enzymatic processes involved, presents detailed experimental protocols for their investigation, and offers quantitative data for analytical validation. Furthermore, this document clarifies the role of this compound as a significant related compound, impurity, and analytical standard in the context of carbamazepine research and development.

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug.[1] Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its complex metabolism, primarily occurring in the liver.[2] A thorough understanding of its metabolic fate is crucial for optimizing therapy, predicting adverse effects, and guiding the development of new chemical entities. This guide focuses on the metabolic pathways of carbamazepine, with a specific emphasis on clarifying the role and significance of this compound in relation to the parent drug.

The Primary Metabolic Pathway of Carbamazepine

The major metabolic pathway of carbamazepine involves the oxidation of its dibenzazepine ring, a two-step enzymatic process that leads to the formation of the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine, which is the main metabolite excreted in urine.[3][4]

Step 1: Epoxidation to Carbamazepine-10,11-epoxide

The initial and rate-limiting step in the primary metabolic pathway of carbamazepine is the epoxidation of the 10,11-double bond to form carbamazepine-10,11-epoxide (CBZ-E).[3] This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP2C8.[1][5] CBZ-E is a stable and pharmacologically active metabolite, contributing to both the therapeutic and toxic effects of the parent drug.[3][6]

Step 2: Hydrolysis to 10,11-Dihydroxycarbamazepine

The active epoxide metabolite, CBZ-E, is subsequently hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to form the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol).[3][4] This detoxification step is critical, as the accumulation of CBZ-E has been associated with neurotoxic side effects.[3]

Carbamazepine_Metabolism Carbamazepine Carbamazepine CBZ_E Carbamazepine-10,11-epoxide (Active) Carbamazepine->CBZ_E CYP3A4, CYP2C8 CBZ_diol trans-10,11-Dihydroxy- This compound (Inactive) CBZ_E->CBZ_diol EPHX1

Primary metabolic pathway of carbamazepine.

The Role of this compound

Current scientific literature does not support the classification of this compound as a direct or significant metabolite of carbamazepine in humans. Instead, it is primarily recognized in the following contexts:

  • Analytical Standard: Due to its structural similarity to carbamazepine and its metabolites, this compound is frequently used as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of carbamazepine and its metabolites in biological matrices.

  • Impurity: this compound can be present as an impurity in carbamazepine drug substances and finished products, arising from the manufacturing process. Regulatory guidelines often necessitate the monitoring and control of this impurity.

  • Starting Material: In synthetic chemistry, this compound can serve as a starting material or intermediate in the synthesis of other dibenzazepine derivatives.

While some microbial systems have been shown to hydroxylate this compound, this does not reflect the metabolic pathways observed in humans.[7]

Experimental Protocols

In Vitro Metabolism of Carbamazepine

This protocol describes the general procedure to study the formation of carbamazepine-10,11-epoxide and 10,11-dihydroxycarbamazepine from carbamazepine using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Carbamazepine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Internal standard (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes, and carbamazepine at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of carbamazepine-10,11-epoxide and 10,11-dihydroxycarbamazepine.

In_Vitro_Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis prep_mix Prepare Incubation Mixture (HLMs, Buffer, Carbamazepine) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Workflow for in vitro carbamazepine metabolism.

LC-MS/MS Analysis of Carbamazepine and its Metabolites

This protocol provides a general framework for the quantification of carbamazepine, carbamazepine-10,11-epoxide, and 10,11-dihydroxycarbamazepine in biological samples.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, serum, or microsomal incubation sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d10-carbamazepine or this compound).[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

ParameterTypical Value
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
Carbamazepine-10,11-epoxide253.1180.1
10,11-Dihydroxycarbamazepine271.1253.1
This compound (IS)239.1194.1

Note: These MRM transitions are examples and may require optimization based on the specific instrument used.

LCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing sample Biological Sample add_solvent Add Acetonitrile + Internal Standard sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Workflow for LC-MS/MS analysis.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of carbamazepine and its metabolites.

Table 1: LC-MS/MS Method Performance

ParameterCarbamazepineCarbamazepine-10,11-epoxide10,11-Dihydroxycarbamazepine
Linearity Range (ng/mL) 5 - 20005 - 20001 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 551
Intra-day Precision (%CV) < 10%< 10%< 15%
Inter-day Precision (%CV) < 10%< 10%< 15%
Recovery (%) > 85%> 85%> 80%

Data compiled from representative LC-MS/MS methods. Actual performance may vary.

Table 2: Pharmacokinetic Parameters of Carbamazepine and its Epoxide Metabolite [8]

ParameterCarbamazepineCarbamazepine-10,11-epoxide
Half-life (t1/2) (hr) 27.3 - 30.35.1 - 6.1
Volume of Distribution (Vd) (L/kg) 1.12 - 1.160.64 - 0.73

These parameters are from a study with specific extended-release formulations and may vary.[8]

Conclusion

The metabolism of carbamazepine is a well-characterized process that primarily involves its conversion to the active metabolite, carbamazepine-10,11-epoxide, followed by detoxification to 10,11-dihydroxycarbamazepine. This compound, while structurally related, is not a significant metabolite in humans but serves as a crucial tool in the analytical determination of carbamazepine and its metabolites. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with carbamazepine and related compounds. A clear understanding of these metabolic pathways and analytical methodologies is essential for the continued safe and effective use of this important therapeutic agent.

References

The Neuroprotective Potential of 10,11-Dihydrocarbamazepine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Putative Mechanisms and Future Research Directions

Abstract

10,11-Dihydrocarbamazepine (DHCB), the principal active metabolite of the widely prescribed anticonvulsant and mood stabilizer carbamazepine, has garnered interest for its potential neuroprotective properties. While direct and extensive research on the neuroprotective effects of DHCB remains in its nascent stages, this technical guide synthesizes the available preclinical evidence for its parent compound and related derivatives to extrapolate and propose potential mechanisms of action for DHCB. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the core pharmacological attributes of DHCB that may contribute to neuronal resilience. We will explore its potential role in the modulation of ion channels, mitigation of glutamate excitotoxicity, and attenuation of oxidative stress. Detailed experimental protocols and conceptualized signaling pathways are presented to facilitate further investigation into this promising compound.

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant and growing global health burden. The quest for effective neuroprotective agents that can slow or halt the progression of neuronal damage is a paramount goal in modern neuroscience and drug development. This compound, a major metabolite of carbamazepine, is an intriguing candidate for neuroprotection due to its structural similarity to its parent compound, which has demonstrated neuroprotective effects in various experimental models.[1] Understanding the potential mechanisms by which this compound may confer neuroprotection is crucial for guiding future research and unlocking its therapeutic potential.

This guide will delve into three key putative mechanisms of neuroprotection for this compound:

  • Ion Channel Modulation: Regulating the flux of ions across neuronal membranes to prevent excitotoxicity and maintain cellular homeostasis.

  • Attenuation of Glutamate Excitotoxicity: Counteracting the deleterious effects of excessive glutamatergic stimulation, a common pathway in neuronal injury.

  • Reduction of Oxidative Stress: Protecting neurons from damage induced by reactive oxygen species (ROS), a key contributor to neurodegeneration.

Putative Neuroprotective Mechanisms of this compound

While direct experimental evidence for the neuroprotective effects of this compound is limited, its pharmacological actions can be inferred from studies on carbamazepine and its other active metabolite, carbamazepine-10,11-epoxide.

Ion Channel Modulation

The modulation of voltage-gated ion channels is a well-established mechanism for neuroprotection.[2][3] Carbamazepine and its epoxide metabolite are known to modulate sodium and calcium channels.[4] It is plausible that this compound shares this property, which would be a key contributor to its neuroprotective potential.

Hypothesized Signaling Pathway for Ion Channel Modulation:

DHCB 10,11-Dihydro- carbamazepine Na_Channel Voltage-Gated Sodium Channel DHCB->Na_Channel Inhibition Ca_Channel Voltage-Gated Calcium Channel DHCB->Ca_Channel Inhibition Membrane_Depolarization Reduced Neuronal Membrane Depolarization Na_Channel->Membrane_Depolarization Leads to Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to Neuroprotection Neuroprotection Membrane_Depolarization->Neuroprotection Neurotransmitter_Release->Neuroprotection

Figure 1: Hypothesized ion channel modulation by this compound.
Attenuation of Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to neuronal death through a process known as excitotoxicity.[5] By modulating ion channels and potentially other targets, this compound may reduce the downstream toxic effects of excessive glutamate.

Hypothesized Signaling Pathway for Attenuation of Glutamate Excitotoxicity:

Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Increased Intracellular Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers DHCB 10,11-Dihydro- carbamazepine DHCB->NMDA_Receptor Potential Inhibition DHCB->Ca_Influx Potential Reduction Neuroprotection Neuroprotection DHCB->Neuroprotection Promotes

Figure 2: Hypothesized attenuation of glutamate excitotoxicity by this compound.
Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in a wide range of neurological disorders.[6][7] Some anticonvulsants have been shown to possess antioxidant properties.[8]

Hypothesized Signaling Pathway for Reduction of Oxidative Stress:

Oxidative_Stressors Oxidative Stressors (e.g., H2O2, Ischemia) ROS Increased ROS Production Oxidative_Stressors->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Neuroprotection Neuroprotection DHCB 10,11-Dihydro- carbamazepine DHCB->ROS Scavenging/ Inhibition Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, Catalase) DHCB->Antioxidant_Enzymes Potential Induction DHCB->Neuroprotection Promotes Antioxidant_Enzymes->ROS Neutralizes

Figure 3: Hypothesized reduction of oxidative stress by this compound.

Experimental Protocols for Investigating Neuroprotective Effects

To rigorously assess the neuroprotective potential of this compound, a series of in vitro and in vivo experimental models are recommended.

In Vitro Neuroprotection Assays

3.1.1. Primary Neuronal Cultures

  • Objective: To assess the direct protective effects of this compound on neurons subjected to various insults.

  • Methodology:

    • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice).

    • Toxin-Induced Injury: After a period of maturation in vitro, neurons are exposed to neurotoxic stimuli such as:

      • Glutamate or NMDA: To model excitotoxicity.

      • Hydrogen Peroxide (H₂O₂): To induce oxidative stress.[9]

      • Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions.

    • Treatment: Neurons are pre-treated, co-treated, or post-treated with varying concentrations of this compound.

    • Assessment of Viability: Neuronal viability is quantified using assays such as:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity.[10]

      • LDH (Lactate Dehydrogenase) assay: Measures membrane integrity.

      • Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer-1): Visualizes live and dead cells.

  • Data Presentation:

Experimental ConditionThis compound ConcentrationNeuronal Viability (%)Statistical Significance (p-value)
Control (No Toxin)0 µM100-
Toxin Alone0 µMValue-
Toxin + DHCBConcentration 1ValueValue
Toxin + DHCBConcentration 2ValueValue
Toxin + DHCBConcentration 3ValueValue
In Vivo Models of Neurological Disorders

3.2.1. Stroke Models

  • Objective: To evaluate the neuroprotective efficacy of this compound in a model of ischemic stroke.

  • Methodology:

    • Model Induction: Middle cerebral artery occlusion (MCAO) in rodents (rats or mice) is a commonly used model of focal cerebral ischemia.

    • Treatment: this compound is administered systemically (e.g., intraperitoneally or intravenously) at various time points before or after MCAO.

    • Outcome Measures:

      • Infarct Volume: Measured by TTC (2,3,5-triphenyltetrazolium chloride) staining of brain sections.

      • Neurological Deficit Score: Assessment of motor and sensory function.

      • Histological Analysis: Evaluation of neuronal loss and apoptosis (e.g., TUNEL staining) in the peri-infarct region.

  • Data Presentation:

Treatment GroupDose of DHCB (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham-00
Vehicle-ValueValue
DHCBDose 1ValueValue
DHCBDose 2ValueValue

3.2.2. Seizure-Induced Brain Injury Models

  • Objective: To determine if this compound can protect against neuronal damage caused by prolonged seizures.

  • Methodology:

    • Model Induction: Status epilepticus is induced in rodents using chemical convulsants like kainic acid or pilocarpine.

    • Treatment: this compound is administered before or after the induction of status epilepticus.

    • Outcome Measures:

      • Seizure Severity and Duration: Monitored using behavioral scoring (e.g., Racine scale) and electroencephalography (EEG).

      • Histological Analysis: Quantification of neuronal damage in vulnerable brain regions like the hippocampus.

  • Data Presentation:

Treatment GroupDose of DHCB (mg/kg)Seizure Score (mean)Hippocampal Neuronal Loss (%)
Saline-ValueValue
Kainic Acid + Vehicle-ValueValue
Kainic Acid + DHCBDose 1ValueValue
Kainic Acid + DHCBDose 2ValueValue

Visualization of Experimental Workflow

A generalized workflow for screening and validating the neuroprotective effects of this compound is depicted below.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Primary Neuronal Cultures B Induce Neuronal Injury (Excitotoxicity, Oxidative Stress) A->B C Treat with This compound B->C D Assess Neuronal Viability (MTT, LDH, Live/Dead) C->D E Animal Model of Neurological Disorder (e.g., Stroke, Epilepsy) D->E Promising Results F Administer This compound E->F G Behavioral and Histological Analysis F->G H Evaluate Neuroprotective Efficacy G->H

Figure 4: General experimental workflow for neuroprotection studies.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the pharmacological profile of its parent compound, carbamazepine, and its structural characteristics suggest that this compound is a promising candidate for neuroprotection. The proposed mechanisms of ion channel modulation, attenuation of glutamate excitotoxicity, and reduction of oxidative stress provide a solid framework for future investigations.

To fully elucidate the neuroprotective potential of this compound, the following research directions are recommended:

  • Direct In Vitro and In Vivo Studies: Conducting the experiments outlined in this guide to obtain direct evidence of its neuroprotective effects.

  • Mechanism of Action Studies: Utilizing techniques such as patch-clamp electrophysiology to characterize its effects on specific ion channels and molecular biology approaches to investigate its impact on signaling pathways related to oxidative stress and apoptosis.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the optimal dosing and timing of administration for potential therapeutic applications.

  • Comparative Studies: Comparing the neuroprotective efficacy of this compound with that of carbamazepine and other known neuroprotective agents.

The systematic investigation of this compound's neuroprotective properties holds the potential to yield a novel therapeutic agent for a range of devastating neurological conditions. This technical guide provides a roadmap for the scientific community to embark on this important area of research.

References

In-Vitro Metabolism of 10,11-Dihydrocarbamazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydrocarbamazepine serves as a crucial structural backbone for several important anticonvulsant drugs, including carbamazepine and oxcarbazepine. The in-vitro metabolism of these compounds is of significant interest to researchers and drug development professionals for understanding their efficacy, potential drug-drug interactions, and toxicological profiles. This technical guide provides an in-depth overview of the in-vitro metabolism of a key derivative, 10,11-dihydro-10-hydroxycarbamazepine (licarbazepine), the primary active metabolite of oxcarbazepine and eslicarbazepine acetate. This document details the metabolic pathways, the enzymes involved, quantitative data from in-vitro studies, and the experimental protocols used to generate this data.

Core Metabolic Pathways

The in-vitro metabolism of 10,11-dihydro-10-hydroxycarbamazepine primarily proceeds through two main pathways: oxidation and glucuronidation.

1. Oxidation to 10,11-Dihydroxy Metabolite: 10,11-dihydro-10-hydroxycarbamazepine is oxidized to its corresponding inactive 10,11-dihydroxy derivative (DHD). This reaction is a critical detoxification step.

2. Glucuronidation: The hydroxyl group of 10,11-dihydro-10-hydroxycarbamazepine can undergo conjugation with glucuronic acid, a major pathway for its elimination.

The metabolic fate of 10,11-dihydro-10-hydroxycarbamazepine is also stereoselective, with the (R)- and (S)-enantiomers exhibiting different metabolic profiles. The (R)-enantiomer, in particular, shows a greater tendency to be inactivated through the formation of the trans-diol metabolite.[1]

10,11-Dihydro-10-hydroxycarbamazepine 10,11-Dihydro-10-hydroxycarbamazepine Oxidation Oxidation 10,11-Dihydro-10-hydroxycarbamazepine->Oxidation Glucuronidation Glucuronidation 10,11-Dihydro-10-hydroxycarbamazepine->Glucuronidation 10,11-Dihydroxycarbamazepine (DHD) 10,11-Dihydroxycarbamazepine (DHD) Licarbazepine-O-glucuronide Licarbazepine-O-glucuronide Oxidation->10,11-Dihydroxycarbamazepine (DHD) Glucuronidation->Licarbazepine-O-glucuronide

Metabolic pathways of 10,11-dihydro-10-hydroxycarbamazepine.

Enzymes Involved in Metabolism

Cytochrome P450 (CYP) Enzymes

While the specific CYP isoforms responsible for the oxidation of 10,11-dihydro-10-hydroxycarbamazepine to its dihydroxy metabolite are not definitively detailed in the provided search results, CYP3A4 and CYP2C8 are known to be involved in the metabolism of the parent compound, carbamazepine, to its 10,11-epoxide.[2] It is plausible that these or other CYP enzymes are also involved in the further oxidation of its dihydro-hydroxy metabolite.

UDP-Glucuronosyltransferases (UGTs)

The glucuronidation of eslicarbazepine ((S)-licarbazepine) has been shown to be mediated by several UGT isoforms. In-vitro studies with recombinant human UGTs have identified UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 as being involved in the conjugation of eslicarbazepine. Among these, UGT2B4 exhibited the highest affinity for this metabolic reaction.

Quantitative Data from In-Vitro Studies

The following table summarizes the available quantitative data on the in-vitro metabolism of compounds related to this compound. It is important to note that specific kinetic data for the metabolism of 10,11-dihydro-10-hydroxycarbamazepine is limited in the provided search results.

CompoundEnzyme/SystemParameterValueReference
CarbamazepinecDNA-expressed CYP3A4Vmax1730 pmol/min/nmol P450[2]
Km442 µM[2]
EslicarbazepineRecombinant UGT2B4Km157.0 ± 31.2 µM (without BSA)
Km28.7 ± 10.1 µM (with BSA)

Experimental Protocols

In-Vitro Incubation with Human Liver Microsomes (General Protocol)

This protocol provides a general framework for studying the metabolism of a test compound, such as 10,11-dihydro-10-hydroxycarbamazepine, using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (10,11-dihydro-10-hydroxycarbamazepine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or UDPGA for glucuronidation studies.

  • Magnesium chloride (MgCl2)

  • Internal standard for analytical quantification

  • Acetonitrile (ice-cold) or other suitable quenching solvent

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg protein/mL), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) or UDPGA (for glucuronidation).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the parent compound and its metabolites.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Incubation Mix Prepare Incubation Mix Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mix->Pre-incubate at 37°C Initiate with Cofactor Initiate with Cofactor Pre-incubate at 37°C->Initiate with Cofactor Incubate at 37°C Incubate at 37°C Initiate with Cofactor->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis

Workflow for in-vitro metabolism studies.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 10,11-dihydro-10-hydroxycarbamazepine and its metabolites in in-vitro samples.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is typical.

  • Flow Rate: A flow rate of around 0.3-1 mL/min is generally employed.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[3]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored. For example, for licarbazepine, a transition might be m/z 253 > 180.

Conclusion

The in-vitro metabolism of 10,11-dihydro-10-hydroxycarbamazepine involves both oxidative and conjugative pathways, leading to the formation of the inactive 10,11-dihydroxy derivative and glucuronide conjugates, respectively. The metabolism exhibits stereoselectivity, with the (R)-enantiomer being more prone to inactivation. While the involvement of CYP and UGT enzymes has been established, further research is needed to fully characterize the specific isoforms responsible for the oxidation of licarbazepine and to obtain comprehensive quantitative kinetic data for its metabolism. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to conduct further in-vitro studies to elucidate the complete metabolic profile of this important active metabolite. This knowledge is crucial for optimizing the therapeutic use of its parent drugs and for developing new, safer, and more effective antiepileptic medications.

References

Crystal Structure of 10,11-Dihydrocarbamazepine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 10,11-Dihydrocarbamazepine (DHC), a significant active metabolite of the anticonvulsant drug carbamazepine. A thorough understanding of the solid-state properties of DHC is crucial for drug development, formulation, and regulatory affairs. This document summarizes the known crystallographic data of its polymorphs, details the experimental protocols for their characterization, and presents visualizations of relevant molecular pathways and experimental workflows.

Introduction to this compound Polymorphism

This compound is known to exist in at least four polymorphic forms, each exhibiting a unique three-dimensional arrangement of molecules in the crystal lattice. These different crystalline forms, designated as Form I, Form II, Form III, and Form IV, can display variations in their physicochemical properties, including solubility, melting point, and stability. The primary intermolecular interactions governing the crystal packing in these polymorphs are N-H···O hydrogen bonds and N-H···π interactions. While Forms I, II, and III exhibit a catemeric hydrogen-bonded motif, the predicted Form IV is characterized by a dimeric arrangement.

Crystallographic Data of this compound Polymorphs

The following tables summarize the available quantitative crystallographic data for the known polymorphs of this compound. The data has been compiled from various crystallographic studies.

Table 1: Crystallographic Data for Polymorphs of this compound

ParameterForm IForm IIForm IIIForm IV (Predicted)
Crystal System MonoclinicOrthorhombicTriclinicMonoclinic
Space Group P2₁/nPbcaP-1P2₁/c
a (Å) 10.133(2)12.011(2)8.356(2)13.98
b (Å) 13.010(3)8.089(2)10.106(2)11.25
c (Å) 10.184(2)24.981(5)15.341(3)7.89
α (°) 909083.27(3)90
β (°) 108.98(3)9080.88(3)103.4
γ (°) 909072.18(3)90
V (ų) 1268.1(5)2424.3(9)1210.9(4)1205.1
Z 4844
Calculated Density (g/cm³) 1.2481.3021.3011.309
Temperature (K) 293293120-
CCDC Number 118115297587614166-

Experimental Protocols

Synthesis and Crystallization of Polymorphs

Synthesis of this compound:

For crystallization studies, commercial this compound is typically used as the starting material. Alternatively, it can be synthesized in the laboratory via the reduction of carbamazepine.

Crystallization of Polymorphs:

The different polymorphic forms of this compound can be obtained through controlled crystallization from various solvents. A general procedure is as follows:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, acetone) to create a saturated or near-saturated solution. Heating may be required to facilitate dissolution.

  • Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature. The rate of evaporation can influence which polymorph is formed. For example, slow evaporation from methanol can yield single crystals of Form I (blocks), Form II (hexagonal plates), and Form III (needles).

  • Cooling Crystallization: Alternatively, a saturated solution at a higher temperature can be slowly cooled to induce crystallization. The cooling rate is a critical parameter in controlling polymorphism.

  • Vapor Diffusion: Another method involves dissolving the compound in a good solvent and placing it in a sealed container with a vial of a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of a DHC polymorph, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer, such as a Bruker APEX II CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. Software such as SAINT is used for integration of the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXTL. The initial atomic positions are then refined against the experimental data to obtain a final, accurate crystal structure model. This refinement process minimizes the difference between the observed and calculated structure factors.

Metabolic Pathway of Carbamazepine

This compound is an active metabolite of carbamazepine. Understanding its formation is crucial for comprehending the overall pharmacology and toxicology of the parent drug. The metabolic conversion involves a key intermediate, carbamazepine-10,11-epoxide.

metabolic_pathway Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide CYP3A4, CYP2C8 Dihydroxy 10,11-Dihydroxycarbamazepine Epoxide->Dihydroxy Epoxide Hydrolase

Caption: Metabolic pathway of Carbamazepine to 10,11-Dihydroxycarbamazepine.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a well-defined workflow, from obtaining the material to the final structural analysis.

experimental_workflow cluster_synthesis Material Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis/Procurement of This compound Crystallization Crystallization of Polymorphs Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (SC-XRD) Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of this compound, focusing on its known polymorphic forms. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A comprehensive understanding of the solid-state chemistry of this important metabolite is essential for the development of safe and effective drug products based on carbamazepine and its derivatives. Further research is warranted to fully characterize all polymorphic forms and their interconversion pathways.

The Discovery of Carbamazepine-10,11-Epoxide: An In-Depth Technical Guide on a Key Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, has a complex metabolic profile that significantly contributes to its therapeutic and toxic effects. While carbamazepine itself is a potent anticonvulsant, the discovery of its major metabolite, carbamazepine-10,11-epoxide (CBZ-E), as a pharmacologically active compound was a pivotal moment in understanding the drug's complete clinical picture. This technical guide provides a comprehensive overview of the discovery, characterization, and clinical significance of carbamazepine-10,11-epoxide, offering researchers and drug development professionals a detailed resource on this critical active metabolite.

The Discovery and Characterization of an Active Metabolite

Early investigations into the metabolism of carbamazepine revealed that it is extensively processed in the liver.[1] The primary metabolic pathway involves the oxidation of the dibenzazepine ring to form carbamazepine-10,11-epoxide.[1] Subsequent studies in animal models were crucial in demonstrating that CBZ-E possesses anticonvulsant activity comparable to that of its parent compound.[2] This finding was significant, as it indicated that the therapeutic effect of carbamazepine is due to the combined action of the parent drug and this active metabolite.

Further research in humans confirmed that CBZ-E is present in the plasma of patients undergoing carbamazepine therapy at concentrations that can be pharmacologically significant.[3][4] The plasma concentration of the epoxide metabolite varies among individuals but can reach substantial levels, contributing to both the anticonvulsant efficacy and, in some cases, the neurotoxic side effects of carbamazepine treatment.[2]

Quantitative Data on Carbamazepine and its Epoxide Metabolite

The relative concentrations of carbamazepine and carbamazepine-10,11-epoxide in plasma are influenced by various factors, including dosage, co-medications, and individual patient metabolism. The following tables summarize key quantitative data gathered from clinical studies.

Table 1: Plasma Concentrations of Carbamazepine and Carbamazepine-10,11-Epoxide in Epileptic Patients

ParameterCarbamazepine (CBZ)Carbamazepine-10,11-Epoxide (CBZ-E)Reference
Mean Plasma Concentration5.4 ± 2.5 µg/mL1.10 ± 0.42 µg/mL[3]
Unbound Fraction in Plasma~20%~45%[3]
Brain/Plasma Ratio1.1 ± 0.11.1 - 1.2[5]
Fluctuation in Total Plasma Levels (t.i.d. or q.i.d. dosing)~34%~29%[6]

Table 2: Comparative Anticonvulsant Activity in Animal Models

CompoundAnticonvulsant Potency (Maximal Electroshock Test)NeurotoxicityReference
Carbamazepine (CBZ)Slightly more potent than CBZ-ESimilar to CBZ-E[2]
Carbamazepine-10,11-Epoxide (CBZ-E)Potent anticonvulsantSimilar to CBZ[2]
10,11-dihydro-10,11-trans-dihydroxy-CBZNo anticonvulsant or neurotoxic activityNo anticonvulsant or neurotoxic activity[2]

Experimental Protocols

The identification and quantification of carbamazepine and its metabolites are critical for both research and clinical monitoring. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.

Protocol: Quantification of Carbamazepine and Carbamazepine-10,11-Epoxide in Plasma by HPLC

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., a structural analog of carbamazepine not present in the sample).

  • Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge at approximately 2000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a small, known volume of the mobile phase (e.g., 200 µL).

2. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the column and specific method.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: Inject a suitable volume of the reconstituted sample (e.g., 20-50 µL) onto the column.

  • Detection: UV detection at a wavelength of approximately 210-254 nm.

  • Quantification: Create a calibration curve using standards of known concentrations of carbamazepine and carbamazepine-10,11-epoxide. The peak area ratios of the analytes to the internal standard are used to determine the concentrations in the unknown samples.

Visualizing the Pathways

Metabolic Pathway of Carbamazepine

The primary metabolic conversion of carbamazepine to its active epoxide metabolite and subsequent hydrolysis is a critical pathway to understand its pharmacology.

metabolic_pathway CBZ Carbamazepine CBZE Carbamazepine-10,11-Epoxide (Active) CBZ->CBZE CYP3A4 (Oxidation) Diol 10,11-Dihydro-10,11-dihydroxy- carbamazepine (Inactive) CBZE->Diol Epoxide Hydrolase (Hydrolysis)

Metabolic conversion of carbamazepine.
Experimental Workflow for Metabolite Quantification

The process of analyzing carbamazepine and its metabolites in plasma involves several key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection UV Detection HPLC->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Concentration Results (CBZ & CBZ-E) Quantification->Results

Workflow for plasma metabolite analysis.
Mechanism of Action on Voltage-Gated Sodium Channels

Both carbamazepine and its epoxide metabolite exert their primary anticonvulsant effect by modulating voltage-gated sodium channels in neuronal membranes.

mechanism_of_action cluster_channel_states Voltage-Gated Sodium Channel States Resting Resting State Active Active (Open) State Resting->Active Depolarization Inactive Inactive State Active->Inactive Inactivation Inactive->Resting Repolarization Stabilization Stabilization of Inactive State Inactive->Stabilization CBZ Carbamazepine & Carbamazepine-10,11-Epoxide CBZ->Stabilization Reduction Reduced Neuronal Excitability Stabilization->Reduction Effect Anticonvulsant Effect Reduction->Effect

Modulation of sodium channels by carbamazepine.

Conclusion

The discovery of carbamazepine-10,11-epoxide as a potent, active metabolite was a significant advancement in the clinical pharmacology of antiepileptic drugs. It underscored the importance of considering the metabolic profile of a drug to fully comprehend its therapeutic actions and potential for adverse effects. For researchers and professionals in drug development, the story of carbamazepine and its epoxide metabolite serves as a crucial case study in the comprehensive evaluation of drug candidates, emphasizing the need for thorough metabolic and pharmacodynamic characterization. This in-depth understanding is essential for optimizing drug therapy and developing safer and more effective treatments for neurological disorders.

References

The Role of 10,11-Dihydro-10-hydroxycarbamazepine in Epilepsy Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10,11-Dihydro-10-hydroxycarbamazepine (DHC), the principal active metabolite of the antiepileptic drug oxcarbazepine. DHC exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels, a key mechanism in the control of neuronal hyperexcitability. This document details the pharmacokinetics, and preclinical efficacy of DHC, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key preclinical assays and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

10,11-Dihydro-10-hydroxycarbamazepine (DHC), also known as monohydroxy derivative (MHD) or licarbazepine, is a pharmacologically active compound and the primary metabolite of the second-generation antiepileptic drug, oxcarbazepine.[1][2] Following oral administration, oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to DHC, which is largely responsible for the therapeutic effects observed in the treatment of partial and generalized tonic-clonic seizures.[2][3][4] The clinical efficacy of oxcarbazepine therapy is therefore closely monitored through the plasma concentrations of DHC.[5] This guide focuses on the core pharmacological and preclinical characteristics of DHC itself, providing a technical resource for researchers and professionals in the field of epilepsy drug development.

Mechanism of Action

The primary mechanism of action of 10,11-Dihydro-10-hydroxycarbamazepine is the blockade of voltage-gated sodium channels (VGSCs).[3] This action is crucial in dampening the sustained high-frequency repetitive firing of neurons that underlies seizure activity.[6]

Blockade of Voltage-Gated Sodium Channels

DHC stabilizes the inactivated state of VGSCs, thereby reducing the number of channels available to open in response to depolarization. This leads to a use-dependent and voltage-dependent inhibition of neuronal firing.[7][8] The process of fast inactivation is a critical intrinsic mechanism of VGSCs that terminates the influx of sodium ions during an action potential.[1][7][9] DHC is thought to bind to a site within the channel pore, enhancing this inactivation process.[10]

G Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Activation Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Repolarization->Inactivated DHC DHC DHC->Inactivated Stabilizes

Mechanism of DHC on Voltage-Gated Sodium Channels.

Pharmacokinetics

The pharmacokinetic profile of DHC is characterized by stereoselectivity, with the S-(+)-enantiomer and R-(-)-enantiomer exhibiting different dispositions in the body.[1][9]

Absorption and Metabolism

DHC is formed rapidly from its prodrug, oxcarbazepine.[3] The metabolism of oxcarbazepine to DHC is stereoselective, leading to higher plasma concentrations of the S-(+)-enantiomer.[11] DHC is primarily eliminated through glucuronidation.[3][12] A minor metabolic pathway involves the oxidation of DHC to the inactive 10,11-dihydroxy derivative.[13]

G OXC Oxcarbazepine (Prodrug) Enzyme1 Cytosolic Reductases OXC->Enzyme1 DHC 10,11-Dihydro-10-hydroxycarbamazepine (Active Metabolite) Enzyme2 UGTs DHC->Enzyme2 Enzyme3 Oxidation DHC->Enzyme3 Glucuronide DHC-Glucuronide (Inactive) Dihydroxy 10,11-Dihydroxy-dihydrocarbamazepine (Inactive) Enzyme1->DHC Enzyme2->Glucuronide Major Pathway Enzyme3->Dihydroxy Minor Pathway

Metabolic Pathway of Oxcarbazepine to DHC.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of DHC and its enantiomers from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of DHC Enantiomers in Dogs Following Intravenous Administration of Racemic DHC [1]

ParameterR-(-)-DHCS-(+)-DHC
Half-life (t½) (h)2.2 ± 0.43.8 ± 0.3
Clearance (CL) (L/h)7.8 ± 1.38.6 ± 2.1
Volume of Distribution (Vd) (L)25 ± 647 ± 14
Volume of Distribution at Steady State (Vss) (L)22.8 ± 3.629.9 ± 4.1

Table 2: Pharmacokinetic Parameters of DHC Enantiomers in Healthy Chinese Subjects Following Oral Administration of Oxcarbazepine (600 mg) [11]

ParameterR-(-)-DHCS-(+)-DHC
Area Under the Curve (AUC) (mg/L·h)26.3 ± 8.5129.8 ± 33.1
Half-life (t½) (h)11.9 ± 3.313.0 ± 4.1

Table 3: General Pharmacokinetic Properties of DHC (as a metabolite of Oxcarbazepine) [3]

ParameterValue
Half-life (t½)11-15 hours
Protein Binding~38%

Preclinical Efficacy

The anticonvulsant activity of DHC has been evaluated in various preclinical models of epilepsy. The maximal electroshock (MES) seizure test is a widely used model for generalized tonic-clonic seizures.

Anticonvulsant Activity

The following table summarizes the anticonvulsant potency of DHC in the MES test.

Table 4: Anticonvulsant Activity of DHC in the Maximal Electroshock (MES) Test [6]

SpeciesAdministration RouteED₅₀ (mg/kg)
MiceOral20.5
RatsOral17.0
In Vitro Efficacy

In vitro studies using intracellular recording techniques have demonstrated the ability of DHC to reduce sustained high-frequency repetitive firing of sodium-dependent action potentials.

Table 5: In Vitro Efficacy of DHC [6]

AssayCell TypeEC₅₀ (M)
Reduction of Sustained Repetitive FiringMouse spinal cord neurons2 x 10⁻⁸

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.[7]

  • Animals: Male CF-1 mice (25-30 g) or Sprague-Dawley rats (150-200 g).[7]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound (DHC) or vehicle control via the desired route (e.g., oral gavage).

    • At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[7]

    • Place the corneal electrodes and deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA at 60 Hz for 0.2 seconds for rats).[7]

    • Observe the animal for the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.[7]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Rotarod Test for Motor Impairment

This test is used to assess potential neurological deficits, such as motor incoordination, induced by the test compound.[4]

  • Animals: Mice or rats.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter for mice) that can operate at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a set period before the experiment.

    • Administer the test compound or vehicle control.

    • At various time points after administration, place the animal on the rotating rod.

    • Record the latency to fall from the rod. A decrease in the time spent on the rod compared to baseline or vehicle-treated animals indicates motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose causing motor impairment in 50% of the animals, can be calculated.

G Start Start: New Chemical Entity InVitro In Vitro Screening (e.g., Sodium Channel Binding/Function) Start->InVitro InVivo_Efficacy In Vivo Efficacy Models (e.g., MES, PTZ tests) InVitro->InVivo_Efficacy Active Compounds InVivo_Tox In Vivo Neurotoxicity (e.g., Rotarod Test) InVivo_Efficacy->InVivo_Tox Efficacious Compounds PK_PD Pharmacokinetic/ Pharmacodynamic Studies InVivo_Tox->PK_PD Compounds with Favorable Therapeutic Index Lead_Opt Lead Optimization PK_PD->Lead_Opt Preclinical_Dev Preclinical Development PK_PD->Preclinical_Dev Candidate Selection Lead_Opt->InVitro Iterative Design & Synthesis IND IND Filing Preclinical_Dev->IND

Preclinical Antiepileptic Drug Discovery Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and assess the effect of compounds on ion channel function.[12]

  • Cell Preparation: Primary neuronal cultures or cell lines expressing the target ion channel (e.g., HEK293 cells expressing specific sodium channel subtypes) are plated on glass coverslips.[12]

  • Solutions:

    • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).[12]

    • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).[12]

  • Recording Procedure:

    • A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance (gigaohm) seal.

    • The membrane patch is then ruptured by suction to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and recording of the resulting currents.

    • A voltage protocol is applied to elicit sodium currents (e.g., a depolarizing step from a holding potential of -100 mV to 0 mV).[12]

    • The test compound (DHC) is perfused into the recording chamber at various concentrations, and the effect on the sodium current is measured.

  • Data Analysis: The concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

10,11-Dihydro-10-hydroxycarbamazepine is a key molecule in the treatment of epilepsy, acting as the primary active metabolite of oxcarbazepine. Its well-defined mechanism of action, centered on the blockade of voltage-gated sodium channels, provides a clear rationale for its anticonvulsant properties. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals to further investigate the therapeutic potential of DHC and to design novel antiepileptic agents with similar or improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 10,11-Dihydrocarbamazepine. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound, an active metabolite of the anticonvulsant drug oxcarbazepine, plays a crucial role in therapeutic drug monitoring.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies and for optimizing patient dosage to ensure therapeutic efficacy while minimizing toxicity.[1][2][3] The primary analytical techniques employed for its measurement are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used due to potential thermal degradation of related compounds during analysis.[5][6] Immunoassays are also available but may exhibit cross-reactivity with other metabolites.[7][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of the most common analytical methods for the quantification of this compound and its closely related analytes.

Table 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

ParameterMatrixLinearity Range (µg/mL)LOQ (µg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Analytical Recovery (%)
Method 1 Serum/Plasma1.0 - 50.01.02.0 - 7.02.3 - 4.3101.3 - 110.8
Method 2 Plasma0.2 - 50.0-< 5.03-99.49 - 104.52
Method 3 Plasma0.1 - 50.0-< 12.15< 12.1578.49 - 101.04

Data compiled from multiple sources.[1][4][10]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterMatrixLinearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Recovery (%)
Method 1 Plasma40 - 16061400.8 - 4.41.5 - 7.194.1 - 107.1-
Method 2 Human Serum100 - 22000100----
Method 3 Aqueous Samples-----83.6 - 102.2

Data compiled from multiple sources.[1][4][11][12][13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Serum/Plasma

This protocol provides a general procedure for the analysis of this compound in serum or plasma using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to precipitate proteins.

  • Carefully collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 466:168 v/v).[1]

  • Flow Rate: Isocratic elution at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.[1]

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol outlines a sensitive and selective method for the quantification of this compound in plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated analog). Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE): To 200 µL of plasma, add the internal standard followed by 1 mL of an extraction solvent (e.g., diethyl ether-dichloromethane, 60:40 v/v).[13] Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium acetate (e.g., acetonitrile/water 50:50 v/v with 20 mM acetic acid).[13][14]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve and calculate the concentrations in the unknown samples as described in the HPLC-UV protocol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Analytical_Methods_Relationship cluster_screening Screening Methods cluster_confirmatory Confirmatory & Quantitative Methods Immunoassay Immunoassay (Potential for Cross-Reactivity) HPLC_UV HPLC-UV (Robust & Cost-Effective) Immunoassay->HPLC_UV Confirmation LC_MSMS LC-MS/MS (High Sensitivity & Specificity) Immunoassay->LC_MSMS Confirmation HPLC_UV->LC_MSMS Higher Sensitivity Needed GC_MS GC-MS (Caution: Thermal Degradation)

References

Application Note: Quantification of 10,11-Dihydrocarbamazepine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,11-Dihydrocarbamazepine, also known as the active metabolite of oxcarbazepine, is a crucial analyte in clinical and pharmaceutical research.[1][2] Its accurate quantification in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The described methods are applicable to researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of this compound in biological samples due to its robustness and availability in most analytical laboratories.[3] For higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed.[3][4] This document will focus on a validated HPLC-UV method and also provide comparative data for LC-MS/MS methods.

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis for the quantification of this compound in human plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup prior to HPLC analysis.[1]

Materials:

  • Human serum or plasma samples

  • Methanol (HPLC Grade)

  • Internal Standard (IS) solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol)[1][3]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a predetermined amount of the internal standard solution.

  • Add a protein precipitating agent, such as methanol or acetonitrile.[1][5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

Chromatographic Conditions for HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][4]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Phosphate buffer[1][3]

  • Milli-Q grade water[7]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common ratio is 466:168 (v/v).[1][3]

  • Chromatographic Separation:

    • Set the flow rate to 1.0 mL/min.[8]

    • Set the injection volume to 20 µL.[3]

    • Maintain the column at room temperature or a controlled temperature of 30 °C.[1]

    • Set the UV detector wavelength to 210 nm.[1][3]

  • Analysis: Inject the prepared sample supernatant onto the HPLC system and record the chromatogram. The retention time for this compound will vary depending on the exact conditions but is typically in the range of 5-10 minutes.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of different HPLC methods for this compound quantification.

Table 1: HPLC-UV Method Performance

ParameterReported PerformanceMatrixReference
Linearity Range1.0 - 50.0 µg/mLSerum/Plasma[1][2][3]
Limit of Quantification (LOQ)1.0 µg/mLSerum/Plasma[1][2][3]
Intra-assay Precision (CV%)2.0% - 7.0%Serum[1][2][3]
Inter-assay Precision (CV%)2.3% - 4.3%Serum[1][2][3]
Analytical Recovery101.3% - 110.8%Serum/Plasma[1][2][3]

Table 2: LC-MS/MS Method Performance

ParameterReported PerformanceMatrixReference
Linearity Range40 - 10,500 ng/mLPlasma[4]
Limit of Quantification (LOQ)<0.1 µg/mLSerum[3]
Intra-day Precision (CV%)0.8% - 4.4%Plasma[1]
Inter-day Precision (CV%)1.5% - 7.1%Plasma[1]
Accuracy94.1% - 107.1%Plasma[1]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Methanol/Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC System supernatant->hplc Inject column C18 Column hplc->column detection UV Detector (210 nm) column->detection data Data Acquisition & Quantification detection->data

Caption: Experimental workflow from sample preparation to HPLC analysis.

logical_relationship cluster_methods Analytical Method start Start: Quantification of This compound sample_type Select Biological Matrix (Plasma, Serum, etc.) start->sample_type hplc_uv HPLC-UV (Routine Analysis) sample_type->hplc_uv lc_msms LC-MS/MS (High Sensitivity) sample_type->lc_msms validation Method Validation (Linearity, Precision, Accuracy) hplc_uv->validation lc_msms->validation results Final Report: Concentration of Analyte validation->results

Caption: Logical relationship of the analytical method selection process.

References

Application Notes and Protocols for the Extraction of 10,11-Dihydrocarbamazepine from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 10,11-Dihydrocarbamazepine, a primary metabolite of the antiepileptic drug carbamazepine, from various aqueous samples. The methods described are essential for accurate quantification in environmental monitoring, clinical chemistry, and pharmacokinetic studies.

Solid-Phase Extraction (SPE) for this compound

Solid-phase extraction is a highly effective and widely used technique for the selective isolation and concentration of this compound and its parent compound, carbamazepine, from complex aqueous matrices such as surface water, wastewater, and biological fluids.[1] The use of hydrophilic-lipophilic balanced (HLB) polymeric sorbents is recommended for superior extraction efficiencies.[2]

Quantitative Data Summary

The following table summarizes the recovery rates of this compound and related compounds from different aqueous samples using Oasis HLB SPE cartridges.

AnalyteMatrixRecovery (%)Reference
10,11-DihydroxycarbamazepineSurface Water95.7 - 102.9[3]
10,11-DihydroxycarbamazepineSTP Effluent90.6 - 103.5[3]
10,11-DihydroxycarbamazepineSTP Influent83.6 - 102.2[3]
CarbamazepineSurface Water95.7 - 102.9[2]
CarbamazepineSTP Effluent90.6 - 103.5[2]
CarbamazepineSTP Influent83.6 - 102.2[2]

STP: Sewage Treatment Plant

The instrumental detection limits for carbamazepine and its metabolites, including this compound, are in the range of 0.8 to 4.8 pg following SPE and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Experimental Protocol: SPE using HLB Cartridges

This protocol details the extraction of this compound from aqueous samples for subsequent analysis by LC-MS/MS.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cm³/500 mg)[5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Pre-treatment:

  • For environmental water samples (surface water, wastewater), vacuum filter the sample through a 1.5-μm glass microfiber filter to remove suspended solids.[5]

  • Adjust the pH of the filtered sample to 7.0 using 3.0 M H₂SO₄ or 1.0 M NaOH.[5]

  • For biological samples like plasma, a pre-treatment step of adding a buffer (e.g., 10 mM phosphate buffer, pH 7.0) may be necessary.[2]

SPE Procedure:

  • Conditioning: Condition the HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[1]

  • Loading: Load the pre-treated aqueous sample (e.g., 1 L for surface water, 0.5 L for effluent, 0.25 L for influent) onto the conditioned cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).[5]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.[1]

    • Follow with a wash using 3 mL of a 5% methanol in water solution to eliminate more polar, interfering compounds.[1][2]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.[1]

  • Elution: Elute the retained analytes with 2 x 1.5 mL of a methanol/acetonitrile (50:50, v/v) solution into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][3]

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Visualization of SPE Workflow

SPE_Workflow Sample Aqueous Sample Pretreatment Sample Pre-treatment (Filtration, pH Adjustment) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning (Methanol, DI Water) Conditioning->Loading Washing Washing (DI Water, 5% Methanol) Loading->Washing Drying Cartridge Drying (Vacuum) Washing->Drying Elution Elution (Methanol/Acetonitrile) Drying->Elution Evaporation Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Liquid-Liquid Extraction (LLE) for this compound

Liquid-liquid extraction is a classic sample preparation technique that can be employed for the extraction of this compound from aqueous samples, particularly biological fluids.

Experimental Protocol: LLE

This protocol is a general guideline for the LLE of this compound and its active metabolite from human plasma.

Materials:

  • Diethyl ether

  • Dichloromethane

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen Evaporator

LLE Procedure:

  • Sample Preparation: To a centrifuge tube, add 1 mL of the aqueous sample (e.g., plasma).

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated carbamazepine).[6]

  • Extraction Solvent: Add 5 mL of an extraction solvent mixture, such as diethyl ether-dichloromethane (60:40 v/v).[6]

  • Extraction: Vortex the mixture for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for chromatographic analysis.

Visualization of LLE Workflow

LLE_Workflow Sample Aqueous Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent (e.g., Diethyl ether/Dichloromethane) Add_IS->Add_Solvent Vortex Vortex Mixing Add_Solvent->Vortex Centrifuge Centrifugation (Phase Separation) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporation Evaporation to Dryness Collect_Organic->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that can be applied to the analysis of volatile and semi-volatile compounds, including carbamazepine and its metabolites, in aqueous samples.

Conceptual Workflow

While a detailed experimental protocol for this compound using SPME was not extensively covered in the initial search, the general steps are outlined below. This method is particularly useful for identifying volatile metabolites.[7]

  • Sample Preparation: An aqueous sample is placed in a sealed vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase is exposed to the headspace above the sample. The analytes partition from the aqueous phase into the headspace and then adsorb onto the fiber coating.

  • Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph (GC) where the adsorbed analytes are thermally desorbed for analysis.

Visualization of SPME Logical Relationships

SPME_Logic Aqueous_Sample Aqueous Sample in Sealed Vial Headspace Headspace Aqueous_Sample->Headspace Partitioning SPME_Fiber SPME Fiber Headspace->SPME_Fiber Adsorption GC_MS GC-MS Analysis SPME_Fiber->GC_MS Thermal Desorption

Caption: Logical relationships in Headspace SPME (HS-SPME).

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 10,11-Dihydrocarbamazepine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10,11-Dihydrocarbamazepine, a principal metabolite of the antiepileptic drug carbamazepine, is a critical analyte in therapeutic drug monitoring and pharmacokinetic studies.[1] Accurate quantification of this polar metabolite from complex biological matrices such as plasma, serum, and urine necessitates an efficient sample preparation method to remove interfering endogenous components.[1] Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the selective isolation and concentration of this compound prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound using hydrophilic-lipophilic balanced (HLB) polymeric sorbents, which have demonstrated high recovery and reproducibility.[1][2][4]

Principle of the Method: This protocol utilizes a reversed-phase SPE mechanism with a water-wettable, hydrophilic-lipophilic balanced (HLB) polymeric sorbent. This type of sorbent is effective for extracting a wide range of compounds, including polar metabolites like this compound, from aqueous samples.[5] The methodology involves conditioning the sorbent to activate the stationary phase, loading the pre-treated biological sample, washing away interfering matrix components, and finally eluting the analyte of interest with an appropriate organic solvent.

Experimental Protocols

Materials and Reagents:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB, 30 mg/1 mL)[6]

  • Methanol (HPLC Grade) [1]

  • Acetonitrile (HPLC Grade) [1]

  • Deionized Water [1]

  • Formic Acid [7]

  • Ammonium Hydroxide [7]

  • Internal Standard (IS): A suitable stable isotope-labeled this compound or a structurally related compound.

Sample Pre-treatment:

  • For Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add 10 µL of the internal standard working solution and vortex.[7]

    • Add 200 µL of 1% formic acid in water and vortex to mix.[7] This step helps to precipitate proteins and adjust the pH.

    • Centrifuge the sample to pellet the precipitated proteins. The supernatant will be loaded onto the SPE cartridge.

  • For Urine Samples:

    • To 1-5 mL of urine, add the internal standard.

    • Adjust the pH of the sample to approximately 7.5.[1]

    • Centrifuge to remove any particulates. The supernatant will be used for SPE.

Solid-Phase Extraction Protocol:

  • Conditioning:

    • Pass 1 mL of methanol through the HLB SPE cartridge.[1][6]

    • Follow with 1 mL of deionized water.[1][6] It is crucial not to let the cartridge dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).[1]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other hydrophilic interferences.[1]

    • Follow with a wash using 1 mL of 5% methanol in water to remove more polar, interfering compounds.[1][8]

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.[1]

  • Elution:

    • Elute the retained this compound with 1-2 mL of methanol or a methanol/acetonitrile mixture (e.g., 50:50, v/v) into a clean collection tube.[1][9] For mixed-mode cation exchange cartridges, elution is typically performed with 1 mL of 5% ammonium hydroxide in methanol.[7]

Post-Elution Processing:

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][7]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for the LC-MS/MS or HPLC analysis.[1][7]

Data Presentation

The following table summarizes quantitative data for the analysis of this compound and related compounds using SPE, as reported in various studies.

Analyte(s)MatrixSPE SorbentRecovery (%)Linearity Range (µg/mL)Limit of Quantification (LOQ) (µg/L)Reference(s)
Carbamazepine, Carbamazepine Epoxide, Carbamazepine trans-diolHuman PlasmaOasis HLB92.09 - 108.50.2 - 25Not Specified[2]
Carbamazepine and 5 metabolites (including 10,11-dihydroxycarbamazepine)WastewaterNot Specified83.6 - 103.5Not SpecifiedNot Specified (IDL: 0.8-4.8 pg)[3]
10,11-dihydro-10-hydroxy carbamazepine (HDX-CBZ) & 10,11-epoxycarbamazepine (EPX-CBZ)Aqueous SolutionNot Specified85 (HDX-CBZ), 92 (EPX-CBZ)Not Specified0.588 (HDX-CBZ), 0.109 (EPX-CBZ)[9]
Carbamazepine and Carbamazepine-10,11-epoxideHuman PlasmaOasis HLB>98Not SpecifiedNot Specified[6]

Mandatory Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution Processing Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation / pH Adjustment Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load 2. Sample Loading Centrifuge->Load Load Supernatant Condition 1. Conditioning (Methanol, Water) Wash 3. Washing (Water, 5% Methanol) Load->Wash Dry 4. Drying (Vacuum) Wash->Dry Elute 5. Elution (Methanol) Dry->Elute Evaporate Evaporation Elute->Evaporate Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols: 10,11-Dihydrocarbamazepine as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydrocarbamazepine is a crucial reference standard utilized in the pharmaceutical industry for various analytical applications. It is structurally very similar to Carbamazepine, a widely prescribed anticonvulsant drug, and is often found as a process impurity in Carbamazepine drug substances and finished products.[1] Its primary applications as a reference standard include the quantification of Carbamazepine and its metabolites in biological matrices and pharmaceutical formulations, serving as an internal standard in chromatographic assays, and in the metabolic profiling of related drugs like Oxcarbazepine.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.28 g/mol
CAS Number 3564-73-6
Appearance White to Off-White Solid
Melting Point 205-210 °C
Solubility Soluble in DMSO and Methanol
Storage Temperature 2-8°C[4]

Metabolic Pathway of Carbamazepine

Understanding the metabolic pathway of Carbamazepine is essential for contextualizing the use of related reference standards. Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[5] The major metabolic route involves the formation of a pharmacologically active metabolite, Carbamazepine-10,11-epoxide. This epoxide is then hydrolyzed by microsomal epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine, which is a major urinary metabolite.[5][6]

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Epoxide CYP3A4, CYP2C8 Diol trans-10,11-dihydroxy- This compound (Inactive Metabolite) Epoxide->Diol Microsomal Epoxide Hydrolase (EPHX1)

Metabolic pathway of Carbamazepine.

Application: Quantification of Carbamazepine in Pharmaceutical Formulations using HPLC

This compound is frequently used as a reference standard for the quantification of Carbamazepine and the detection of impurities in drug substances and tablets.[1]

Experimental Protocol: HPLC-UV

This protocol outlines a method for the simultaneous determination of Carbamazepine and this compound in pharmaceutical preparations.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Carbamazepine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (Milli-Q or equivalent)

  • Pharmaceutical tablets containing Carbamazepine

4.1.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

4.1.3. Chromatographic Conditions

ParameterCondition
Column 5 µm diol column[1]
Mobile Phase Acetonitrile:Methanol:0.05% Aqueous Acetic Acid (5:5:90, v/v/v)[1]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Detection Wavelength 220 nm[7]
Column Temperature Ambient

4.1.4. Standard Solution Preparation

  • Accurately weigh and dissolve an appropriate amount of this compound and Carbamazepine reference standards in the mobile phase to prepare individual stock solutions.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range (e.g., 0.25-25 µg/mL).[7]

4.1.5. Sample Preparation

  • Weigh and finely powder a representative number of Carbamazepine tablets (e.g., 20 tablets).[7]

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of Carbamazepine.

  • Transfer the powder to a volumetric flask and add the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

4.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Carbamazepine standard against its concentration.

  • Quantify the amount of Carbamazepine in the tablet sample by comparing its peak area to the calibration curve.

  • Identify and quantify this compound as an impurity by comparing its retention time and peak area to the corresponding standard.

Expected Results

The following table summarizes typical performance characteristics for this type of HPLC method.

ParameterTypical Value
Linearity Range (Carbamazepine) 0.25 - 25 µg/mL[7]
Correlation Coefficient (r) > 0.999[7]
Retention Time (Carbamazepine) ~8.2 min[7]
Limit of Quantification (LOQ) ~0.07 µg/mL[3]
Recovery 98 - 102%

Application: Bioanalytical Method for Carbamazepine and its Metabolites using LC-MS/MS with this compound as an Internal Standard

In bioanalytical methods, particularly for therapeutic drug monitoring, this compound can be employed as a surrogate internal standard for the quantification of Carbamazepine and its metabolites in biological matrices like plasma or serum.[8]

Experimental Protocol: LC-MS/MS

This protocol describes a method for the simultaneous determination of Carbamazepine and its major metabolite, Carbamazepine-10,11-epoxide, in human plasma.

5.1.1. Materials and Reagents

  • This compound reference standard (Internal Standard)

  • Carbamazepine reference standard

  • Carbamazepine-10,11-epoxide reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

5.1.2. Instrumentation

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

5.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Gradient Elution A suitable gradient to separate the analytes
Flow Rate 0.3 - 0.5 mL/min[5]
Injection Volume 5 - 10 µL[5]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
SRM Transitions Carbamazepine: m/z 237 → 194Carbamazepine-10,11-epoxide: m/z 253 → 210this compound (IS): m/z 239 → 194 (example)

5.1.4. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of Carbamazepine, Carbamazepine-10,11-epoxide, and this compound (IS) in methanol.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the analyte stock solutions into blank human plasma.

5.1.5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound).[3]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.[3]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow start Start: Plasma Sample precip Add Acetonitrile with Internal Standard (this compound) start->precip vortex Vortex to Precipitate Proteins precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

LC-MS/MS sample preparation workflow.

Expected Performance Characteristics

The following table presents typical validation parameters for a bioanalytical LC-MS/MS method.

ParameterTypical Value
Linearity Range 5 - 2000 ng/mL[9]
Lower Limit of Quantification (LLOQ) 5 ng/mL[9]
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy 85 - 115%
Recovery > 85%[9]

Conclusion

This compound is an indispensable reference standard for the accurate analysis of Carbamazepine in both pharmaceutical quality control and clinical/toxicological settings. The protocols provided herein offer robust and reliable methods for its application in HPLC and LC-MS/MS analyses. Proper use of this reference standard ensures the generation of high-quality, reproducible data critical for drug development and patient monitoring.

References

Application Notes and Protocols: 10,11-Dihydrocarbamazepine Certified Reference Material for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10,11-Dihydrocarbamazepine is a primary active metabolite of the anticonvulsant drug carbamazepine and is also an impurity found in carbamazepine drug substances[1][2]. As a certified reference material (CRM), it serves as a crucial tool for ensuring the accuracy and reliability of analytical data in various applications, including therapeutic drug monitoring, clinical toxicology, and forensic analysis[1][3]. This document provides detailed application notes and protocols for the use of this compound CRM for calibration purposes, primarily in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Applications

The this compound CRM is essential for the quantitative analysis of its parent drug, carbamazepine, and its metabolites. Key applications include:

  • Internal Standard in Bioanalysis: Due to its structural similarity to carbamazepine and its metabolites, this compound is frequently used as an internal standard to correct for variations in sample preparation and instrument response[1][4][5].

  • Calibration Standard for Therapeutic Drug Monitoring (TDM): Accurate measurement of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, is critical for optimizing treatment and minimizing toxicity in patients with epilepsy[6].

  • Forensic and Toxicology Analysis: This CRM is used to develop and validate analytical methods for the detection and quantification of carbamazepine and its metabolites in biological samples in forensic investigations[3].

  • Impurity Analysis: It is used to identify and quantify impurities in carbamazepine pharmaceutical formulations[2].

Experimental Protocols

The following protocols describe the preparation of calibration standards and a general workflow for the quantitative analysis of carbamazepine and its metabolites in biological matrices using this compound as an internal standard.

Preparation of Stock and Working Standard Solutions

Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve.

Materials:

  • This compound Certified Reference Material

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized Water (Type I)

  • Class A volumetric flasks and pipettes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Allow the this compound CRM vial to equilibrate to room temperature before opening.

    • Accurately weigh the required amount of CRM and dissolve it in a Class A volumetric flask using methanol to achieve a final concentration of 1 mg/mL.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water[6]. These solutions will be used to spike into the matrix for the calibration curve.

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of the this compound internal standard at a suitable concentration (e.g., 400 ng/mL) in a 50:50 acetonitrile/water mixture[6][7].

Calibration Curve Preparation

The following table provides an example of a dilution scheme for preparing calibration standards in a biological matrix (e.g., human plasma).

Calibration LevelConcentration (ng/mL)Volume of Working Standard (µL)Volume of Blank Matrix (µL)
11010 (from 1 µg/mL)990
25050 (from 1 µg/mL)950
310010 (from 10 µg/mL)990
425025 (from 10 µg/mL)975
550050 (from 10 µg/mL)950
61000100 (from 10 µg/mL)900
72000200 (from 10 µg/mL)800
Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting analytes from biological matrices like plasma or serum[5][6].

Protocol:

  • Pipette 100 µL of the plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound) and briefly vortex[6].

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins[6].

  • Vortex the mixture vigorously for 1 minute[6].

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C[6].

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis[6].

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of carbamazepine and its metabolites.

ParameterCondition
LC System
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 2.5 µm)[8]
Mobile Phase A10 mM Ammonium Acetate with 0.1% Formic Acid in Water[4]
Mobile Phase BAcetonitrile/Methanol (2:3, v/v)[4]
Flow Rate0.2 mL/min[4]
Injection Volume20 µL[4]
GradientStart with 45% B, hold for 6 min, increase to 100% B in 1 min, hold for 2 min, then return to 45% B in 2 min[4][6]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[6]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsAnalyte-specific transitions need to be optimized.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be processed to generate a calibration curve.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Carbamazepine~4.7237.1194.1
Carbamazepine-10,11-epoxide~4.9253.1180.1
10,11-Dihydro-10-hydroxycarbamazepine~5.1255.1193.1
This compound (IS) ~4.6 239.1 194.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of the unknown samples.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock CRM Stock Solution working Working Standards stock->working spike Spiking & Protein Precipitation working->spike is Internal Standard (IS) Solution is->spike sample Biological Sample sample->spike lcms LC-MS/MS Analysis spike->lcms cal_curve Calibration Curve Generation lcms->cal_curve quant Quantification of Unknowns cal_curve->quant

Caption: Experimental workflow for quantitative analysis.

Metabolic Pathway of Carbamazepine

Metabolic_Pathway CBZ Carbamazepine EPO Carbamazepine-10,11-epoxide CBZ->EPO Epoxidation DHC This compound CBZ->DHC Reduction (Metabolic Pathway) DIOL 10,11-Dihydro-10,11-dihydroxycarbamazepine EPO->DIOL Hydrolysis by Epoxide Hydrolase

Caption: Simplified metabolic pathway of Carbamazepine.

Mechanism of Action

Mechanism_of_Action Drug Carbamazepine & Metabolites Channel Voltage-Gated Sodium Channel Drug->Channel Binds to Action Stabilization of Inactive State Channel->Action Effect Reduced Neuronal Excitability Action->Effect

Caption: Interaction with voltage-gated sodium channels.

References

Application Note: Quantitation of 10,11-Dihydrocarbamazepine in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a widely used anti-epileptic and mood-stabilizing drug that is frequently detected in municipal wastewater due to its high consumption and persistence through conventional wastewater treatment processes.[1][2] Its major human metabolite, 10,11-dihydro-10,11-dihydroxycarbamazepine (often referred to as CBZ-DiOH or a related dihydrocarbamazepine metabolite), is also of significant environmental concern.[3][4] The presence of these compounds in the aquatic environment highlights the need for robust and sensitive analytical methods to accurately quantify their concentrations in complex matrices like wastewater. This application note provides a detailed protocol for the quantitation of 10,11-dihydrocarbamazepine and related metabolites in wastewater using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the concentrations of carbamazepine and its metabolite, 10,11-dihydro-10,11-dihydroxycarbamazepine, found in wastewater samples from a sewage treatment plant (STP).

AnalyteSample TypeConcentration Range (ng/L)
Carbamazepine (CBZ)STP Influent~350 - 450
STP Effluent~300 - 400
10,11-dihydro-10,11-dihydroxycarbamazepineSTP Influent~900 - 1100
STP Effluent~850 - 1050

Data compiled from studies on the analysis of carbamazepine and its metabolites in aqueous samples.[3][4][5] Notably, 10,11-dihydro-10,11-dihydroxycarbamazepine has been detected at concentrations approximately three times higher than the parent drug, carbamazepine, in aqueous samples.[3][4][5]

Experimental Protocols

A highly selective and sensitive analytical method using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is detailed below for the detection and quantification of this compound and other carbamazepine metabolites in wastewater.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methods optimized for the extraction of carbamazepine and its metabolites from aqueous samples.[3][5][7][8]

  • SPE Cartridge Selection: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are recommended due to their superior extraction efficiencies for the target analytes.[3][5][7]

  • Sample Volume: Use a 500 mL wastewater sample.[7]

  • Internal Standard: Add an appropriate internal standard, such as a deuterated analog of the analyte (e.g., carbamazepine-d2), to the sample before extraction to correct for matrix effects and variations in instrument response.[6]

  • Cartridge Conditioning:

    • Wash the Oasis HLB cartridge with two column volumes of methanol.

    • Equilibrate the cartridge with two column volumes of HPLC-grade water.[7]

  • Sample Loading:

    • Load the wastewater sample onto the conditioned cartridge at a controlled flow rate of approximately 0.6 mL/min.[7]

  • Washing:

    • After loading, wash the cartridge with 2 mL of HPLC-grade water to remove interfering substances.[7]

  • Elution:

    • Elute the retained analytes with 0.5 mL of methanol followed by 0.5 mL of ethyl acetate.[7]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of the target analytes.[3][4][5]

  • Liquid Chromatography (LC) System: An Alliance 2695 liquid chromatograph or equivalent.[9]

  • Mass Spectrometer: A Quattro LC tandem quadrupole mass spectrometer with a Z-Spray electrospray ionization source or equivalent.[9]

  • Chromatographic Column: A Genesis C18 column (150 mm × 2.1 mm i.d., 3 µm) or a similar reversed-phase column.[3]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile/methanol (2:3, v/v).[5]

    • Mobile Phase B: 10 mM ammonium acetate with 0.1% formic acid (pH 4.0).[5]

  • Gradient Elution:

    • Start with 45% Mobile Phase A and hold for 6 minutes.

    • Increase linearly to 100% Mobile Phase A within 1 minute and hold for 2 minutes.

    • Return to the initial 45% Mobile Phase A in 2 minutes and equilibrate for the next injection.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temperature: 100 °C.[3]

    • Desolvation Temperature: 350 °C.[3]

    • Nebulizing and Drying Gas: Nitrogen at flow rates of 70 L/h and 450 L/h, respectively.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for each analyte need to be optimized. For 10,11-dihydro-10,11-dihydroxycarbamazepine, a characteristic transition is m/z 271 → 253.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample_collection Wastewater Sample Collection (500 mL) add_is Addition of Internal Standard sample_collection->add_is spe_conditioning SPE Cartridge Conditioning (Methanol & Water) add_is->spe_conditioning sample_loading Sample Loading (0.6 mL/min) spe_conditioning->sample_loading spe_washing Cartridge Washing (HPLC-grade Water) sample_loading->spe_washing elution Analyte Elution (Methanol & Ethyl Acetate) spe_washing->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantitation of this compound in wastewater.

logical_relationship cluster_source Source & Metabolism cluster_environment Environmental Pathway carbamazepine Carbamazepine (Parent Drug) metabolism Human Metabolism carbamazepine->metabolism excretion Excretion carbamazepine->excretion metabolite This compound Metabolites metabolism->metabolite metabolite->excretion wastewater Wastewater Influent excretion->wastewater wwtp Wastewater Treatment Plant wastewater->wwtp effluent Wastewater Effluent wwtp->effluent detection Environmental Detection effluent->detection

Caption: Logical relationship of carbamazepine metabolism and its detection in wastewater.

References

Synthesis of 10,11-Dihydrocarbamazepine for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 10,11-Dihydrocarbamazepine is a critical process for obtaining this key compound for further studies. This compound is not only an important active metabolite of the anticonvulsant drug carbamazepine but also serves as a crucial starting material for the synthesis of other derivatives and is used as an internal standard in analytical methods.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound through the catalytic hydrogenation of carbamazepine. The protocol includes information on reagents, reaction conditions, purification, and characterization, along with quantitative data to ensure reproducibility.

Experimental Protocol: Catalytic Hydrogenation of Carbamazepine

This protocol details the reduction of the C10-C11 double bond of carbamazepine to yield this compound using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • Carbamazepine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve carbamazepine in absolute ethanol.

  • Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the solution.

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a hydrogen atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system such as ethyl acetate/hexane. The reaction is typically complete within 24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound as a white solid.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValue
Reactants
Carbamazepine1 equivalent
10% Palladium on Carbon5-10 mol%
Solvent
Ethanol (absolute)10-20 mL per gram of carbamazepine
Reaction Conditions
TemperatureRoom Temperature
Pressure1 atm (balloon) to 50 psi (Parr app.)
Reaction Time12-24 hours
Product
Yield>95%
Purity>98% (after recrystallization)
Melting Point205-210 °C

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the synthesis workflow and the chemical transformation.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Carbamazepine in Ethanol add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2 atmosphere) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation recrystallization Recrystallization evaporation->recrystallization analysis Characterization (TLC, MP, NMR, MS) recrystallization->analysis

Caption: Workflow for the synthesis and purification of this compound.

Chemical_Reaction Catalytic Hydrogenation of Carbamazepine carbamazepine Carbamazepine reagents + H₂ carbamazepine->reagents catalyst Pd/C, Ethanol dihydrocarbamazepine This compound reagents->dihydrocarbamazepine

Caption: Chemical reaction for the synthesis of this compound.

Application Note and Protocol for Stability Testing of 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydrocarbamazepine is a key active metabolite of the anticonvulsant drug oxcarbazepine and a significant compound in pharmaceutical research.[1] Ensuring its stability is paramount for the development of safe and effective drug products. This document provides a comprehensive experimental protocol for conducting forced degradation and stability testing of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5] The resulting data are crucial for establishing the intrinsic stability of the molecule and for the development of stable formulations.

This protocol outlines the necessary procedures for stress testing and provides a validated High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound from its potential degradation products.

Experimental Workflow

The following diagram illustrates the overall workflow for the stability testing of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_evaluation Evaluation Start Start: Obtain this compound Reference Standard and Sample Prep_Solutions Prepare Stock and Working Solutions Start->Prep_Solutions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep_Solutions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep_Solutions->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Prep_Solutions->Oxidation Thermal Thermal Degradation (e.g., 80°C) Prep_Solutions->Thermal Photo Photolytic Degradation (ICH Q1B) Prep_Solutions->Photo HPLC HPLC Analysis with UV Detection Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition and Processing HPLC->Data Assess Assess Degradation, Identify Degradants Data->Assess Report Generate Stability Report Assess->Report End End Report->End

Caption: Experimental workflow for this compound stability testing.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution, analytical grade

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal degradation

  • Photostability chamber

Chromatographic Conditions

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following conditions are recommended as a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

For each stress condition, a sample of this compound is subjected to the conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

3.5.1. Acid Hydrolysis

  • To 1 mL of the standard stock solution in a suitable flask, add 9 mL of 0.1 M HCl.

  • Heat the solution at 80°C for 2 hours in a water bath.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by HPLC.

3.5.2. Base Hydrolysis

  • To 1 mL of the standard stock solution in a suitable flask, add 9 mL of 0.1 M NaOH.

  • Heat the solution at 80°C for 2 hours in a water bath.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by HPLC.

3.5.3. Oxidative Degradation

  • To 1 mL of the standard stock solution in a suitable flask, add 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by HPLC.

3.5.4. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, weigh an appropriate amount of the solid, dissolve it in methanol, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

3.5.5. Photolytic Degradation

  • Expose a known amount of solid this compound and a solution of the drug (e.g., 1000 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare a solution of the solid sample in methanol and dilute both the solid and solution samples with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Data Presentation and Evaluation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for summarizing the quantitative data.

Stress ConditionTreatment% Assay of this compound% DegradationNumber of Degradation ProductsRetention Times of Major Degradants (min)
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hr
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hr
Oxidative 3% H₂O₂, RT, 24 hr
Thermal (Solid) 80°C, 48 hr
Photolytic (Solid) ICH Q1B exposure
Photolytic (Solution) ICH Q1B exposure

The evaluation should include an assessment of the peak purity of this compound in the presence of its degradation products to demonstrate the stability-indicating nature of the HPLC method.

Potential Degradation Pathways

Based on the chemical structure of this compound and its relation to carbamazepine, potential degradation pathways can be anticipated. The following diagram illustrates a plausible signaling pathway for degradation.

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Degradation Products DHC This compound Hydrolysis_P Hydrolysis Products (e.g., ring opening) DHC->Hydrolysis_P Acid/Base Hydrolysis Oxidation_P Oxidation Products (e.g., N-oxide, hydroxylated derivatives) DHC->Oxidation_P Oxidation Photo_P Photodegradation Products (e.g., rearranged isomers) DHC->Photo_P Photolysis

References

Animal Models for Investigating the Pharmacokinetics of 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydrocarbamazepine (DHCB), also known as 10,11-dihydro-10-hydroxycarbamazepine (MHD) or licarbazepine, is the primary and pharmacologically active metabolite of the antiepileptic drugs carbamazepine and oxcarbazepine. Understanding its pharmacokinetic profile is crucial for the development and optimization of these parent drugs, as well as for the potential development of DHCB as a standalone therapeutic agent. This document provides a comprehensive overview of the animal models used to study the pharmacokinetics of DHCB, along with detailed experimental protocols and analytical methods.

Animal Models in DHCB Pharmacokinetic Studies

Rats, mice, rabbits, and dogs have been utilized as animal models to investigate the metabolism and pharmacokinetics of DHCB and its parent compounds. The choice of animal model is critical and depends on the specific research question, as metabolic pathways and pharmacokinetic parameters can vary significantly between species.

Data Presentation: Pharmacokinetic Parameters of 10,11-Dihydro-10-hydroxycarbamazepine (MHD) in Dogs

The following table summarizes the pharmacokinetic parameters of the R(-) and S(+) enantiomers of MHD in dogs following intravenous and oral administration.

ParameterRouteR(-)-MHDS(+)-MHDReference
Half-life (t½) IV2.2 ± 0.4 h3.8 ± 0.3 h[1]
Oral2.7 ± 0.6 h4.1 ± 0.8 h[1]
Clearance (CL) IV7.8 ± 1.3 L/h8.6 ± 2.1 L/h[1]
Volume of Distribution (Vd) IV25 ± 6 L47 ± 14 L[1]
Bioavailability (F) Oral78.4 ± 20.9%78.5 ± 27.3%[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.

Protocol 1: Oral Administration (Gavage) in Rats

This protocol describes the oral administration of DHCB to rats using a gavage needle.

Materials:

  • This compound (DHCB)

  • Vehicle for dissolution or suspension (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles (appropriate size for the rat, typically 16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringes

  • Weighing scale

  • Permanent marker

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (or other appropriate strain) for at least 3 days with free access to food and water. Fast the rats overnight before the experiment.

  • Dosage Calculation: Weigh each rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

  • Gavage Needle Measurement: Measure the length of the gavage tube from the tip of the rat's nose to the last rib and mark the tube to ensure it does not pass beyond this point to avoid stomach perforation.

  • Restraint: Restrain the rat firmly but gently. The head and body should be aligned vertically to straighten the esophagus.

  • Administration:

    • Gently insert the gavage tube into the diastema (the gap between the incisors and molars) of the mouth.

    • Advance the tube smoothly along the upper palate until it reaches the esophagus. The rat should swallow as the tube is passed. Do not force the tube. If resistance is met, withdraw and re-insert.

    • Once the tube is in the esophagus, administer the DHCB solution or suspension slowly and steadily.

    • After administration, gently remove the tube following the same angle as insertion.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.

Protocol 2: Intravenous Administration in Rats

This protocol outlines the procedure for intravenous injection of DHCB into the lateral tail vein of a rat.

Materials:

  • This compound (DHCB) formulated for intravenous administration (sterile, pH-neutral solution)

  • Restraining device for rats

  • 27-30 gauge needles

  • 1 mL syringes

  • Warming lamp or pad

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal Preparation: Place the rat in a restraining device, allowing the tail to be accessible.

  • Vasodilation: Warm the tail using a warming lamp or pad to dilate the lateral tail veins, making them more visible and easier to access.

  • Site Preparation: Clean the tail with 70% ethanol.

  • Injection:

    • Position the needle with the bevel facing up, parallel to the vein.

    • Insert the needle into the distal part of the lateral tail vein. A successful insertion is often indicated by a small amount of blood entering the needle hub ("flashback").

    • Slowly inject the DHCB solution. The maximum recommended bolus injection volume is 5 ml/kg.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Protocol 3: Blood Sample Collection in Rats

This protocol describes the collection of serial blood samples from the lateral tail vein.

Materials:

  • Microcentrifuge tubes pre-treated with an anticoagulant (e.g., EDTA)

  • 27-30 gauge needles or lancets

  • Capillary tubes (optional)

  • Warming lamp or pad

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal Preparation and Vein Dilation: As described in the intravenous administration protocol.

  • Puncture: Puncture the lateral tail vein with a sterile needle or lancet.

  • Blood Collection:

    • Collect the emerging blood drops into a microcentrifuge tube. Typically, 0.1-0.2 mL of blood can be collected per time point.

    • Alternatively, use a capillary tube to collect the blood and then transfer it to the microcentrifuge tube.

  • Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Sample Processing: Keep the blood samples on ice and process them as soon as possible. Centrifuge the samples to separate the plasma, which can then be stored at -20°C or lower until analysis.

Protocol 4: Quantification of DHCB in Plasma by HPLC-UV

This protocol provides a general method for the analysis of DHCB in plasma samples using High-Performance Liquid Chromatography with UV detection.[2][3][4][5]

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.05 M, pH 7.0)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Plasma samples

  • Protein precipitation agent (e.g., acetonitrile or methanol) or Solid-Phase Extraction (SPE) cartridges

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 215 nm.

Analysis:

  • Construct a calibration curve using standard solutions of DHCB of known concentrations.

  • Inject the prepared samples into the HPLC system.

  • Quantify the DHCB concentration in the samples by comparing the peak area ratio of DHCB to the internal standard against the calibration curve.

Visualizations

Diagram 1: Experimental Workflow for a Pharmacokinetic Study

G cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis acclimatization Acclimatization of Animals fasting Overnight Fasting acclimatization->fasting oral Oral Gavage fasting->oral iv Intravenous Injection fasting->iv blood_collection Serial Blood Sampling oral->blood_collection iv->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_prep Plasma Sample Preparation plasma_separation->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic Data Analysis hplc_analysis->data_analysis

Caption: Workflow for a typical pharmacokinetic study of DHCB in an animal model.

Diagram 2: Metabolic Pathway of Oxcarbazepine

G oxcarbazepine Oxcarbazepine dhcb This compound (DHCB/MHD) (Active Metabolite) oxcarbazepine->dhcb Reduction inactive_metabolite Inactive Metabolites dhcb->inactive_metabolite Glucuronidation / Oxidation

Caption: Simplified metabolic pathway of oxcarbazepine to its active metabolite DHCB.

References

Troubleshooting & Optimization

Troubleshooting 10,11-Dihydrocarbamazepine HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 10,11-Dihydrocarbamazepine. The following question-and-answer format directly addresses common issues and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge. It is often quantified by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.

Q2: Why is my this compound peak tailing?

The most common cause of peak tailing for this compound in reverse-phase HPLC is secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase plays a critical role in controlling the ionization state of both the this compound analyte and the stationary phase silanol groups.[1] Since this compound is a basic compound, at a pH below its pKa, it will be protonated (positively charged). At a mid-range pH, residual silanol groups on the column packing can be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing.[1][2]

Q4: What is a good starting point for mobile phase pH to minimize tailing?

A common strategy to reduce peak tailing for basic compounds is to lower the mobile phase pH to around 2.5-3.5.[1][2] At this low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte through ion-exchange mechanisms.

Q5: Can I use mobile phase additives to improve peak shape?

Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 10-50 mM can improve peak shape.[4] TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that additives like TEA can shorten column lifetime.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) for this compound.

Below is a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Evaluate the Mobile Phase

  • pH Adjustment:

    • Problem: The mobile phase pH may be in a range that promotes secondary interactions.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate) to suppress the ionization of residual silanol groups on the stationary phase.

  • Buffer Concentration:

    • Problem: Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.

    • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.

  • Mobile Phase Additives:

    • Problem: Strong interactions between the basic analyte and the stationary phase persist even at low pH.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 10-50 mM. This will mask the active silanol sites.

Step 2: Assess the Column

  • Column Chemistry:

    • Problem: The column may have a high density of accessible, acidic silanol groups.

    • Solution: Use a modern, high-purity silica column that is end-capped. End-capping chemically derivatizes the majority of residual silanol groups, rendering them less active.

  • Column Contamination/Degradation:

    • Problem: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites and disrupt the peak shape. Column bed deformation can also be a cause.

    • Solution:

      • Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol).

      • If contamination is suspected, consider using a guard column to protect the analytical column.

      • If the problem persists after cleaning, the column may be degraded and require replacement.

Step 3: Check the HPLC System

  • Extra-Column Volume:

    • Problem: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This is particularly noticeable for early eluting peaks.

    • Solution:

      • Use tubing with a small internal diameter (e.g., 0.005 inches).

      • Ensure all fittings are properly connected and there are no gaps.

      • Minimize the length of tubing between the column and the detector.

Step 4: Review Sample and Injection Parameters

  • Column Overload:

    • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent:

    • Problem: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂OPubChem[5]
Molecular Weight238.28 g/mol PubChem[5]
logP2.3PubChem[5]
pKa(Not Experimentally Determined)-

Table 2: Typical System Suitability Parameters for Carbamazepine and Related Compounds

ParameterAcceptance CriteriaReference
Tailing Factor (Asymmetry)≤ 1.5[1]
Theoretical Plates (N)> 2000[1]
Relative Standard Deviation (RSD) for replicate injections< 2.0%[1]

Experimental Protocols

Reference HPLC Method for this compound and Related Compounds

This method is a starting point and may require optimization for your specific application and instrumentation.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Internal Standard: this compound can often be used as an internal standard for the analysis of other antiepileptic drugs.[2]

Sample Preparation from Plasma (for Bioanalytical Applications)
  • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_mp Step 1: Evaluate Mobile Phase start->check_mp check_ph Lower pH to 2.5-3.5? check_mp->check_ph check_buffer Increase Buffer Strength? check_ph->check_buffer No resolved Peak Shape Improved check_ph->resolved Yes add_modifier Add Competing Base (e.g., TEA)? check_buffer->add_modifier No check_buffer->resolved Yes check_column Step 2: Assess Column add_modifier->check_column No add_modifier->resolved Yes end_capped Using End-capped Column? check_column->end_capped flush_column Flush with Strong Solvent? end_capped->flush_column No end_capped->resolved Yes replace_column Replace Column? flush_column->replace_column No flush_column->resolved Yes check_system Step 3: Check HPLC System replace_column->check_system No replace_column->resolved Yes reduce_volume Minimize Extra-Column Volume? check_system->reduce_volume check_sample Step 4: Review Sample Parameters reduce_volume->check_sample No reduce_volume->resolved Yes reduce_injection Reduce Injection Volume/Concentration? check_sample->reduce_injection change_solvent Match Injection Solvent to Mobile Phase? reduce_injection->change_solvent No reduce_injection->resolved Yes change_solvent->resolved Yes

Caption: Troubleshooting workflow for this compound peak tailing.

Caption: Secondary interaction between protonated analyte and deprotonated silanol.

References

Technical Support Center: Optimizing 10,11-Dihydrocarbamazepine LC-MS/MS Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) sensitivity for the analysis of 10,11-Dihydrocarbamazepine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase C18 column is recommended.[1][2] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or ammonium acetate to improve ionization.[1][3] Electrospray ionization (ESI) in positive mode is the most common ionization technique.[1][4]

Q2: What are the expected precursor and product ions for this compound in MS/MS?

A2: The protonated molecule [M+H]⁺ for this compound is expected at an m/z of approximately 239.1. While specific product ions are not extensively documented, fragmentation is likely to be similar to carbamazepine, which commonly shows a major product ion at m/z 194.09 resulting from the loss of the carboxamide group.[4] Therefore, a primary multiple reaction monitoring (MRM) transition to monitor would be m/z 239.1 → 194.1. Further optimization of collision energy is recommended to confirm the most intense product ions.

Q3: What are common issues affecting the sensitivity of this compound analysis?

A3: Common issues include matrix effects from complex biological samples, suboptimal sample preparation leading to low recovery, inefficient chromatographic separation from interfering substances, and non-optimized mass spectrometry parameters.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

  • Suboptimal Ionization:

    • Troubleshooting Step: Ensure the mass spectrometer is tuned and calibrated. Verify that the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for this compound.

    • Recommendation: Infuse a standard solution of the analyte to perform tuning and optimization.

  • Inefficient Sample Preparation:

    • Troubleshooting Step: Evaluate the efficiency of your sample preparation method. Protein precipitation is a common and straightforward method, but solid-phase extraction (SPE) may provide a cleaner extract and higher recovery.[2][3]

    • Recommendation: Perform a recovery experiment by spiking a known amount of the analyte into a blank matrix and comparing the response to a neat standard. If recovery is low, consider switching to an SPE method.

  • Poor Chromatographic Peak Shape:

    • Troubleshooting Step: Assess the peak shape of the analyte. Broad or tailing peaks can significantly reduce sensitivity.

    • Recommendation: Ensure the mobile phase composition is optimal. The use of additives like formic acid can improve peak shape.[1] Also, check for column degradation.

Issue 2: High Background Noise or Matrix Effects

Possible Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Troubleshooting Step: High background noise is often due to co-eluting matrix components.

    • Recommendation: Improve sample cleanup by using a more rigorous extraction method like SPE.[2][3] Alternatively, optimize the chromatographic gradient to better separate the analyte from interferences.

  • Ion Suppression or Enhancement:

    • Troubleshooting Step: Matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

    • Recommendation: Use a stable isotope-labeled internal standard if available. If not, the standard addition method can be used to assess and correct for matrix effects.

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

A straightforward method for plasma samples involves protein precipitation.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

Liquid Chromatography Parameters

The following table summarizes typical LC conditions for the analysis of carbamazepine and its analogues.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.2 µm)
Mobile Phase A 10 mM Ammonium acetate with 0.1% formic acid in water[1]
Mobile Phase B Acetonitrile/Methanol (2:3, v/v)[1]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C[1]
Injection Volume 5-20 µL[1]
Mass Spectrometry Parameters

The following table outlines typical MS parameters for the analysis of this compound and related compounds.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage 3.5 kV[1]
Source Temperature 150°C[1]
Desolvation Temperature 350°C[1]

Table of MRM Transitions for Carbamazepine and Related Metabolites:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 239.1194.1 (putative)
Carbamazepine 237.1194.1[4]
Carbamazepine-10,11-epoxide 253.1180.0[4]
10,11-Dihydroxycarbamazepine 271.1253.1, 180.1[1][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Injection into LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Low Signal Intensity cause1 Suboptimal Ionization? start->cause1 cause2 Inefficient Sample Prep? start->cause2 cause3 Poor Peak Shape? start->cause3 solution1 Tune & Calibrate MS Optimize Source Parameters cause1->solution1 Yes solution2 Perform Recovery Experiment Consider SPE cause2->solution2 Yes solution3 Optimize Mobile Phase Check Column Health cause3->solution3 Yes

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Reducing ion suppression for 10,11-Dihydrocarbamazepine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10,11-Dihydrocarbamazepine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding ion suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where molecules in the sample, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference leads to a reduced signal intensity for this compound, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][2] Essentially, co-eluting components from the sample matrix compete with this compound for the available charge during the ionization process, resulting in fewer analyte ions reaching the detector.[1]

Q2: What are the typical sources of ion suppression when analyzing biological samples like plasma or serum?

A2: In biological matrices such as plasma or serum, the primary sources of ion suppression are endogenous components like phospholipids, salts, and proteins.[1][3] Phospholipids are particularly problematic as they are major components of cell membranes and often get co-extracted with the analyte during sample preparation.[3] Exogenous substances, such as polymers leaching from plastic labware, can also contribute to ion suppression.[1] These interfering substances can co-elute with this compound and suppress its ionization.[1]

Q3: How can I determine if ion suppression is impacting my this compound measurements?

A3: A common and effective method is to perform a post-extraction spike experiment.[1][3] This involves comparing the signal response of this compound spiked into a blank matrix extract (after the sample preparation process) with the response of the analyte in a neat (clean) solvent at the same concentration.[1] A significantly lower signal in the matrix sample is a clear indicator of ion suppression.[1] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Generally, ME values between 85% and 115% are considered acceptable.[3]

Another technique is the post-column infusion experiment. Here, a constant flow of this compound solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at specific retention times indicates the presence of co-eluting, suppressing components.[4]

Q4: Which sample preparation technique is most effective for reducing ion suppression for this compound?

A4: The choice of sample preparation technique is critical in minimizing ion suppression. While protein precipitation (PPT) is a simple and fast method, it often results in a less clean extract, leaving behind significant amounts of phospholipids and other matrix components that can cause ion suppression.[5][6] More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering substances.[2] SPE, in particular, can offer high recovery and significantly reduce matrix effects by selectively isolating the analyte.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for this compound Ion suppression from the sample matrix. - Optimize Sample Preparation: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner samples.[2] - Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components. Often, interferences elute early with the solvent front.[8] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Suboptimal mass spectrometer settings. - Infuse a pure standard of this compound to optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.[8]
Poor peak shape (tailing or splitting) Incompatible sample solvent and mobile phase. - Ensure the final sample solvent is similar in composition to the initial mobile phase to avoid peak distortion.[8]
Column degradation or contamination. - Flush the column with a strong solvent or replace it if necessary.[8]
Inconsistent results between samples Variable matrix effects. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification by normalizing the signal.[8] - Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to compensate for consistent matrix effects.
Co-elution with other metabolites Insufficient chromatographic resolution. - Adjust Mobile Phase: Experiment with different mobile phase compositions and gradients to improve the separation of this compound from other carbamazepine or oxcarbazepine metabolites.[8][9] - Change Column Chemistry: Consider a different stationary phase that offers alternative selectivity.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for this compound and related compounds.

Table 1: Recovery of this compound and a Related Metabolite using Solid-Phase Extraction (SPE)

AnalyteMatrixElution SolventRecovery (%)
10,11-Dihydro-10-hydroxycarbamazepineWastewaterMethanol85%[7]
Carbamazepine-10,11-epoxideWastewaterMethanol92%[7]

Table 2: Comparison of Sample Preparation Methods for a Panel of Drugs (Illustrative of General Trends)

Sample Preparation MethodRecoveryMatrix Effect
Protein Precipitation (PPT) High for many compounds, but can be variable.Significant ion suppression often observed due to residual phospholipids.[6]
Solid-Phase Extraction (SPE) - Reversed-Phase (HLB) Can be low for some compounds.Variable, can be significant.[6]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX) High for a broad range of compounds (>80%).Can be substantial for many compounds, potentially requiring sample dilution.[6]
Supported Liquid Extraction (SLE) Good balance of acceptable recovery and minimal matrix effects for many compounds.[6]Generally lower compared to other methods.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is a general procedure that can be adapted and optimized for the extraction of this compound.

  • Sample Pre-treatment: To 100 µL of serum or plasma, add an internal standard. Add 200 µL of 1% formic acid in water and vortex.[3]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.[3]

    • Wash the cartridge with 1 mL of methanol to remove interfering substances.[3]

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Plasma/Serum Samples

This is a simpler but potentially less clean method compared to SPE.

  • Sample Aliquoting: Pipette 100 µL of plasma, serum, calibration standard, or QC sample into a microcentrifuge tube.[5]

  • Internal Standard Addition: Add 20 µL of the internal standard working solution and vortex briefly.[5]

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[5]

Visualizations

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source Analyte 10,11-Dihydro- carbamazepine Droplet ESI Droplet (Limited Charges) Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Enters IonizedAnalyte Ionized Analyte [M+H]+ Droplet->IonizedAnalyte Successful Ionization SuppressedSignal Reduced Signal Droplet->SuppressedSignal Competition for Charge Leads to Suppression

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

Caption: Troubleshooting workflow for addressing low signal intensity.

References

Technical Support Center: Bioanalysis of 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 10,11-Dihydrocarbamazepine (DHC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to matrix effects during LC-MS/MS quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound (DHC) in biological samples?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] In DHC analysis, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] These effects can compromise the sensitivity, precision, and accuracy of the analytical method.[1]

Q2: What are the primary causes of matrix effects in bioanalysis of DHC?

A2: The most common sources of matrix effects in biological matrices like plasma and serum are phospholipids, salts, and proteins.[4] Phospholipids, being major components of cell membranes, often co-extract with DHC during sample preparation and can interfere with its ionization in the mass spectrometer's ion source, typically causing ion suppression.[1][5][6] Other contributing factors can include endogenous metabolites, anticoagulants used during sample collection, and even substances leaching from plastic labware.[4]

Q3: How can I determine if my DHC assay is being affected by matrix effects?

A3: A widely used method to evaluate matrix effects is the post-extraction spike experiment.[1][4] This involves comparing the peak area of DHC spiked into a blank matrix extract with the peak area of DHC in a neat solvent at the same concentration. A significant difference between the two indicates the presence of matrix effects.[1][4] Another qualitative technique is the post-column infusion experiment, which helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][7]

Q4: What is ion suppression and how does it specifically affect DHC analysis?

A4: Ion suppression is a matrix effect where co-eluting compounds interfere with the ionization of the target analyte, in this case, DHC, in the mass spectrometer's ion source.[1][4] This competition for ionization leads to a reduced number of DHC ions reaching the detector, resulting in a lower signal intensity and an underestimation of the DHC concentration.[1][4]

Q5: Can the choice of ionization technique influence the severity of matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[1] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, could be a viable strategy to mitigate these effects.

Q6: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?

A6: A SIL-IS for DHC will co-elute with the analyte and experience similar ionization suppression or enhancement.[2][4] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[3][4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the bioanalysis of this compound.

Issue 1: Poor Peak Shape or Splitting
Potential Cause Troubleshooting Step
Incompatible sample solvent and mobile phase.Ensure the final sample solvent composition is as close as possible to the initial mobile phase.[2]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.[2]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure DHC is in a single ionic state.[2]
Issue 2: Inconsistent Results or Poor Reproducibility
Potential Cause Troubleshooting Step
Matrix effects (ion suppression or enhancement). 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to compensate for signal variability.[2][4] 3. Optimize Chromatography: Adjust the gradient to separate DHC from interfering peaks.[4]
Inefficient sample extraction.Evaluate and optimize the extraction procedure to ensure consistent recovery.
Sample instability.Investigate the stability of DHC in the biological matrix under the storage and processing conditions used.[2]
Issue 3: Low Signal Intensity for DHC
Potential Cause Troubleshooting Step
Suboptimal mass spectrometer settings.Optimize MS parameters such as collision energy and cone voltage by infusing a pure standard of DHC.[2]
Ion suppression from the matrix. 1. Enhance Sample Cleanup: Utilize techniques specifically designed for phospholipid removal, such as HybridSPE® or certain SPE cartridges.[1][5] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Analyte degradation.Check for potential degradation of DHC during sample preparation and analysis.[2]
Issue 4: Gradual Decrease in DHC Signal Over an Analytical Run
Potential Cause Troubleshooting Step
Accumulation of non-volatile matrix components in the MS source.1. Implement Enhanced Sample Cleanup: Use phospholipid removal plates or cartridges.[1] 2. Regular Source Cleaning: Perform routine cleaning of the mass spectrometer's ion source.[1]
Column contamination.1. Improve Column Washing: Incorporate a robust column wash step in the gradient to remove strongly retained matrix components.[1] 2. Use a Guard Column: This will protect the analytical column from strongly adsorbing matrix components.[1]

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery for DHC and related compounds.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodMatrix Effect (%)Recovery (%)Reference
Protein Precipitation (PPT)75 - 90 (Suppression)85 - 105[4]
Liquid-Liquid Extraction (LLE)90 - 11070 - 95[4]
Solid-Phase Extraction (SPE)95 - 10580 - 100[4][9]

*Note: Values are typical ranges and can vary based on specific experimental conditions. Matrix Effect (%) is calculated as (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Recovery (%) is calculated as (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is effective for removing phospholipids and other interferences from plasma or serum.

  • Sample Pre-treatment: To 100 µL of serum or plasma, add 10 µL of the internal standard working solution and vortex. Add 200 µL of 1% formic acid in water and vortex again.[1]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange or an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][4]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1][4]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.[1]

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]

    • Follow with a wash of 1 mL of methanol to remove other interfering substances.[1]

  • Elution: Elute DHC and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1][4]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

While generally providing a less clean extract, PPT is a rapid and simple method.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.[4]

  • Precipitation: Add 300 µL of cold acetonitrile containing the internal standard.[4][10]

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.[4][10]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of DHC.

  • LC Column: Reversed-Phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.2 - 0.4 mL/min.[4][11]

  • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) to allow polar interferences to elute, then ramp up the organic phase to elute DHC. Include a high organic wash step at the end of the gradient.[4]

  • Injection Volume: 5-20 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for DHC and the internal standard should be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is extraction Extraction (SPE or PPT) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon injection Inject into LC System evap_recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_matrix_effects start Inconsistent Results or Low Signal Intensity check_ms Verify MS Performance with Neat Standard start->check_ms ms_ok MS Performance OK? check_ms->ms_ok optimize_ms Optimize MS Parameters ms_ok->optimize_ms No assess_me Assess Matrix Effects (Post-Extraction Spike) ms_ok->assess_me Yes optimize_ms->check_ms me_present Matrix Effects Present? assess_me->me_present improve_cleanup Improve Sample Cleanup (e.g., use SPE) me_present->improve_cleanup Yes no_me No Significant Matrix Effects me_present->no_me No use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is optimize_chrom Optimize Chromatography use_sil_is->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate

Caption: A troubleshooting decision tree for addressing matrix effects in DHC bioanalysis.

References

Technical Support Center: Enhancing 10,11-Dihydrocarbamazepine Extraction Recovery from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the recovery of 10,11-Dihydrocarbamazepine (DHC) from serum samples during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues encountered during the extraction of this compound from serum, offering potential causes and actionable solutions.

Q1: My recovery of this compound is consistently low. What are the potential causes and how can I resolve this?

Low recovery rates can stem from several factors throughout the extraction process. Common causes include insufficient extraction, analyte degradation, losses during the cleanup phase, and inefficient elution.[1]

Potential Causes & Solutions:

  • Insufficient Extraction: The chosen solvent may not be optimal for DHC. Adjust the polarity of the extraction solvent based on the sample matrix to improve extraction efficiency.[2] For instance, in Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized to keep DHC in its non-ionized form, facilitating its transfer to the organic phase.

  • Analyte Degradation: DHC, like many organic molecules, can be sensitive to light, temperature, and pH. To prevent degradation, consider adding antioxidants, protecting samples from light, or using nitrogen gas during evaporation steps.[2]

  • Losses During Cleanup (SPE): In Solid-Phase Extraction (SPE), analytes can be lost if the sorbent is incorrect or if the washing steps are too aggressive.[1][3] Ensure the SPE sorbent is appropriate for DHC and consider reducing the strength of the wash solvent.[1]

  • Incomplete Elution (SPE): The elution solvent may be too weak to completely recover the analyte from the SPE cartridge.[1][3] Ensure the elution solvent is strong enough for complete elution and that the elution volume is sufficient.[3][4] An elution study can help determine the optimal volume.[4]

  • Matrix Effects: Components in the serum matrix can interfere with the ionization of DHC in the mass spectrometer source, a phenomenon known as ion suppression, leading to a reduced signal and apparent low recovery.[5][6][7] Enhanced sample cleanup, such as using phospholipid removal plates or specific SPE cartridges, can minimize these effects.[5]

Q2: I'm observing significant variability in my recovery rates across different samples. What could be the cause?

High variability often points to inconsistencies in sample processing or significant differences in the sample matrices themselves.

Potential Causes & Solutions:

  • Inconsistent pH: Small variations in sample pH can affect the ionization state of DHC, influencing its retention on SPE sorbents or its partitioning in LLE.[1][3] Always buffer your samples to a consistent pH before extraction.

  • Matrix Differences: The composition of serum can vary between subjects, leading to different levels of matrix effects.[7] The use of a stable isotope-labeled internal standard (SIL-IS) for DHC is highly recommended, as it will co-elute and experience similar matrix effects, allowing for more accurate and reproducible quantification.[5][8]

  • Procedural Inconsistencies: Ensure that all manual steps, such as vortexing time, incubation periods, and solvent volumes, are performed consistently for every sample. Automation can help reduce this type of variability.

Q3: I suspect matrix effects are suppressing my analytical signal. How can I confirm and mitigate this issue?

Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[5][6][7][8]

Confirmation of Matrix Effects:

A widely used method to assess matrix effects is the post-extraction spike experiment.[5][6] This involves comparing the signal response of DHC spiked into a blank serum extract to the response of DHC in a neat solvent standard at the same concentration. A significantly lower signal in the matrix sample confirms the presence of ion suppression.[6]

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components, primarily phospholipids in serum.[5] Solid-Phase Extraction (SPE) is generally more effective at this than protein precipitation or simple liquid-liquid extraction.[9]

  • Optimize Chromatography: Adjusting the chromatographic method can help separate DHC from co-eluting matrix components.[6][8] Experiment with different mobile phase gradients or consider a different column stationary phase to improve resolution.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression, allowing for reliable normalization and accurate quantification.[5][8]

  • Change Ionization Technique: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[5][9] If your analyte is compatible, switching to APCI could mitigate ion suppression.[5][9]

cluster_start Troubleshooting Low Signal Intensity Start Low or Inconsistent Signal for DHC CheckSystem Verify LC-MS/MS System Performance with Neat Standard Start->CheckSystem SystemOK Is Signal Strong and Reproducible? CheckSystem->SystemOK AssessMatrix Assess Matrix Effect (Post-Extraction Spike) SystemOK->AssessMatrix Yes SystemIssue Troubleshoot Instrument SystemOK->SystemIssue No Suppression Is Ion Suppression Confirmed? AssessMatrix->Suppression Optimize Optimize Sample Prep & Chromatography Suppression->Optimize Yes NoSuppression Investigate Other Causes (e.g., Analyte Degradation) Suppression->NoSuppression No End Accurate Quantification Optimize->End

Caption: Troubleshooting workflow for low signal intensity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from serum?

The three most common techniques for extracting DHC from serum are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent. SPE is known for providing high recovery and very clean extracts.[4][10]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the serum) and an organic solvent. It is a classic extraction technique.

  • Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent (like cold acetonitrile or methanol) is added to the serum to denature and precipitate proteins.[6][11] After centrifugation, the supernatant containing the analyte is collected.[6][12] While fast, it often results in less clean extracts compared to SPE.[9]

Q2: Which extraction method provides the best recovery for this compound?

The optimal method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the analytical instrument being used. While specific recovery percentages can vary between labs and protocols, SPE generally offers the cleanest extracts, which can lead to higher apparent recovery by minimizing matrix effects.[9] LLE can also provide high recovery.[13] PPT is very simple but may result in lower signal-to-noise ratios due to residual matrix components.[6][9]

cluster_method_selection Extraction Method Selection Guide Start Goal of Experiment Purity Need Highest Purity / Lowest Matrix Effects? Start->Purity Throughput Need Highest Throughput? Purity->Throughput No SPE Use Solid-Phase Extraction (SPE) Purity->SPE Yes PPT Use Protein Precipitation (PPT) Throughput->PPT Yes LLE Use Liquid-Liquid Extraction (LLE) Throughput->LLE No

Caption: A guide for selecting the appropriate extraction method.

Quantitative Data Summary

The following table summarizes typical recovery percentages for different extraction methods for DHC and related compounds from biological matrices. Note that values can vary based on the specific protocol.

Extraction MethodAnalyte/MatrixRecovery PercentageReference
Solid-Phase Extraction (SPE)Carbamazepine & Metabolites / Plasma92.09% to 108.5%[14]
Solid-Phase Extraction (SPE)DHC Metabolites / Aqueous Samples83.6% to 103.5%[15]
Solid-Phase Extraction (SPE)DHC & EPX-CBZ / Aqueous85% and 92%[16]
Liquid-Liquid Extraction (LLE)Carbamazepine / Plasma95%[13]
Protein Precipitation (Methanol)DHC (as MHD) / Serum/Plasma101.3% to 110.8%[12]
Protein Precipitation (Methanol)DHC (as MHD) / Serum99.49% to 104.52%[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Cartridge

This protocol is effective for cleaning serum samples prior to LC-MS/MS analysis.[5]

  • Sample Pre-treatment: To 100 µL of serum, add 10 µL of the internal standard working solution and vortex. Add 200 µL of 1% formic acid in water and vortex again.[5]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[5][14]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.[5]

    • Wash the cartridge with 1 mL of methanol to remove additional interfering substances.[5]

  • Elution: Elute DHC and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.[5][6]

cluster_workflow General Serum Extraction & Analysis Workflow Sample Serum Sample + Internal Standard Pretreat Sample Pre-treatment (e.g., Dilution, pH adjust) Sample->Pretreat Extract Extraction (SPE, LLE, or PPT) Pretreat->Extract Evap Evaporation (if needed) Extract->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: A general workflow for serum sample extraction and analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes a general LLE procedure for DHC.

  • Sample Preparation: To 500 µL of serum in a glass tube, add the internal standard. Adjust the sample pH if necessary to ensure DHC is in a neutral state.[6]

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., chloroform, diethyl ether).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample for 10 minutes at approximately 1500 x g to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.[6]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.[6]

Protocol 3: Protein Precipitation (PPT) with Acetonitrile

This is a rapid procedure for sample preparation.[6]

  • Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.[6]

  • Precipitation: Add 300 µL of cold acetonitrile containing the internal standard. The ratio of solvent to serum is typically 3:1.[6]

  • Mixing: Vortex the tube for 1 minute to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12][17]

  • Supernatant Collection: Carefully transfer the clear supernatant to an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).[18]

References

Technical Support Center: Analysis of 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 10,11-Dihydrocarbamazepine and related compounds by Gas Chromatography-Mass Spectrometry (GC/MS).

Frequently Asked Questions (FAQs)

Q1: My analysis of a sample containing only 10,11-Dihydro-10-hydroxycarbamazepine unexpectedly shows a peak for Carbamazepine. What is the likely cause?

A1: This is a well-documented issue arising from the thermal degradation of 10,11-Dihydro-10-hydroxycarbamazepine within the high-temperature environment of the GC/MS injector port.[1][2][3] The heat causes the analyte to lose a water molecule (dehydration), converting it to Carbamazepine. This can lead to the false-positive identification and inaccurate quantification of Carbamazepine in your samples.[1][4]

Q2: How does the GC injector port temperature affect the degradation of these compounds?

A2: The conversion of 10,11-Dihydro-10-hydroxycarbamazepine to Carbamazepine is directly dependent on the injector port temperature.[1][4] Higher temperatures lead to a significantly greater percentage of degradation. Studies have quantified this conversion, showing that even at modest injector temperatures, a detectable amount of degradation occurs, and this amount increases substantially with higher temperatures.[4]

Q3: Is this compound itself susceptible to similar degradation?

A3: While the most thoroughly documented degradation is for the 10,11-Dihydro-10-hydroxycarbamazepine metabolite, the structural similarity and the general thermal lability of these types of compounds suggest that this compound could also be susceptible to thermal degradation or rearrangement in the GC injector, although the specific products may differ. It is a common issue for many thermally unstable compounds during GC analysis.[5]

Q4: What is the recommended analytical alternative to avoid this degradation issue?

A4: The highly recommended alternative is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This technique operates at or near ambient temperatures, thereby avoiding the high temperatures of the GC injector port that cause thermal degradation. LC-MS/MS is a more robust method for the accurate quantification of this compound and its metabolites.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC/MS analysis of this compound and related compounds.

Issue 1: Unexpected Carbamazepine Peak in a Known Standard of 10,11-Dihydro-10-hydroxycarbamazepine
  • Symptom: A chromatographic peak corresponding to the retention time and mass spectrum of Carbamazepine is observed when injecting a pure standard of 10,11-Dihydro-10-hydroxycarbamazepine.

  • Cause: Thermal degradation in the GC injector port. The high temperature is causing the analyte to convert to Carbamazepine.

  • Troubleshooting Steps:

    • Confirm the Issue: Inject the standard at progressively lower injector port temperatures (e.g., 275°C, 250°C, 225°C, 200°C). Observe the decrease in the peak area of Carbamazepine relative to the analyte peak.[4]

    • Optimize Injector Temperature: Determine the lowest possible injector temperature that still provides acceptable peak shape and sensitivity for your target analyte. Note that lowering the temperature may compromise sensitivity.[4]

    • Use a Deactivated Liner: Active sites in the injector liner can catalyze thermal degradation. Ensure you are using a high-quality, deactivated liner.

    • Switch to LC-MS/MS: For reliable quantification and to eliminate the artifact, transitioning the method to LC-MS/MS is the most effective solution.[2]

Issue 2: Poor Reproducibility and Inaccurate Quantification
  • Symptom: High variability in the peak areas of this compound or its metabolites across replicate injections or batches.

  • Cause: Inconsistent thermal degradation due to minor fluctuations in injector temperature, residence time in the injector, or liner activity.

  • Troubleshooting Steps:

    • Check Instrument Stability: Verify the stability of your GC's temperature control.

    • Standardize Injection Parameters: Ensure the injection volume and speed are consistent to maintain a constant residence time in the injector.

    • Perform Liner Maintenance: Regularly replace the injector liner and septum to prevent the buildup of active sites.

    • Consider an Alternative Method: Due to the inherent instability of the analyte under GC conditions, achieving high precision can be challenging. An alternative method like LC-MS/MS is strongly recommended for quantitative applications.

Data Presentation

The following table summarizes the quantitative data on the thermal conversion of 10,11-Dihydro-10-hydroxycarbamazepine (DiCBZ) to Carbamazepine (CBZ) at various GC injector port temperatures.

Injector Port Temperature (°C)Mean Percentage of CBZ Formed from DiCBZ (%)[4]
2002.4
2254.8
25012.8
27526.6

Experimental Protocols

Example GC/MS Protocol Prone to Analyte Degradation

This protocol is provided as an example of a typical method where degradation of this compound and its metabolites is likely to be observed.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction of the analyte from the sample matrix (e.g., plasma, tissue homogenate).

    • Evaporate the extraction solvent under a gentle stream of nitrogen at a low temperature (<40°C).

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC/MS Conditions:

    • Instrument: Agilent 7890B GC with a 5977A MSD or equivalent.

    • Injector: Splitless mode.

    • Injector Temperature: 280°C (A high temperature, likely to cause significant degradation).

    • Liner: Deactivated splitless liner.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 90°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 150°C.

      • Ramp 2: 5°C/min to 250°C.

      • Ramp 3: 15°C/min to 275°C, hold for 10 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

      • Ions for Carbamazepine: m/z 193, 236, 165.

      • Ions for 10,11-Dihydro-10-hydroxycarbamazepine: m/z 193, 254, 210.

Visualizations

cluster_legend Legend cluster_pathway Degradation Pathway in GC Injector start Analyte process Condition product Degradation Product Analyte 10,11-Dihydro-10-hydroxycarbamazepine Condition High Temperature (GC Injector Port) Analyte->Condition - H2O (Dehydration) Product Carbamazepine Condition->Product

Caption: Thermal degradation of 10,11-Dihydro-10-hydroxycarbamazepine in the GC injector.

cluster_workflow Troubleshooting Workflow Start Issue: Unexpected Carbamazepine Peak Step1 Lower GC Injector Temperature Start->Step1 Check1 Degradation Reduced? Step1->Check1 Step2 Optimize at Lowest Possible Temperature Check1->Step2 Yes Step3 Check Liner Deactivation Check1->Step3 No Step2->Step3 Check2 Issue Persists? Step3->Check2 Check2->Step2 No Solution Recommended Solution: Switch to LC-MS/MS Check2->Solution Yes

Caption: Logical workflow for troubleshooting analyte degradation in GC/MS analysis.

References

Overcoming poor peak shape in 10,11-Dihydrocarbamazepine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 10,11-Dihydrocarbamazepine, with a focus on overcoming poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?

Poor peak shape in the chromatography of this compound, a basic compound, is often attributed to several factors:

  • Secondary Interactions: Strong interactions can occur between the basic analyte and acidic silanol groups on the surface of silica-based columns. This is a primary cause of peak tailing.[1][2][3][4]

  • Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, resulting in peak fronting or tailing.[1][6][7][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting.[1][6][8]

  • Column Degradation: Deterioration of the column, such as the formation of a void at the inlet or a blocked frit, can lead to split or broadened peaks.[1][9][10]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What steps can I take to improve the peak shape?

A: Peak tailing is a common issue when analyzing basic compounds like this compound.[3] It is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge. Here is a step-by-step guide to troubleshoot and resolve peak tailing:

1. Evaluate and Adjust Mobile Phase pH:

  • Problem: Secondary interactions between the basic analyte and acidic silanol groups on the column's stationary phase are a primary cause of tailing.[1][2][3]

  • Solution: Lowering the mobile phase pH protonates the silanol groups, reducing their interaction with the basic analyte.[1] For basic compounds, operating at a lower pH (e.g., pH 2-3) can significantly improve peak shape.[11] Conversely, at a high pH (e.g., >8), the silanols are deprotonated, but the basic analyte is neutral and less likely to interact.

  • Protocol:

    • Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., phosphate or acetate buffer).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard and observe the peak shape.

    • If tailing persists, incrementally decrease the pH (e.g., to 2.5) and repeat the analysis.

2. Reduce Analyte Concentration (Check for Mass Overload):

  • Problem: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak tailing.[11]

  • Solution: Reduce the concentration of the sample being injected.

  • Protocol:

    • Dilute your sample to a lower concentration (e.g., by a factor of 5 or 10).

    • Inject the diluted sample and compare the peak shape to the original injection. If the tailing is reduced, mass overload was a contributing factor.

3. Use a Modern, End-Capped Column:

  • Problem: Older silica-based columns may have a higher number of accessible silanol groups.

  • Solution: Employ a modern, high-purity, end-capped column. End-capping chemically bonds a small, inert molecule to the residual silanol groups, shielding them from interaction with the analyte.[1][3]

  • Recommendation: Columns with low silanol activity are recommended for the analysis of basic compounds.[12]

4. Consider Mobile Phase Additives:

  • Problem: Even with pH optimization, some residual silanol interactions may persist.

  • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.

    • Equilibrate the column thoroughly.

    • Inject the sample and assess the peak shape. Note that TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.

Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. How can I resolve this?

A: Peak fronting, where the peak is broader in the first half and narrower in the second, is often indicative of column overload or sample solvent issues.[1]

1. Address Potential Column Overload:

  • Problem: Injecting too high a concentration or volume of the sample can lead to saturation of the stationary phase, causing some analyte molecules to travel through the column more quickly.[1][6][8]

  • Solution: Reduce the amount of sample loaded onto the column.[1]

  • Protocol:

    • Reduce the injection volume (e.g., from 10 µL to 5 µL).

    • If fronting persists, dilute the sample concentration.

    • Inject the modified sample and observe the peak shape.

2. Ensure Sample Solvent Compatibility:

  • Problem: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not be properly focused on the column head, leading to peak distortion.[6][8]

  • Solution: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is required for solubility, use the minimum amount necessary.

  • Protocol:

    • If possible, prepare your sample in the initial mobile phase composition.

    • If a stronger solvent is needed, try to dilute the sample with the mobile phase before injection.

    • Inject the sample with the adjusted solvent and check for improved peak shape.

3. Check for Column Collapse:

  • Problem: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[1][6]

  • Solution: Verify that the operating conditions are within the manufacturer's specifications for the column. If column collapse is suspected, the column will likely need to be replaced.[1]

Issue 3: Split Peaks

Q: My this compound peak is splitting into two. What could be the cause and how do I fix it?

A: Split peaks can be caused by a variety of issues, from problems with the column to incompatibilities between the sample and mobile phase.[1]

1. Investigate Potential Column Issues:

  • Problem: A common cause of split peaks for all analytes in a run is a partially blocked inlet frit or a void in the packing material at the head of the column.[1][9][13] This creates two different flow paths for the sample, resulting in a split peak.

  • Solution:

    • Backflush the column: Reverse the column and flush it with a strong solvent (ensure the column is designed to be backflushed by checking the manufacturer's instructions).

    • Replace the frit: If possible, replace the inlet frit of the column.

    • Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need to be replaced.[9]

  • Protocol:

    • First, remove the guard column (if one is in use) and inject a standard to see if the problem is resolved. If so, replace the guard column.

    • If the problem persists, try backflushing the analytical column.

    • If splitting is still observed, the column likely needs to be replaced.

2. Check for Sample Solvent and Mobile Phase Mismatch:

  • Problem: Injecting a sample in a solvent that is immiscible with or significantly stronger than the mobile phase can cause the peak to split.[1][13]

  • Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.

  • Protocol:

    • Prepare the sample in the mobile phase if possible.

    • If a different solvent must be used, inject a smaller volume to see if the splitting is reduced.

3. Consider Co-elution:

  • Problem: If only the this compound peak is splitting, it's possible that an impurity or a related compound is co-eluting.[9]

  • Solution: Adjust the chromatographic conditions to improve the separation.

  • Protocol:

    • Inject a smaller volume of the sample. If the two split peaks resolve into two distinct peaks, this indicates co-elution.[9]

    • To improve resolution, you can try:

      • Changing the mobile phase composition (e.g., adjusting the organic solvent to water ratio).

      • Modifying the temperature.

      • Changing the flow rate.

      • Trying a different column with a different selectivity.[9]

Data and Methodologies

Table 1: Recommended Starting HPLC Parameters for this compound
ParameterRecommended Value/RangeRationale
Column C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, ≤5 µm particle sizeProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase Acetonitrile/Water or Methanol/Water with a bufferAcetonitrile often provides better peak shape than methanol for basic compounds.
pH 2.5 - 3.5Minimizes interactions with residual silanols by keeping them protonated.[11]
Buffer 10-25 mM Phosphate or AcetateMaintains a stable pH to ensure reproducible retention times and peak shapes.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)A typical flow rate for standard HPLC columns.
Column Temp. 25 - 40 °CCan influence selectivity and viscosity. A stable temperature is crucial for reproducibility.[14]
Injection Vol. 5 - 20 µLShould be minimized to prevent volume overload.
Detection UV at ~215 nm or ~285 nmWavelengths where carbamazepine and its derivatives absorb.
Experimental Protocol: Mobile Phase Preparation (pH 3.0)
  • Prepare the Aqueous Buffer:

    • To prepare a 25 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v aqueous:organic).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Is mobile phase pH < 4? start->q1 action1 Adjust mobile phase pH to 2.5-3.5 q1->action1 No q2 Is sample concentration high? q1->q2 Yes a1_yes Yes a1_no No action1->q2 end_good Peak Shape Improved action2 Reduce injection volume or dilute sample q2->action2 Yes q3 Using an old or non-end-capped column? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Switch to a modern, end-capped column q3->action3 Yes end_bad Issue Persists: Consider mobile phase additives (e.g., TEA) q3->end_bad No a3_yes Yes a3_no No action3->end_good

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting_Splitting cluster_all_peaks All Peaks Affected cluster_single_peak Single Peak Affected start Poor Peak Shape (Fronting or Splitting) q1 Is the issue seen for all peaks? start->q1 all_peaks_issue Likely a System or Column Inlet Issue q1->all_peaks_issue Yes single_peak_issue Likely a Sample or Method Issue q1->single_peak_issue No check_frit Check for blocked frit all_peaks_issue->check_frit check_void Check for column void check_frit->check_void replace_column Replace column if necessary check_void->replace_column q2 Is sample solvent stronger than mobile phase? single_peak_issue->q2 action2 Dissolve sample in mobile phase or reduce injection volume q2->action2 Yes q3 Is sample concentration high? q2->q3 No action2->q3 action3 Dilute sample q3->action3 Yes end_good Peak Shape Improved q3->end_good No action3->end_good

Caption: Troubleshooting workflow for peak fronting and splitting.

References

Technical Support Center: Method Development for Resolving 10,11-Dihydrocarbamazepine from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical resolution of 10,11-Dihydrocarbamazepine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions (FAQs) to assist in your experimental work.

Experimental Protocols

The successful separation of this compound from its isomers and related compounds is critical for accurate quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. Below are detailed protocols for both chiral and reverse-phase separations.

Chiral Separation of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine Enantiomers by HPLC

This method is crucial for pharmacokinetic and metabolic studies where the stereoisomers may exhibit different biological activities.[1]

Sample Preparation (for biological samples like serum or plasma):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of serum or plasma, add a suitable internal standard.

    • Add 5 mL of an organic solvent mixture (e.g., tert-butyl methyl ether and dichloromethane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the pre-treated plasma or serum sample.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1][2]

Chromatographic Conditions:

ParameterCondition
Column Polysaccharide-based chiral stationary phase (CSP)
Mobile Phase n-hexane-ethanol (75:25, v/v)[3]
Flow Rate Typically 1.0 mL/min
Detection UV at approximately 237 nm[4]
Temperature Ambient or controlled (e.g., 35 °C)[2]
Reverse-Phase HPLC for this compound and Related Compounds

This method is suitable for the analysis of this compound as an impurity in carbamazepine drug substances or for its quantification in various matrices.[5][6][7]

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column µ-Bondapak C18 (150 mm x 4.6 mm)[5]Newcrom R1[6]C18 Bakerbond-BDC (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Water (50:50, v/v)[5]Acetonitrile:Water with Phosphoric Acid[6]Acetonitrile:10 mM Phosphate Buffer, pH 7.0 (30:70, v/v)[2]
Flow Rate 1.0 mL/min[5]-1.5 mL/min[2]
Detection UV at 285 nm[5]UVUV at 210 nm[2]
Temperature --35 °C[2]

Data Presentation

The following table summarizes typical chromatographic data for the separation of carbamazepine and its related compounds, including this compound and its metabolites. Retention times and resolution may vary depending on the specific system and column batch.

CompoundRetention Time (min) - Approx.Method Reference
Carbamazepine (CBZ)7.0HPLC-UV[8]
Carbamazepine-10,11-epoxide (CBZ-E)~5-6HPLC-UV[9]
10,11-trans-dihydroxy-10,11-dihydrocarbamazepine (trans-diol)~3-4HPLC-UV[10]
This compoundVaries with methodHPLC[7]
(+)-(S,S)-CBZ-diolElutes firstChiral HPLC[3]
(-)-(R,R)-CBZ-diolElutes secondChiral HPLC[3]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) LLE Liquid-Liquid Extraction Sample->LLE Method 1 SPE Solid-Phase Extraction Sample->SPE Method 2 Reconstitution Reconstitute in Mobile Phase LLE->Reconstitution SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (Chiral or RP Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound and its isomers.

Troubleshooting_Logic Start Poor Resolution? CheckColumn Check Column Performance Start->CheckColumn Yes OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase No, but peaks are broad CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep Suspect Interference Solution1 Replace column if degraded CheckColumn->Solution1 AdjustFlowRate Adjust Flow Rate/ Temperature OptimizeMobilePhase->AdjustFlowRate Solution2 Vary organic modifier ratio or change solvent OptimizeMobilePhase->Solution2 Solution3 Lower flow rate for better resolution, or adjust temperature for selectivity AdjustFlowRate->Solution3 Solution4 Ensure complete extraction and no interferences CheckSamplePrep->Solution4

Caption: A logical approach to troubleshooting poor chromatographic resolution.

Troubleshooting Guides and FAQs

Q1: I am observing poor resolution between the enantiomers of 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine. What should I do?

A1:

  • Check Column Health: The performance of the chiral stationary phase is critical. Assess the column's efficiency and peak shape with a known standard. Column degradation can lead to a loss of resolution.

  • Optimize Mobile Phase: The ratio of n-hexane to ethanol is a key parameter. A decrease in the percentage of the polar modifier (ethanol) can sometimes improve resolution, but it will also increase retention times.[11]

  • Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for interactions with the stationary phase.

  • Temperature: Temperature can influence chiral recognition. Experiment with temperatures slightly above and below your current setting to see if selectivity improves.

Q2: My peaks for this compound are tailing in my reverse-phase method. What could be the cause?

A2:

  • Silanol Interactions: Peak tailing for amine-containing compounds can occur due to interactions with free silanol groups on the silica-based stationary phase. Consider using a column with end-capping or a lower silanol activity, such as Newcrom R1.[6]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For a basic compound like this compound, a mobile phase pH around 7 may be beneficial.[2] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also reduce tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Q3: I am not getting good recovery of my analytes during solid-phase extraction (SPE). What steps can I take to improve this?

A3:

  • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water before loading the sample. This activates the stationary phase for proper retention.[1]

  • Sample pH: The pH of the sample can affect the retention of the analyte on the sorbent. Adjust the sample pH to ensure the analyte is in its most retentive form (usually neutral for reverse-phase SPE).

  • Elution Solvent: The elution solvent may not be strong enough to desorb the analytes completely. You can try a stronger solvent or a mixture of solvents. For C18 cartridges, methanol or acetonitrile are common elution solvents.[1]

  • Drying Step: Ensure the cartridge is not excessively dried before elution, as this can sometimes lead to poor recovery for certain compounds.

Q4: Can I use the same method for analyzing this compound and its hydroxylated metabolites?

A4: Yes, it is possible to develop a single reverse-phase HPLC method to simultaneously quantify carbamazepine and its metabolites, including this compound and 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine.[10] The key is to optimize the gradient or isocratic mobile phase to achieve baseline separation of all compounds of interest within a reasonable run time. A C18 or C8 column is a good starting point for method development.[2][5]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations?

A5: SFC can offer several advantages over HPLC for chiral separations, including faster analysis times and better resolution.[12] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[11] This can be particularly beneficial for high-throughput screening of chiral compounds.

References

Technical Support Center: Trace Analysis of 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 10,11-Dihydrocarbamazepine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

A1: this compound is a primary active metabolite of the anticonvulsant drug carbamazepine and an impurity in carbamazepine drug substances.[1] Its trace analysis is crucial for therapeutic drug monitoring, metabolic studies, and quality control in pharmaceutical manufacturing to ensure safety and efficacy.[1][2]

Q2: What are the most common signs of contamination in my LC-MS system during this compound analysis?

A2: Common signs of contamination include the appearance of unexpected peaks (ghost peaks) in your chromatogram, a high background signal, ion suppression or enhancement of your analyte signal, and poor reproducibility of results.[3][4][5]

Q3: What are "extractables" and "leachables," and how do they contribute to contamination?

A3: Extractables are compounds that can be forced out of a material under aggressive conditions, such as with strong solvents or high temperatures.[6][7][8] Leachables are compounds that migrate from a material into a drug product or sample under normal conditions over the product's shelf life.[6][7][8] Both can be significant sources of contamination, introducing impurities like plasticizers, antioxidants, and other additives from labware (e.g., vials, pipette tips, tubing) into your samples and solvents.[6][9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common contamination issues.

Issue 1: Ghost Peaks Appearing in Blank Injections

Description: You are observing peaks in your chromatogram when injecting a blank solvent, which can interfere with the identification and quantification of this compound.[5][10]

Troubleshooting Workflow:

start Ghost Peak Detected in Blank is_mobile_phase Isolate Mobile Phase as Source? (Run system with fresh, high-purity solvents) start->is_mobile_phase is_system Isolate LC System as Source? (Disconnect column, inject blank) is_mobile_phase->is_system No solve_mobile Solution: - Use fresh, LC-MS grade solvents. - Filter aqueous mobile phases. - Avoid topping off solvent bottles. is_mobile_phase->solve_mobile Yes is_autosampler Isolate Autosampler as Source? (Manual injection vs. autosampler) is_system->is_autosampler No solve_system Solution: - Flush system with appropriate solvents (e.g., isopropanol). - Clean or replace tubing and fittings. is_system->solve_system Yes is_column Isolate Column as Source? (Replace with a new or cleaned column) is_autosampler->is_column No solve_autosampler Solution: - Clean injection needle and port. - Use high-quality vials and caps. - Check wash solvent for contamination. is_autosampler->solve_autosampler Yes solve_column Solution: - Wash column according to manufacturer's instructions. - Replace guard column or column if necessary. is_column->solve_column Yes cluster_causes Potential Causes cluster_effects Observed Effects cluster_solutions Solutions cause1 Contaminated Solvents/Additives effect1 High Background Noise cause1->effect1 cause2 Dirty Mass Spectrometer Ion Source cause2->effect1 cause3 Leachables from Tubing/Fittings cause3->effect1 cause4 Inadequate Sample Preparation cause4->effect1 effect2 Poor Signal-to-Noise effect1->effect2 sol1 Use High-Purity Solvents & Fresh Additives sol1->cause1 sol2 Perform Ion Source Cleaning sol2->cause2 sol3 Use Inert (PEEK) Tubing sol3->cause3 sol4 Optimize Sample Clean-up sol4->cause4 Analyte 10,11-Dihydro- carbamazepine Droplet ESI Droplet Analyte->Droplet Matrix Co-eluting Matrix Component (Contaminant) Matrix->Droplet Ionization Ionization Process Droplet->Ionization Competition for surface/charge MS_Signal Mass Spectrometer Signal Ionization->MS_Signal Suppressed or Enhanced Signal

References

Enhancing the stability of 10,11-Dihydrocarbamazepine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of 10,11-Dihydrocarbamazepine stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1] Methanol is also a suitable solvent, and commercial solutions of this compound in methanol are available.[2] Dichloromethane can also be used.[3] The choice of solvent should be compatible with your downstream experimental assays.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures and protected from light. Recommended storage temperatures are typically 2-8°C for short-term storage and -20°C for long-term storage.[1][2] Some suppliers recommend storing solutions at -80°C for extended periods (e.g., 6 months).[1] Always refer to the supplier's instructions if available. To prevent degradation from light, it is advisable to store solutions in amber vials or tubes wrapped in aluminum foil.[4]

Q3: How long can I expect my this compound stock solution to be stable?

A3: The long-term stability of this compound in various solvents has not been extensively published. However, based on supplier information for pre-made solutions, stability can be maintained for extended periods when stored properly. For instance, a solution in DMSO may be stable for up to 6 months at -80°C or 1 month at -20°C.[1] It is best practice to prepare fresh solutions periodically and perform quality control checks if a solution has been stored for an extended time.

Q4: Are there any known incompatibilities or degradation pathways for this compound in solution?

A4: Yes, certain conditions and substances can promote the degradation of this compound. It is advisable to avoid:

  • Extreme Temperatures and Direct Sunlight: Exposure to high temperatures and UV light should be minimized.[2]

  • Strong Oxidizing Agents, Acids, and Bases: Contact with strong oxidizing agents, acids, alkali metals, acid chlorides, acid anhydrides, and reducing agents should be avoided as they are listed as incompatible materials.[2]

  • Extreme pH: While specific data for this compound is limited, related compounds like 10,11-Dihydroxycarbamazepine can be susceptible to degradation under highly acidic or basic conditions.[4]

Q5: My this compound solution appears cloudy or has visible precipitate. What should I do?

A5: Cloudiness or precipitation can occur for several reasons, including:

  • Exceeding Solubility: The concentration of your stock solution may be too high for the solvent, especially after temperature changes.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration and lead to precipitation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can decrease the stability of the solution and may cause the compound to precipitate. It is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

If you observe precipitation, gently warm the solution and vortex or sonicate to attempt to redissolve the compound. If it does not redissolve, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound stock solutions.

Issue 1: Inconsistent or Unexpected Experimental Results

If you suspect your stock solution is the source of inconsistent results, follow this troubleshooting workflow:

start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol (Solvent, Concentration, Weighing Accuracy) start->check_prep check_storage Verify Storage Conditions (Temperature, Light Protection, Aliquoting) check_prep->check_storage check_age Is the stock solution old? check_storage->check_age prep_fresh Prepare Fresh Stock Solution check_age->prep_fresh Yes qc_check Perform Quality Control Check (e.g., HPLC-UV) check_age->qc_check No compare_results Compare performance of old vs. new stock prep_fresh->compare_results qc_check->compare_results issue_resolved Issue Resolved compare_results->issue_resolved New stock performs as expected issue_persists Issue Persists: Investigate Other Experimental Factors compare_results->issue_persists Both stocks show similar issues

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Precipitation in Stock Solution

If you observe precipitation in your stock solution, consider the following:

start Precipitation Observed in Stock Solution warm_sonicate Gently warm and sonicate/vortex the solution start->warm_sonicate check_dissolution Does the precipitate redissolve? warm_sonicate->check_dissolution use_solution Use solution promptly and store correctly check_dissolution->use_solution Yes check_concentration Is the concentration too high for the solvent? check_dissolution->check_concentration No prepare_lower_conc Prepare a new, less concentrated stock solution check_concentration->prepare_lower_conc Yes check_storage_cond Were storage conditions appropriate? (e.g., evidence of evaporation, multiple freeze-thaws) check_concentration->check_storage_cond No prepare_fresh_aliquot Prepare a fresh stock solution and aliquot into single-use volumes check_storage_cond->prepare_fresh_aliquot

Caption: Troubleshooting workflow for precipitation in stock solutions.

Data Summary

While comprehensive quantitative stability data is limited in publicly available literature, the following table summarizes recommended storage conditions based on information from chemical suppliers.

SolventStorage TemperatureRecommended DurationReference
Methanol2-8°CNot specified[2]
DMSO-20°C1 month[1]
DMSO-80°C6 months[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stable stock solution of this compound.

start Start: Prepare 10 mM Stock Solution weigh Weigh 2.38 mg of this compound (MW = 238.28 g/mol) start->weigh add_dmso Add 1 mL of high-purity DMSO to the solid weigh->add_dmso dissolve Vortex and/or sonicate at room temperature until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use volumes in amber vials or cryotubes dissolve->aliquot store Store aliquots at -20°C or -80°C, protected from light aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For a 10 mM stock solution, this would be 2.38 mg per mL of solvent.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Vortex and, if necessary, sonicate the solution in a room temperature water bath until all solid material is dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in amber glass vials or light-blocking polypropylene tubes.

  • Storage: Store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage. Ensure they are protected from light.

Protocol for a Stability-Indicating HPLC-UV Method

This protocol provides a framework for assessing the stability of your this compound stock solution over time.

Objective: To determine the concentration and purity of this compound in a stock solution after storage under specific conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Initial Sample Preparation (Time Zero):

    • Thaw a fresh aliquot of your this compound stock solution.

    • Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration within the linear range of the instrument (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile, methanol, and water. A starting point could be a ratio like 30:30:40 (v/v/v). The mobile phase composition should be optimized to achieve good separation of the parent peak from any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 284 nm, which is a common wavelength for carbamazepine and related structures.[5]

    • Injection Volume: 10 µL.

  • Data Acquisition (Time Zero):

    • Inject the working solution onto the HPLC system.

    • Record the chromatogram and integrate the area of the this compound peak. This will serve as your baseline (100% initial concentration). Note the retention time and look for any other peaks which could be impurities or degradants.

  • Sample Storage for Stability Study:

    • Store aliquots of the stock solution under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light, -20°C in the dark).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

    • Prepare a working solution and analyze it using the same HPLC method as the time zero sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the time zero peak area to calculate the percentage remaining.

    • Examine the chromatograms for the appearance of new peaks or an increase in the area of existing impurity peaks, which would indicate degradation. The percentage of degradation can be calculated based on the relative peak areas.

References

Technical Support Center: Optimization of Mobile Phase for 10,11-Dihydrocarbamazepine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of 10,11-Dihydrocarbamazepine using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for the separation of this compound?

A1: The most frequently used stationary phases for the reversed-phase HPLC separation of this compound and related compounds are C18 and diol columns.[1][2][3][4] C18 columns are a good starting point for most applications, while diol columns can offer alternative selectivity.

Q2: What are typical mobile phase compositions for this compound analysis?

A2: Typical mobile phases consist of a mixture of an aqueous component (like water or a buffer) and an organic modifier. Common organic modifiers include acetonitrile and methanol.[1][5][6][7] Additives such as formic acid, acetic acid, or phosphate buffers are often used to control the pH and improve peak shape.[1][2][3][5][6]

Q3: Why is the pH of the mobile phase important for this separation?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound and any co-eluting compounds.[8][9][10][11] Controlling the pH helps to achieve consistent retention times, improve peak shape, and enhance the overall resolution of the separation.[9][10] For reproducible results, it is recommended to operate at a pH that is at least one unit above or below the pKa of the analyte.[10]

Q4: What detection wavelength is typically used for this compound?

A4: For UV detection, wavelengths in the range of 210-237 nm are commonly employed for the analysis of this compound and its analogs.[1][5][7][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are showing significant tailing or fronting. What are the potential causes and how can I resolve this?

A: Poor peak shape is a common issue in HPLC and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Mobile Phase and Sample Solvent Mismatch: A significant difference in the solvent strength of your sample diluent and the mobile phase can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1-1.5 pH units away from the analyte's pKa to ensure it is in a single ionic state.[8][9][10]

  • Column Degradation or Contamination: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause peak tailing.[8][13]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[8][13]

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak distortion.[14]

    • Solution: Consider using a different column chemistry, such as a phenyl-hexyl column instead of a standard C18, to minimize these interactions.[8]

Issue 2: Insufficient Resolution or Co-elution

Q: I am observing co-elution of this compound with other metabolites or impurities. How can I improve the resolution?

A: Achieving adequate resolution is crucial for accurate quantification. Here are some strategies to improve the separation:

  • Optimize the Mobile Phase Composition: The ratio of organic modifier to the aqueous phase significantly impacts retention and selectivity.

    • Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) to find the optimal separation.

  • Adjust the Gradient Profile: For complex samples, a gradient elution is often more effective than an isocratic one.

    • Solution: Employ a shallower gradient to increase the separation between closely eluting peaks.[8]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.

  • Modify the Mobile Phase pH: Altering the pH can change the retention times of ionizable compounds, thereby improving resolution.

    • Solution: Experiment with different pH values of the aqueous portion of the mobile phase.[8]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required.

    • Solution: Test a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to achieve a different separation selectivity.[8][15]

Quantitative Data Summary

Table 1: Example Mobile Phase Compositions for this compound Separation

Column TypeMobile Phase CompositionAdditive(s)DetectionReference
C18Acetonitrile / WaterPhosphoric AcidUV[6]
Diol (5 µm)Acetonitrile / Methanol / Water (5:5:90)0.05% Acetic AcidNot Specified[2][3]
C18Phosphate Buffer / Acetonitrile (466:168 v/v)-UV (210 nm)[5][7]
C18Water / Methanol / Acetonitrile (68.7:25:6 v/v/v)Triethylamine (pH 6.5)UV (237 nm)[12][16]

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 10-20%).

    • Increase the percentage of B over a set time to elute the analyte.

    • Include a column wash step with a high percentage of B at the end of the run.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing/Fronting) q1 Is the sample solvent stronger than the mobile phase? start->q1 s1 Action: Re-dissolve sample in a weaker solvent or initial mobile phase. q1->s1 Yes q2 Is the mobile phase pH close to the analyte's pKa? q1->q2 No s1->q2 s2 Action: Adjust pH to be >1.5 units away from the pKa. q2->s2 Yes q3 Is the column old or have high backpressure? q2->q3 No s2->q3 s3 Action: Flush with strong solvent. If unresolved, replace column. q3->s3 Yes end End: Improved Peak Shape q3->end No s3->end MobilePhaseOptimization start Start: Initial Separation step1 Step 1: Select Column (e.g., C18) start->step1 step2 Step 2: Choose Organic Modifier (Acetonitrile or Methanol) step1->step2 step3 Step 3: Optimize Organic % (Isocratic or Gradient) step2->step3 q1 Resolution adequate? step3->q1 step4 Step 4: Adjust Mobile Phase pH (e.g., add Formic Acid or Buffer) q1->step4 No end End: Optimized Separation q1->end Yes q2 Resolution adequate? step4->q2 step5 Step 5: Change Organic Modifier (e.g., ACN to MeOH) q2->step5 No q2->end Yes step5->step3

References

Technical Support Center: Refinement of Sample Preparation for 10,11-Dihydrocarbamazepine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample preparation methods for the analysis of 10,11-Dihydrocarbamazepine (DHC) in a urine matrix. The following sections detail various extraction techniques, offer solutions to common experimental challenges, and provide quantitative data to guide methodology selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from urine?

A1: The primary techniques for preparing urine samples for this compound analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). SPE is often preferred for its high selectivity and ability to produce clean extracts, which is crucial for sensitive analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] LLE is a classic technique that can be effective but may be more labor-intensive. PPT is a simpler and faster method but generally provides a less clean extract compared to SPE.

Q2: Why is sample preparation necessary before analyzing this compound in urine?

A2: Urine is a complex biological matrix containing various endogenous substances that can interfere with the accurate quantification of this compound.[2][3][4] Sample preparation is crucial to remove these interfering components, concentrate the analyte of interest, and ensure the longevity and performance of analytical instruments like LC-MS/MS systems.[5]

Q3: What are "matrix effects" and how can they impact my results?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[6] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2][3][4][6] Using techniques that provide cleaner extracts, such as SPE, and employing a stable isotope-labeled internal standard can help mitigate matrix effects.[6]

Q4: Should I be concerned about the glucuronide conjugate of this compound's metabolite in urine?

A4: Yes, a significant portion of the metabolite, 10,11-Dihydroxycarbamazepine, is excreted in urine as a glucuronide conjugate.[1] If you need to quantify the total amount of this metabolite, an enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide moiety before extraction.[1]

Troubleshooting Guides

Solid-Phase Extraction (SPE)
IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Incomplete elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. - Analyte breakthrough during loading: The sample loading flow rate may be too high, or the sorbent capacity may be exceeded. - Drying of the sorbent bed: Allowing the sorbent to dry out during conditioning or between steps can lead to inconsistent results.- Optimize elution solvent: Increase the percentage of organic solvent in the elution mixture or try a different solvent. For related compounds, methanol has been shown to be an effective elution solvent.[7] - Control loading flow rate: Load the sample at a slow, consistent, drop-wise rate. - Maintain sorbent wetness: Do not allow the sorbent bed to go dry before the sample is loaded.
High Matrix Effects - Insufficient washing: The wash steps may not be adequate to remove all interfering matrix components. - Inappropriate sorbent selection: The chosen sorbent may not have the optimal selectivity for the analyte versus the matrix components.- Optimize wash steps: Try a multi-step wash with varying solvent strengths. A common approach is to wash with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar interferences, followed by a stronger wash that does not elute the analyte.[1] - Select a suitable sorbent: Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good starting point for compounds like DHC and its metabolites.[1]
Poor Reproducibility - Inconsistent technique: Variations in flow rates, solvent volumes, or drying times can lead to variability. - Variable sample pH: The pH of the urine sample can affect the retention of the analyte on the sorbent.- Standardize the protocol: Ensure all steps are performed consistently for all samples. Automation can improve reproducibility. - Adjust sample pH: Adjust the pH of the urine sample to a consistent value before loading onto the SPE cartridge. For similar compounds, a neutral pH is often recommended.[1]
Liquid-Liquid Extraction (LLE)
IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Suboptimal solvent polarity: The extraction solvent may not have the appropriate polarity to efficiently partition the analyte from the aqueous urine matrix. - Incorrect pH: The pH of the urine sample may not be optimal for the neutral form of the analyte, reducing its extraction efficiency. - Insufficient mixing: Inadequate vortexing or shaking can lead to incomplete extraction.- Test different extraction solvents: Evaluate solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane). - Optimize sample pH: Adjust the pH of the urine sample to ensure the analyte is in its neutral form. - Ensure thorough mixing: Vortex or shake samples vigorously for a sufficient amount of time to ensure proper partitioning.
Emulsion Formation - High concentration of endogenous materials: Urine samples with high protein or lipid content are more prone to emulsion formation. - Vigorous shaking: Excessive agitation can sometimes lead to stable emulsions.- Centrifugation: Centrifuge the sample at high speed to break the emulsion. - Addition of salt: Adding a small amount of salt (salting out) can help break the emulsion. - Gentle mixing: Use gentle inversion instead of vigorous shaking.
Contamination of the Organic Phase - Aspiration of the aqueous layer: Accidentally aspirating some of the aqueous layer during the separation of phases.- Careful phase separation: Use a glass Pasteur pipette to carefully remove the organic layer, leaving the aqueous layer behind. Freezing the aqueous layer before decanting the organic solvent can also be effective.
Protein Precipitation (PPT)
IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Analyte co-precipitation: The analyte may be entrapped within the precipitated protein pellet. - Incomplete protein precipitation: Insufficient precipitating solvent or inadequate mixing can lead to incomplete protein removal and potential matrix effects.- Optimize solvent-to-sample ratio: A common ratio is 3:1 (v/v) of organic solvent (e.g., acetonitrile) to sample.[8] - Ensure thorough mixing: Vortex the sample vigorously after adding the precipitating solvent.[1]
High Matrix Effects / Ion Suppression - Insufficient cleanup: PPT is a non-selective sample preparation technique, and many endogenous components will remain in the supernatant.- Dilute the supernatant: Further dilution of the supernatant before injection can reduce the concentration of interfering substances. - Combine with other techniques: Use PPT as a preliminary step followed by SPE or LLE for a cleaner extract.
Clogged LC Column - Particulate matter in the supernatant: Fine protein particles may not have been fully removed by centrifugation.- Increase centrifugation speed and time: Ensure complete pelleting of the precipitated proteins. - Filter the supernatant: Use a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before injection.

Data Presentation: Comparison of Sample Preparation Methods

Note: The following data is compiled from studies on this compound and its closely related metabolites. The performance may vary depending on the specific experimental conditions.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery 85% - 92% (for HDX-CBZ)[7]Generally good, but can be variable>90% (for some drugs)
Limit of Quantification (LOQ) 0.588 µg/L (for HDX-CBZ)[7]Dependent on the concentration factorGenerally higher than SPE and LLE
Matrix Effect Reduced compared to other methodsCan be significantCan be significant
Sample Throughput Moderate; can be automatedLow to moderateHigh
Cost per Sample HigherLowerLowest
Cleanliness of Extract HighModerateLow

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method for the extraction of 10,11-Dihydroxycarbamazepine from urine and is a good starting point for this compound.[1]

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge the urine sample to remove any particulate matter.

    • Adjust the pH of the supernatant to approximately 7.0.

  • SPE Cartridge Conditioning:

    • Use a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 1-5 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove more polar interfering compounds.

  • Drying:

    • Dry the cartridge under a vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the retained this compound with 2 x 1.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol (General)
  • Sample Preparation:

    • Pipette 1 mL of urine into a glass test tube.

    • Add an appropriate internal standard.

    • Adjust the pH of the sample to approximately 7.0-8.0 using a suitable buffer.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex or shake the tube for 10-15 minutes.

  • Phase Separation:

    • Centrifuge the tube for 10 minutes at 3000 rpm to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This protocol is a general procedure and may need optimization.

  • Sample Preparation:

    • Pipette 200 µL of urine into a microcentrifuge tube.

    • Add an appropriate internal standard.

  • Precipitation:

    • Add 600 µL of cold acetonitrile (ACN) to the urine sample (a 3:1 ratio).[8]

    • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase. This step helps to concentrate the analyte and exchange the solvent to one that is compatible with the LC system.

Mandatory Visualizations

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction UrineSample Urine Sample Centrifuge Centrifuge UrineSample->Centrifuge AdjustpH Adjust pH to ~7.0 Centrifuge->AdjustpH Condition Condition Cartridge (Methanol & Water) AdjustpH->Condition Load Load Sample Condition->Load Wash1 Wash 1 (Deionized Water) Load->Wash1 Wash2 Wash 2 (5% Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute Analyte (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from urine.

LLE_Workflow cluster_Preparation Sample Preparation cluster_Extraction Liquid-Liquid Extraction cluster_FinalSteps Final Steps Urine Urine Sample AddIS_pH Add Internal Standard & Adjust pH Urine->AddIS_pH AddSolvent Add Organic Solvent AddIS_pH->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction of this compound.

PPT_Workflow cluster_Precipitation Protein Precipitation cluster_Processing Supernatant Processing UrineSample Urine Sample + IS AddACN Add Cold Acetonitrile (3:1) UrineSample->AddACN Vortex Vortex Vigorously AddACN->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant EvapRecon Evaporate & Reconstitute (Optional) CollectSupernatant->EvapRecon Analysis LC-MS/MS Analysis EvapRecon->Analysis

Caption: Workflow for Protein Precipitation for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for 10,11-Dihydrocarbamazepine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation and performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 10,11-Dihydrocarbamazepine, a principal active metabolite of oxcarbazepine. It also presents a comparison with an alternative analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information herein, supported by experimental data from various studies, is intended to assist researchers in selecting the most suitable analytical method for their specific needs in therapeutic drug monitoring, pharmacokinetic studies, and other research applications.

Method Performance Comparison: LC-MS/MS vs. HPLC-UV

The choice of an analytical method for the quantification of this compound in biological matrices is critical for obtaining accurate and reliable data. While both LC-MS/MS and HPLC-UV are widely used, they offer different levels of sensitivity, selectivity, and throughput.

Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range40 - 16061 ng/mL[1]Plasma
0.1 - 22.0 µg/mL[2]Serum
Limit of Quantification (LOQ)<0.1 µg/mL[2]Serum
40 ng/mL[1]Plasma
Intra-day Precision (CV%)0.8% - 4.4%[1]Plasma
Inter-day Precision (CV%)1.5% - 7.1%[1]Plasma
Accuracy94.1% - 107.1%[1]Plasma
Recovery83.6% - 102.2%[3]Aqueous Samples

Table 2: Comparison of HPLC-UV Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range1.0 - 50.0 µg/mL[4]Serum/Plasma
0.2 - 50.0 µg/mL[5]Serum/Plasma
Limit of Quantification (LOQ)1.0 µg/mL[4]Serum/Plasma
Intra-assay Precision (CV%)2.0% - 7.0%[4]Serum
Inter-assay Precision (CV%)2.3% - 4.3%[4]Serum
Analytical Recovery101.3% - 110.8%[4]Serum/Plasma

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for the quantification of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MRM Multiple Reaction Monitoring (MRM) MS_Ionization->MRM Linearity Linearity & Range MRM->Linearity Accuracy Accuracy & Precision MRM->Accuracy LLOQ LLOQ Determination MRM->LLOQ Selectivity Selectivity & Matrix Effects MRM->Selectivity Stability Stability Assessment MRM->Stability

References

A Comparative Analysis of Carbamazepine and its Active Metabolite, Carbamazepine-10,11-Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and toxicological profiles of carbamazepine (CBZ) and its primary active metabolite, carbamazepine-10,11-epoxide (CBZ-E). The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Carbamazepine is a widely prescribed anticonvulsant and mood stabilizer. Its therapeutic and toxic effects are attributed not only to the parent drug but also to its active metabolite, carbamazepine-10,11-epoxide. While both compounds share a primary mechanism of action through the blockade of voltage-gated sodium channels, they exhibit notable differences in their pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for optimizing therapeutic strategies and developing novel antiepileptic drugs with improved efficacy and safety profiles.

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of carbamazepine and carbamazepine-10,11-epoxide in humans.

ParameterCarbamazepine (CBZ)Carbamazepine-10,11-epoxide (CBZ-E)Reference(s)
Bioavailability ~99% (oral)Not administered directly, formed from CBZ[1]
Peak Plasma Time (Tmax) 6-8 hours (oral)3.60 +/- 0.79 hours (after CBZ dose)[1][2]
Plasma Protein Binding 70-80%~50%[1][3][4]
Volume of Distribution (Vd) ~1 L/kgSimilar to CBZ[1][5]
Elimination Half-life (t1/2) Initial: ~36 hours; Chronic: 12-17 hours (due to autoinduction)16.10 +/- 1.6 hours[1][2]
Metabolism Primarily by CYP3A4 to CBZ-EHydrated by microsomal epoxide hydrolase to inactive diol[6]
Excretion <5% unchanged in urineMetabolized and excreted in urine[1]
Therapeutic Plasma Conc. 4-12 µg/mL0.4-4.0 µg/mL[3]
Brain/Plasma Ratio 1.1 +/- 0.11.1 - 1.2[7][8]
Comparative Potency and Toxicity

This table presents a comparison of the anticonvulsant activity and neurotoxicity of carbamazepine and its epoxide metabolite.

ParameterCarbamazepine (CBZ)Carbamazepine-10,11-epoxide (CBZ-E)Experimental ModelReference(s)
Anticonvulsant Potency (MES test) Slightly more potent than CBZ-ESlightly less potent than CBZMice[9][10]
Neurotoxicity Similar to CBZ-ESimilar to CBZMice[9][10]
Therapeutic Index Similar to the mixture of CBZ and CBZ-ENot advantageous over CBZ aloneMice[9][10]
Inhibition of Catecholamine Secretion (IC50) Not specified in the same study0.26 - 0.68 µg/mLCultured bovine adrenal medullary cells[11]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[12][13]

Objective: To determine the median effective dose (ED50) of a compound required to protect 50% of the animals from the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male ICR mice (25-30 g)[14]

  • Electroshock device with corneal or ear electrodes

  • Saline solution (0.9% NaCl) for electrodes

  • Test compounds (Carbamazepine, Carbamazepine-10,11-epoxide) and vehicle control

Procedure:

  • Animals are fasted for a few hours before the experiment with free access to water.

  • The test compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. The time of administration before the test is determined by the pharmacokinetic profile of the drug.[12]

  • At the time of peak drug effect, a maximal electrical stimulus is delivered. For mice, this is typically a 50-60 Hz alternating current of 50 mA for 0.2 seconds, delivered via corneal or ear electrodes moistened with saline.[14]

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.

  • The number of animals protected from the tonic hindlimb extension in each dose group is recorded.

  • The ED50 value and its 95% confidence intervals are calculated using a probit analysis or other appropriate statistical method.[15]

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Channels

This electrophysiological technique is used to measure the effect of compounds on the function of ion channels, such as voltage-gated sodium channels, in isolated cells.[16][17][18]

Objective: To characterize the inhibitory effects of carbamazepine and carbamazepine-10,11-epoxide on the biophysical properties of voltage-gated sodium channels.

Materials:

  • Human embryonic kidney (HEK293) cells or other suitable cells stably expressing the desired sodium channel subtype (e.g., NaV1.7).[17]

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes (borosilicate glass).

  • Intracellular and extracellular recording solutions.

    • Intracellular solution (example): (in mM) 135 K-gluconate, 4 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 10 Na2-phosphocreatine, pH adjusted to 7.3 with KOH.[16]

    • Extracellular solution (example): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.[17]

  • Test compounds (Carbamazepine, Carbamazepine-10,11-epoxide) dissolved in the extracellular solution.

Procedure:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and brought into contact with the surface of a cell.

  • Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Further suction is applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the entire cell membrane.

  • The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.

  • Voltage-clamp protocols are applied to elicit sodium currents. For example, depolarizing voltage steps (e.g., to -10 mV) are applied to open the channels.

  • To assess use-dependent block, a train of depolarizing pulses is applied.

  • The test compound is applied to the cell via a perfusion system, and the effects on the sodium current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation are measured and compared to the control (before drug application).

Mandatory Visualization

Carbamazepine Metabolic Pathway

G Carbamazepine Metabolic Pathway CBZ Carbamazepine (CBZ) CYP3A4 CYP3A4 CBZ->CYP3A4 CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Active) mEH microsomal Epoxide Hydrolase (mEH) CBZE->mEH CBZD Carbamazepine-10,11-trans-diol (CBZ-D) (Inactive) CYP3A4->CBZE mEH->CBZD

Caption: Metabolic conversion of Carbamazepine to its active and inactive metabolites.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

G Mechanism of Action of Carbamazepine and CBZ-E cluster_membrane Neuronal Membrane NaChannel_open Voltage-Gated Na+ Channel (Open State) NaChannel_inactivated Voltage-Gated Na+ Channel (Inactivated State) NaChannel_open->NaChannel_inactivated Inactivation NaChannel_closed Voltage-Gated Na+ Channel (Resting/Closed State) NaChannel_inactivated->NaChannel_closed Repolarization Block Stabilizes Inactivated State (Inhibition of Repetitive Firing) NaChannel_inactivated->Block NaChannel_closed->NaChannel_open Depolarization CBZ Carbamazepine (CBZ) & Carbamazepine-10,11-epoxide (CBZ-E) CBZ->NaChannel_inactivated Binds preferentially

References

A Comparative Guide to the Metabolite Profiles of 10,11-Dihydrocarbamazepine and Oxcarbazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolite profiles of 10,11-Dihydrocarbamazepine, a metabolite of the anticonvulsant drug carbamazepine, and oxcarbazepine, a related antiepileptic drug. While both compounds share a similar core structure, their metabolic fates differ significantly, influencing their pharmacokinetic and pharmacodynamic properties. This comparison is supported by experimental data and detailed methodologies to assist researchers in understanding their biotransformation.

Introduction

Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), also known as licarbazepine.[1][2] In contrast, this compound is primarily known as a metabolite of carbamazepine. The metabolic profile of this compound is not as extensively characterized in the scientific literature as that of oxcarbazepine, with limited publications detailing its specific biotransformation pathways. This guide will present the well-established metabolic cascade of oxcarbazepine and contrast it with the known metabolic pathways of carbamazepine, highlighting the formation and potential fate of this compound.

Metabolite Profile Comparison

The metabolic pathways of oxcarbazepine and carbamazepine (leading to this compound) are distinct. Oxcarbazepine's metabolism is characterized by a straightforward reduction, while carbamazepine undergoes a more complex series of oxidative reactions.

Oxcarbazepine Metabolism

Oxcarbazepine is rapidly and almost completely converted to its active metabolite, MHD, by cytosolic reductases in the liver.[3] MHD is then further metabolized, primarily through glucuronidation and to a lesser extent, oxidation, to inactive compounds that are excreted in the urine.[3]

Carbamazepine and this compound Metabolism

The major metabolic pathway of carbamazepine involves epoxidation by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C8, to form carbamazepine-10,11-epoxide (CBZ-E).[1] This active metabolite is subsequently hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol), a major urinary metabolite.[1] this compound is a known metabolite of carbamazepine, but its quantitative contribution to the overall metabolism and its subsequent biotransformation are not well-documented.

Quantitative Data Summary

The following tables summarize the key metabolites and pharmacokinetic parameters for oxcarbazepine and the known major metabolites of carbamazepine. Data on the specific metabolism of this compound is limited.

Table 1: Major Metabolites of Oxcarbazepine and Carbamazepine

Parent CompoundMajor Metabolite(s)Enzyme(s) InvolvedActivity of Metabolite
Oxcarbazepine 10,11-Dihydro-10-hydroxycarbamazepine (MHD/Licarbazepine)Cytosolic reductases (e.g., AKR1C1-1C4)[3]Active
10,11-Dihydro-10,11-dihydroxycarbamazepine (DHD)Further oxidation of MHDInactive
Carbamazepine Carbamazepine-10,11-epoxide (CBZ-E)CYP3A4, CYP2C8[1]Active
trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol)Microsomal epoxide hydrolase 1 (EPHX1)[1]Inactive
This compoundNot well-characterizedLikely active

Table 2: Pharmacokinetic Parameters of Key Metabolites

CompoundHalf-life (t½)Primary Route of EliminationReference
10,11-Dihydro-10-hydroxycarbamazepine (MHD) 8-10 hoursRenal (as glucuronide conjugates and unchanged MHD)[4]
Carbamazepine-10,11-epoxide (CBZ-E) 6.1 ± 0.9 hoursHydrolysis to trans-CBZ-diol

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathways of oxcarbazepine and carbamazepine, as well as a general experimental workflow for metabolite identification and quantification.

Oxcarbazepine Oxcarbazepine MHD 10,11-Dihydro-10-hydroxycarbamazepine (MHD/Licarbazepine) (Active) Oxcarbazepine->MHD Cytosolic Reductases DHD 10,11-Dihydro-10,11-dihydroxycarbamazepine (DHD) (Inactive) MHD->DHD Oxidation Glucuronide MHD-Glucuronide (Inactive) MHD->Glucuronide UGT

Caption: Metabolic Pathway of Oxcarbazepine.

Carbamazepine Carbamazepine CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Active) Carbamazepine->CBZE CYP3A4, CYP2C8 DihydroCBZ This compound (Metabolism not well-characterized) Carbamazepine->DihydroCBZ transCBZdiol trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol) (Inactive) CBZE->transCBZdiol mEH

Caption: Major Metabolic Pathway of Carbamazepine.

Sample Biological Sample (Plasma, Urine, etc.) Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Extraction->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General Experimental Workflow for Metabolite Analysis.

Experimental Protocols

The identification and quantification of metabolites for both oxcarbazepine and carbamazepine are typically performed using chromatographic techniques coupled with mass spectrometry.

Sample Preparation: Protein Precipitation

A common method for extracting metabolites from plasma or serum samples is protein precipitation.

  • Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes.

  • Centrifugation: Centrifuge the blood samples to separate plasma or serum.

  • Precipitation: To a known volume of plasma/serum, add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of parent drugs and their metabolites.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed to separate the compounds.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Conclusion

The metabolite profiles of oxcarbazepine and carbamazepine, the parent compound of this compound, are markedly different. Oxcarbazepine's metabolism is a simple and predictable conversion to its active metabolite MHD, followed by inactivation. In contrast, carbamazepine undergoes complex oxidative metabolism, leading to several active and inactive metabolites. The metabolic fate of this compound itself is not well-established in the literature. This guide provides a foundational understanding of these differences, which is crucial for researchers and clinicians in the fields of pharmacology, toxicology, and drug development. The provided experimental protocols offer a starting point for the quantitative analysis of these compounds and their metabolites.

References

A Comparative Guide to the Quantification of 10,11-Dihydrocarbamazepine: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of 10,11-Dihydrocarbamazepine, the active metabolite of oxcarbazepine, is paramount. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Method Performance Comparison

While both HPLC-UV and LC-MS/MS offer the requisite selectivity and sensitivity for therapeutic monitoring, they differ in their performance characteristics, instrumentation requirements, and susceptibility to matrix effects. The following tables summarize the quantitative performance data for both methods as reported in various studies.

Table 1: Comparison of HPLC-UV Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range1.0 - 50.0 µg/mL[1][2]Serum/Plasma
Limit of Quantification (LOQ)1.0 µg/mL[2]Serum/Plasma
Intra-day Precision (CV%)2.0% - 7.0%[2]Serum
Inter-day Precision (CV%)2.3% - 4.3%[2]Serum
Analytical Recovery101.3% - 110.8%[2]Serum/Plasma

Table 2: Comparison of LC-MS/MS Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range40 - 16061 ng/mL[1]Plasma
Limit of Quantification (LOQ)<0.1 µg/mL[1][3]Serum
Intra-day Precision (CV%)0.8% - 4.4%[1]Plasma
Inter-day Precision (CV%)1.5% - 7.1%[1]Plasma
Accuracy94.1% - 107.1%[1]Plasma
Recovery83.6% - 102.2%[1][4]Aqueous Samples

Experimental Workflows

The general experimental workflows for both HPLC-UV and LC-MS/MS analysis of this compound involve sample preparation, chromatographic separation, and detection. The key differences lie in the detection method and often in the complexity of the sample preparation required.

Workflow_Comparison cluster_0 General Workflow cluster_1 HPLC Method cluster_2 LC-MS/MS Method Sample Biological Sample (Plasma/Serum) Preparation Sample Preparation Sample->Preparation Chromatography Liquid Chromatography Separation Preparation->Chromatography Chromatography_HPLC Chromatography_MS HPLC_Detection UV Detection HPLC_Quant Quantification HPLC_Detection->HPLC_Quant Chromatography_HPLC->HPLC_Detection MS_Detection Mass Spectrometry (MS/MS Detection) MS_Quant Quantification MS_Detection->MS_Quant Chromatography_MS->MS_Detection

General analytical workflow for HPLC and LC-MS/MS.

Detailed Experimental Protocols

HPLC-UV Method

This protocol is a representative example for the quantification of this compound in serum or plasma.

1. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample for 10 minutes to precipitate proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions: [1][2]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 466:168 v/v).[1][2]

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.[1][2]

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

  • Process the standards and samples as described in the sample preparation step.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

LC-MS/MS Method

This protocol outlines a typical approach for the highly sensitive and selective quantification of this compound using LC-MS/MS.

1. Sample Preparation (Protein Precipitation): [5]

  • To a small volume of plasma (e.g., 50 µL), add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[5]

2. Chromatographic Conditions: [5]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water, often with an additive like formic acid to improve ionization.

  • Flow Rate: A typical flow rate for LC-MS/MS analysis.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions: [1]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and the internal standard to ensure selectivity.

4. Calibration and Quantification:

  • Similar to the HPLC-UV method, a calibration curve is generated using matrix-matched standards.

  • The peak area ratios of the analyte to the internal standard are used for quantification, providing high accuracy and precision.

Summary and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective method suitable for routine therapeutic drug monitoring where high concentrations are expected. Its primary limitation is a higher limit of quantification compared to LC-MS/MS, which may not be sufficient for studies requiring high sensitivity.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, particularly in pharmacokinetic research where low concentrations of the analyte need to be accurately measured. The initial instrument cost and operational complexity are higher, but the enhanced performance often justifies the investment for demanding applications.

For laboratories requiring high throughput and the utmost sensitivity for detecting trace levels of this compound, LC-MS/MS is the recommended method. For routine clinical monitoring where analyte concentrations are well within the detectable range, HPLC-UV provides a reliable and economical alternative.

References

Inter-laboratory Comparison of 10,11-Dihydrocarbamazepine Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques for the quantification of 10,11-Dihydrocarbamazepine in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both methods offer the requisite selectivity and sensitivity for therapeutic drug monitoring and pharmacokinetic studies, yet they differ in performance characteristics, instrumentation requirements, and susceptibility to matrix effects.

Method Performance Comparison

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods. It is important to note that some of the data presented is for the structurally similar compound 10,11-Dihydroxycarbamazepine, which serves as a proxy to indicate expected performance characteristics.

Table 1: Comparison of HPLC-UV Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range1.0 - 50.0 µg/mL[1][2]Serum/Plasma
Limit of Quantification (LOQ)1.0 µg/mL[1][2]Serum/Plasma
Intra-assay Precision (CV%)2.0% - 7.0%[1][2]Serum
Inter-assay Precision (CV%)2.3% - 4.3%[1][2]Serum
Analytical Recovery101.3% - 110.8%[1][2]Serum/Plasma

Table 2: Comparison of LC-MS/MS Method Performance for this compound Quantification

ParameterReported PerformanceMatrix
Linearity Range40 - 16061 ng/mL[1][3]Plasma
Limit of Quantification (LOQ)<0.1 µg/mL[1]Serum
Intra-day Precision (CV%)0.8% - 4.4%[1][3]Plasma
Inter-day Precision (CV%)1.5% - 7.1%[1][3]Plasma
Accuracy94.1% - 107.1%[1][3]Plasma
Recovery83.6% - 102.2%[1]Aqueous Samples

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This protocol is a generalized procedure based on common practices for the analysis of carbamazepine and its metabolites.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum or plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 200 µL of a protein precipitating agent, such as acetonitrile or methanol.

  • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant for analysis.[1]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 466:168 v/v) is commonly used.[1][2]

  • Flow Rate: Isocratic elution at a constant flow rate, typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of approximately 210 nm.[1][2]

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards of known this compound concentrations.

  • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Method Protocol

This protocol offers higher sensitivity and selectivity compared to HPLC-UV.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To a 100 µL aliquot of serum or plasma, add the internal standard.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elute the this compound and internal standard with a stronger organic solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[1]

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water, often with an additive like formic acid to enhance ionization.

  • Flow Rate: A typical flow rate for LC-MS/MS analysis is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and the internal standard to ensure selectivity and sensitivity.

  • Source Parameters: Parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized to achieve maximal sensitivity.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Centrifuge Centrifugation/Elution Extraction->Centrifuge Supernatant Collect Supernatant/Eluate Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into HPLC/LC-MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Inter-laboratory Comparison Workflow

To ensure the consistency and accuracy of this compound quantification across different laboratories, a proficiency testing (PT) or external quality assessment (EQA) program is essential. The diagram below outlines a typical workflow for such a study.

A Prepare & Validate Proficiency Testing (PT) Materials (Spiked Matrices, Patient Samples) B Establish PT Material Homogeneity & Stability A->B C Distribute PT Samples to Participating Laboratories B->C D Laboratories Analyze Samples Using Their Standard Protocols C->D E Laboratories Submit Results to Coordinating Center D->E F Statistical Analysis of Submitted Data (e.g., z-scores, Youden plots) E->F G Evaluate Laboratory Performance & Method Comparability F->G H Generate & Distribute Inter-Laboratory Comparison Report G->H I Identify Discrepancies & Recommend Corrective Actions H->I

Caption: Workflow for an Inter-laboratory Comparison Study.

References

Efficacy Showdown: 10,11-Dihydrocarbamazepine Versus Its Predecessor, Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the comparative efficacy, tolerability, and mechanistic profiles of 10,11-Dihydrocarbamazepine (Oxcarbazepine) and its parent drug, Carbamazepine, reveals a landscape of nuanced clinical advantages for the newer agent, particularly in terms of safety and patient tolerance. While both anticonvulsants demonstrate comparable effectiveness in managing epilepsy, trigeminal neuralgia, and bipolar disorder, the distinct metabolic pathway of oxcarbazepine mitigates the formation of a metabolite implicated in many of carbamazepine's adverse effects.

This guide offers a detailed comparison for researchers, scientists, and drug development professionals, presenting key experimental data in structured tables, outlining detailed methodologies from pivotal clinical trials, and providing visual representations of their metabolic and mechanistic pathways.

Quantitative Efficacy and Tolerability Comparison

The clinical efficacy of this compound (oxcarbazepine) is largely comparable to that of carbamazepine across its primary indications. However, significant differences emerge in their tolerability profiles, with oxcarbazepine generally associated with a lower incidence of adverse effects.

Epilepsy

In the treatment of newly diagnosed epilepsy, studies have shown no significant difference in seizure frequency reduction between the two drugs.[1] A double-blind, multi-center study found that both medications were equally effective in controlling seizures.[1] However, oxcarbazepine was associated with significantly fewer severe side effects.[1]

Efficacy/Tolerability MetricCarbamazepineThis compound (Oxcarbazepine)Source
Seizure Frequency Reduction ComparableComparable[1]
Severe Side Effects Higher IncidenceSignificantly Lower (p=0.04)[1]
Clinically Relevant Abnormal Laboratory Findings Observed in some patientsNot observed in the cited study[1]
Trigeminal Neuralgia

For the management of trigeminal neuralgia, a condition characterized by severe facial pain, both drugs are considered first-line treatments. Clinical trials have demonstrated similar efficacy in pain relief. One randomized controlled trial reported a good response (no pain attacks) in 42.9% of patients treated with carbamazepine compared to 67.9% with oxcarbazepine. The mean pain score was also significantly lower with oxcarbazepine.

Efficacy/Tolerability MetricCarbamazepineThis compound (Oxcarbazepine)Source
Complete Pain Response 42.9%67.9%
Mean Pain Score 4.36 ± 0.862.82 ± 0.77
Frequency of Adverse Effects 35.7%14.3%
Bipolar Disorder

In the context of bipolar disorder, both carbamazepine and oxcarbazepine have been investigated as mood stabilizers. A double-blind, randomized trial comparing the two as add-on treatments to lithium found that while both were effective in reducing symptoms, oxcarbazepine demonstrated greater efficacy at weeks 4 and 8 across multiple rating scales, including the Young Mania Rating Scale (YMRS) and the Hamilton Depression Rating Scale (HDRS-21).

Efficacy/Tolerability MetricCarbamazepine (add-on to Lithium)This compound (Oxcarbazepine) (add-on to Lithium)Source
Mean Final Dose (mg/day) 673.5 ± 179637.7 ± 210
Reduction in YMRS Score (Baseline to Week 8) Significant (p<0.01)More Significant (p<0.01)
Reduction in HDRS-21 Score (Baseline to Week 8) Significant (p<0.01)More Significant (p<0.001)
Tolerability GoodBetter

Experimental Protocols

Detailed methodologies from key clinical trials provide a framework for understanding the evidence base comparing these two compounds.

Study in Newly Diagnosed Epilepsy (Dam et al., 1989)
  • Design: A double-blind, multi-center, randomized controlled trial.

  • Participants: 235 patients with newly diagnosed epilepsy.

  • Intervention: Patients were randomly allocated to receive either carbamazepine or oxcarbazepine.

  • Treatment Phases:

    • Titration Phase: A 4 to 8-week period to determine the optimal individual dose of the assigned medication.

    • Maintenance Phase: Treatment with the optimal dose was continued for 48 weeks.

  • Efficacy Assessment: Seizure frequency, EEG tracings, and global evaluation by the investigator.

  • Tolerability Assessment: Recording of side effects reported by the patient or observed by the investigator, and laboratory tests.

  • Other Assessments: Blood pressure, heart rate, and trough serum levels of carbamazepine and 10,11-dihydro-10-hydroxycarbamazepine.[1]

Study in Trigeminal Neuralgia
  • Design: A randomized controlled trial.

  • Participants: 56 patients diagnosed with trigeminal neuralgia, randomized into two groups of 28.

  • Intervention:

    • Group A (Carbamazepine): Initial dose of 200mg twice daily, with titration up to 1800mg/day.

    • Group B (Oxcarbazepine): Initial dose of 200mg twice daily, with titration up to 1200mg/day.

  • Efficacy Assessment: The response to treatment was categorized based on the frequency of pain attacks:

    • Good Response: No attacks of pain.

    • Average Response: Two to three attacks of pain per day.

    • Non-responsive: No decrease in the frequency of pain attacks.

  • Safety Assessment: Monitoring and recording of any side effects experienced by the patients after treatment initiation.

Study in Bipolar Disorder (Mazza et al., 2009)
  • Design: A double-blind, randomized trial.

  • Participants: 52 outpatients with Bipolar I or II disorder experiencing residual symptoms despite maintenance treatment with lithium.

  • Intervention: Patients were randomly assigned on a 1:1 ratio to receive either oxcarbazepine (n=26) or carbamazepine (n=26) as an add-on to their existing lithium regimen for an 8-week period.

  • Outcome Measures:

    • Young Mania Rating Scale (YMRS)

    • Hamilton Depression Rating Scale 21-items (HDRS-21)

    • Montgomery-Asberg Depression Rating Scale (MADRS)

    • Clinical Global Impression - Severity (CGI-S)

    • Clinical Global Impression - Improvement (CGI-I)

  • Assessment Schedule: All scales were administered at baseline and at the end of weeks 2, 4, and 8.

Signaling and Metabolic Pathways

The key differences in the pharmacological profiles of carbamazepine and this compound stem from their distinct metabolic pathways.

Metabolic Pathway

Carbamazepine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to form carbamazepine-10,11-epoxide, an active metabolite that contributes to both the therapeutic and toxic effects of the parent drug. In contrast, this compound (oxcarbazepine) is rapidly and extensively metabolized by cytosolic reductases to its active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine (monohydroxy derivative or MHD). This pathway largely bypasses the CYP450 system, leading to fewer drug-drug interactions and avoiding the production of the epoxide metabolite.

MetabolicPathway cluster_CBZ Carbamazepine Metabolism cluster_OXC This compound Metabolism CBZ Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->Epoxide CYP3A4 Diol Inactive Diol Metabolite Epoxide->Diol Epoxide Hydrolase OXC This compound (Oxcarbazepine) MHD 10,11-Dihydro-10-hydroxy-carbamazepine (MHD - Active Metabolite) OXC->MHD Cytosolic Reductases

Caption: Metabolic pathways of Carbamazepine and this compound.

Mechanism of Action: Neuronal Excitability

Both carbamazepine and the active metabolite of oxcarbazepine, MHD, exert their primary anticonvulsant effect by blocking voltage-gated sodium channels in neurons. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses. By binding to the sodium channels in their inactivated state, the drugs prolong their refractory period, thereby limiting the sustained high-frequency firing that is characteristic of seizures.

MechanismOfAction cluster_Neuron Neuronal Membrane Neuron Neuron NaChannel Voltage-Gated Sodium Channel ActionPotential Repetitive Action Potentials (Seizure Activity) NaChannel->ActionPotential Leads to Stabilization Membrane Stabilization Reduced Firing Rate NaChannel->Stabilization Results in Drug Carbamazepine or 10,11-Dihydro-10-hydroxy-carbamazepine (MHD) Drug->NaChannel Blocks

Caption: Mechanism of action on neuronal excitability.

References

A Comparative Analysis of 10,11-Dihydrocarbamazepine and 10-hydroxy-10,11-dihydrocarbamazepine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, pharmacological activity, and metabolic pathways of 10,11-Dihydrocarbamazepine and its hydroxylated counterpart, 10-hydroxy-10,11-dihydrocarbamazepine, reveals distinct roles in pharmacology and drug metabolism. This guide provides a side-by-side analysis of these two compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound (DHC) is primarily recognized as an impurity in the synthesis of carbamazepine, a widely used anticonvulsant drug. In contrast, 10-hydroxy-10,11-dihydrocarbamazepine (also known as monohydroxy derivative or MHD) is the principal and pharmacologically active metabolite of the second-generation antiepileptic drug, oxcarbazepine.[1] This fundamental difference in their origin and clinical relevance dictates their respective pharmacological profiles and the extent of scientific investigation they have received.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of DHC and MHD is presented in the table below, offering a clear comparison of their fundamental characteristics.

PropertyThis compound (DHC)10-hydroxy-10,11-dihydrocarbamazepine (MHD)
Synonyms Dihydrocarbamazepine, GP-26-301Licarbazepine, Monohydroxy derivative
Molecular Formula C₁₅H₁₄N₂O[2]C₁₅H₁₄N₂O₂[3]
Molecular Weight 238.28 g/mol [2]254.28 g/mol [3]
Melting Point 205-210 °CNot available
Solubility Soluble in dichloromethaneSoluble in DMF, DMSO, and Ethanol[3]
Primary Role Impurity of carbamazepine, analytical standardActive metabolite of oxcarbazepine[1]
Bioavailability (of parent drug) Not applicable>95% (for Oxcarbazepine)[4]
Protein Binding Not available~40%[4]
Elimination Half-life Not available8-10 hours[4]

Pharmacological Activity and Mechanism of Action

The pharmacological activities of DHC and MHD differ significantly, with MHD being the therapeutically active compound.

10-hydroxy-10,11-dihydrocarbamazepine (MHD) is responsible for the anticonvulsant effects observed after the administration of oxcarbazepine. Its primary mechanism of action is the blockade of voltage-sensitive sodium channels in the brain.[4] This action stabilizes hyperexcited neuronal membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses. The anticonvulsant activity of MHD is stereoselective, with the (S)-enantiomer exhibiting greater potency than the (R)-enantiomer. In a maximal electroshock (MES) seizure model in rats, (S)-MHD provided 42% protection against seizures, whereas (R)-MHD offered only 22.5% protection.[3]

This compound (DHC) , in contrast, is not considered to have significant anticonvulsant activity. It is primarily monitored as a process impurity in carbamazepine manufacturing and used as an internal standard in analytical methods for the quantification of carbamazepine and its metabolites. While comprehensive studies on its pharmacological effects are limited, its structural similarity to carbamazepine suggests a potential for neurological effects, though these are not well-characterized.

Metabolic Pathways

The metabolic relationship between oxcarbazepine, MHD, and their subsequent metabolites is a key aspect of their pharmacology.

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized by cytosolic reductases in the liver to its active metabolite, MHD.[5] This conversion is a critical step for the therapeutic action of oxcarbazepine. MHD is then further metabolized, primarily through glucuronidation, and to a lesser extent, oxidation to the inactive 10,11-dihydroxy-10,11-dihydrocarbamazepine (DHD).[6][7]

DHC is not a metabolite in this primary pathway. It is a synthetic precursor or impurity related to carbamazepine.

G cluster_oxcarbazepine Oxcarbazepine Metabolism cluster_carbamazepine Carbamazepine Context Oxcarbazepine Oxcarbazepine 10-hydroxy-10,11-dihydrocarbamazepine (MHD)\n(Active Metabolite) 10-hydroxy-10,11-dihydrocarbamazepine (MHD) (Active Metabolite) Oxcarbazepine->10-hydroxy-10,11-dihydrocarbamazepine (MHD)\n(Active Metabolite) Cytosolic Reductases 10,11-dihydroxy-10,11-dihydrocarbamazepine (DHD)\n(Inactive Metabolite) 10,11-dihydroxy-10,11-dihydrocarbamazepine (DHD) (Inactive Metabolite) 10-hydroxy-10,11-dihydrocarbamazepine (MHD)\n(Active Metabolite)->10,11-dihydroxy-10,11-dihydrocarbamazepine (DHD)\n(Inactive Metabolite) Oxidation Glucuronide Conjugates Glucuronide Conjugates 10-hydroxy-10,11-dihydrocarbamazepine (MHD)\n(Active Metabolite)->Glucuronide Conjugates Glucuronidation Carbamazepine Carbamazepine This compound (DHC)\n(Impurity/Standard) This compound (DHC) (Impurity/Standard) Carbamazepine->this compound (DHC)\n(Impurity/Standard) Synthetic Impurity

Metabolic pathway of Oxcarbazepine and the contextual relationship of this compound.

Experimental Protocols

For researchers investigating these compounds, specific experimental protocols are essential for accurate and reproducible results.

Quantification of 10-hydroxy-10,11-dihydrocarbamazepine (MHD) in Plasma by HPLC-UV

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 215 nm.

3. Calibration and Quantification:

  • Prepare calibration standards in blank plasma ranging from 1 to 50 µg/mL.

  • Plot the peak area ratio of MHD to the internal standard against the concentration to construct a calibration curve.

G cluster_workflow HPLC-UV Workflow for MHD Quantification start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis data_analysis Data Analysis (Peak Area Ratio) hplc_analysis->data_analysis

References

A Comparative Guide to Solid-Phase Extraction Cartridges for 10,11-Dihydrocarbamazepine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 10,11-Dihydrocarbamazepine (DHC), a major metabolite of the anticonvulsant drug oxcarbazepine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-Phase Extraction (SPE) is a pivotal sample preparation step, ensuring the removal of interfering matrix components and the concentration of the analyte prior to analysis. This guide provides an objective comparison of the performance characteristics of different SPE cartridges for the extraction of this compound, supported by experimental data from various studies.

Performance Characteristics of SPE Cartridges

The choice of SPE sorbent is critical for achieving high recovery and reproducibility. The most commonly employed cartridges for this compound and related neutral compounds are reversed-phase sorbents, including silica-based C18 and polymeric materials like Hydrophilic-Lipophilic Balanced (HLB) and mixed-mode cation exchange (MCX) cartridges. Polymeric sorbents are often favored for their stability across a wide pH range and higher binding capacity.[1]

The following table summarizes the quantitative performance data for various SPE cartridges used in the extraction of carbamazepine and its metabolites, including this compound, from different biological and aqueous matrices.

SPE Cartridge TypeAnalyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Oasis HLB Carbamazepine & 5 MetabolitesPlasma84.8 - 103.0< 3.5
Oasis HLB Carbamazepine & 5 MetabolitesSurface Water95.7 - 102.92.4 - 5.9[2][3]
Oasis HLB Carbamazepine & 5 MetabolitesSTP Effluent90.6 - 103.52.4 - 5.9[2][3]
Oasis HLB Carbamazepine & 5 MetabolitesSTP Influent83.6 - 102.22.4 - 5.9[2][3]
Oasis HLB Carbamazepine & 2 MetabolitesPlasma>92.09 (Accuracy)< 7.96[4]
Oasis HLB Carbamazepine & MetabolitePlasma91.82 - 108.27< 6.41[5]
Bond Elut C18 Carbamazepine & 2 MetabolitesPlasmaNot SpecifiedNot Specified[6]
Supelclean LC-18 Carbamazepine & 5 MetabolitesAqueousLower than HLBNot Specified[2][7]
C18 (Generic) Carbamazepine & 5 MetabolitesPlasma> 88~ 1.8[8]

Studies consistently demonstrate that polymeric sorbents like Oasis HLB provide superior extraction efficiencies for carbamazepine and its metabolites, including the polar metabolite this compound, when compared to traditional silica-based C18 sorbents.[2][7][9] For instance, one study directly comparing HLB with two different C18 cartridges for the analysis of carbamazepine and its metabolites in aqueous samples found that the HLB cartridge provided the best performance for all analytes.[2][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the application of different SPE cartridges.

1. Polymeric Reversed-Phase SPE (Oasis HLB)

This protocol is a general procedure adapted from methods used for extracting carbamazepine and its metabolites from plasma and aqueous samples.[2][4]

  • Sample Pre-treatment: Plasma samples (e.g., 250 µL) may be diluted with a buffer solution (e.g., phosphate buffer) before loading. Aqueous samples may not require extensive pre-treatment.[2]

  • Cartridge Conditioning: The SPE cartridge (e.g., Oasis HLB) is first conditioned with an organic solvent like methanol, followed by equilibration with deionized water or a buffer solution.[10]

  • Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge at a controlled flow rate.

  • Washing: The cartridge is washed to remove endogenous interferences. A common washing solution is a low percentage of an organic solvent in water (e.g., 5-10% methanol in water).[9] This step is crucial for obtaining a clean extract.

  • Elution: The retained analytes are eluted with a suitable organic solvent. Methanol or a mixture of methanol and acetonitrile is frequently used for effective elution.[11]

  • Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase used for the subsequent chromatographic analysis (e.g., HPLC-UV or LC-MS/MS).[10][11]

2. Silica-Based Reversed-Phase SPE (C18)

This protocol is based on methods utilizing C18 cartridges for the extraction of carbamazepine and its metabolites.[6][8]

  • Sample Pre-treatment: Similar to the HLB protocol, plasma or serum samples are often pre-treated, which may involve protein precipitation followed by centrifugation.

  • Cartridge Conditioning: The C18 cartridge is conditioned with methanol followed by deionized water.

  • Sample Loading: The supernatant from the pre-treated sample is loaded onto the cartridge.

  • Washing: A wash step with a weak solvent is performed to remove polar interferences.

  • Elution: The analytes are eluted with a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluted solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis.

Visualizing the Workflow and Sorbent Logic

To better understand the experimental process and the principles of sorbent selection, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological/Aqueous Sample Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Collect Analyte) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

Sorbent_Selection cluster_sorbents SPE Sorbent Types Analyte This compound (Moderately Polar, Neutral) RP Reversed-Phase (RP) C18 (Silica-Based) Polymeric (e.g., HLB) Analyte->RP:hlb Primary Interaction: Hydrophobic Analyte->RP:c18 NP Normal-Phase (NP) Silica, Alumina Analyte->NP Less Common for Neutral Compounds IE Ion-Exchange (IE) Anion Exchange Cation Exchange (MCX) Analyte->IE Less Common for Neutral Compounds

Caption: Logical relationships in SPE sorbent selection for this compound.

References

A Comparative Guide to the Analytical Methods for 10,11-Dihydrocarbamazepine: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 10,11-Dihydrocarbamazepine (10,11-DHC), a major active metabolite of carbamazepine and oxcarbazepine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. This guide provides an objective comparison of the performance of various analytical methods used for the determination of 10,11-DHC and related compounds in biological matrices. The primary methods discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Quantitative Performance Data

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance data for HPLC-UV and LC-MS/MS methods as reported in various studies, offering a comparative overview to aid in method selection.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 60 µg/mL0.1 - 22.0 µg/mL[1]
Limit of Quantification (LOQ) 1.0 µg/mL[2][3]<0.1 µg/mL[1]
Intra-day/assay Precision (CV%) 2.0% - 7.0%[2][3]0.8% - 4.4%[3]
Inter-day/assay Precision (CV%) 2.3% - 4.3%[2][3]1.5% - 7.1%[3]
Accuracy/Analytical Recovery 92.09% - 110.8%[2][3][4][5]94.1% - 107.1%[3]
Recovery 78.49% - 104.04%[5][6]83.6% - 102.2%[3]

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves several key steps from sample collection to final data analysis. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing SampleCollection Sample Collection (Plasma/Serum) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Spiking Extraction Extraction (SPE or LLE or PPT) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into Analytical System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used due to its robustness and accessibility.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of plasma, an internal standard is added and the sample is vortexed.[7]

    • A C18 SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.[7]

    • The plasma sample is loaded onto the conditioned SPE cartridge.[7]

    • The cartridge is washed with 1 mL of water to remove interfering substances.[7]

    • The analyte and internal standard are eluted with 1 mL of methanol.[7]

    • The eluate is evaporated to dryness under a gentle stream of nitrogen.[7]

    • The residue is reconstituted in 200 µL of the mobile phase for injection into the HPLC system.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase: A mixture of acetonitrile and 10 mM phosphate buffer (pH 7.0) in a 30:70 (v/v) ratio is commonly used.[4][5]

    • Flow Rate: 1.5 mL/min.[4][5]

    • Detection: UV detection at 210 nm.[2][4][5]

    • Temperature: 35°C.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-concentration samples.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, an internal standard is added.

    • A protein precipitating agent, such as acetonitrile, is added to the plasma sample.[5]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[5]

    • The supernatant is transferred to a clean tube for analysis.[5][8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatographic Separation: Achieved on a reversed-phase C18 column.[8]

    • Ionization: Positive ion electrospray ionization (ESI+).[8]

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of 10,11-DHC, though it may require derivatization and can be subject to thermal degradation of the analyte. It's important to note that the active metabolite of oxcarbazepine, 10,11-dihydro-10-hydroxycarbamazepine, can thermally break down to carbamazepine in the GC-MS injector port, potentially leading to false positives.[9][10]

  • Sample Preparation: Typically involves liquid-liquid extraction.

  • GC Conditions:

    • Injection Port: Split/splitless injector, operated at a temperature that minimizes thermal degradation (e.g., 250°C).[9]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., 130°C to 290°C at 25°C/min).[9]

  • MS Conditions: Full-scan mode for initial identification, followed by selected ion monitoring (SIM) for quantification.

Immunoassays

Immunoassays, such as the enzyme-multiplied immunoassay technique (EMIT) and chemiluminescent immunoassays, are often used for routine therapeutic drug monitoring due to their high throughput and automation capabilities.[11][12] However, they may exhibit cross-reactivity with other structurally related compounds. Studies have shown that carbamazepine concentrations measured by HPLC can be significantly higher than those obtained by immunoassay, which may be clinically relevant for dosage adjustments.[11]

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV provides a robust and accessible method for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for research applications and when low detection limits are required. While GC-MS can be used, careful optimization is necessary to avoid thermal degradation and potential misidentification. Immunoassays are suitable for high-throughput screening but may lack the specificity of chromatographic methods. For accurate and reliable quantification, especially in a research or drug development setting, chromatographic methods, particularly LC-MS/MS, are generally preferred.

References

A Comparative Guide to Analytical Techniques for Carbamazepine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary analytical techniques used for the quantification of carbamazepine (CBZ) and its principal metabolites, including the active metabolite carbamazepine-10,11-epoxide (CBZ-E) and 10,11-dihydroxycarbamazepine (CBZ-diol). It is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate analytical method for their specific application, whether for therapeutic drug monitoring (TDM), pharmacokinetic studies, or environmental analysis.

Carbamazepine is an anticonvulsant drug with a narrow therapeutic range, making precise monitoring of its concentration in biological matrices crucial for ensuring efficacy while avoiding toxicity.[1] The presence of an active metabolite, CBZ-E, further complicates analysis, as it also contributes to the drug's therapeutic and toxic effects.[2][3] Consequently, analytical methods must be sensitive, specific, and reliable. This guide evaluates High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Immunoassays.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system.[4] The main pathway involves oxidation to the pharmacologically active carbamazepine-10,11-epoxide (CBZ-E), which is then hydrolyzed by epoxide hydrolase to the inactive 10,11-dihydroxycarbamazepine (CBZ-diol).[4]

Carbamazepine Metabolism CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active) CBZ->CBZE CYP450 Oxidation CBZD 10,11-Dihydroxycarbamazepine (Inactive) CBZE->CBZD Epoxide Hydrolase Hydrolysis

Figure 1: Primary metabolic pathway of carbamazepine.

Quantitative Performance Comparison

The choice of an analytical technique often depends on its quantitative performance, including sensitivity (LOD/LOQ), linear range, and recovery. The following tables summarize these parameters for the most common methods used to analyze carbamazepine and its metabolites in various biological and environmental matrices.

Table 1: Performance of Liquid Chromatography Methods
TechniqueMatrixAnalyte(s)Linearity RangeLOQRecovery (%)Citation(s)
HPLC-UV PlasmaCBZ0.5 - 40 µg/mL0.5 µg/mL97.5 - 103.6[5]
PlasmaCBZ, CBZ-E0.2 - 25 µg/mL0.2 µg/mL92.1 - 108.5[6]
PharmaceuticalCBZ0.25 - 25 µg/mL0.07 µg/mL98 - 101[6][7]
TabletsCBZ5.0 - 25.0 µg/mL60 ng/mLN/A[8]
LC-MS/MS Rat PlasmaCBZ, CBZ-E5 - 2000 ng/mL5 ng/mL>87[9]
Human SerumCBZ, CBZ-E, CBZ-diol0.1 - 22.0 µg/mL0.1 µg/mLN/A[10]
BloodCBZ, CBZ-E, 10-hydroxy-CBZN/A1.0 - 8.0 ng/mL76.0 - 106.4[11]
WastewaterCBZ + 5 MetabolitesN/AN/A83.6 - 103.5[4][12]
LC-MS³ Human PlasmaCBZ0.5 - 30.0 µg/mL0.5 µg/mLN/A[13]
Table 2: Performance of Other Analytical Methods
TechniqueMatrixAnalyte(s)Linearity RangeLOQRecovery (%)Citation(s)
GC-MS SerumCBZUp to 25 mg/LN/A95 (mean)[14]
PlasmaCBZ0.05 - 3 µg/mL0.05 µg/mL91.5 - 113.9[15]
CE Human UrineCBZ2.0 - 200.0 ng/mLN/AN/A[16]
Immunoassay Surface WaterCBZ0.05 - 50 µg/L50 ng/LN/A[17]
(FPIA)Spiked WaterCBZ1.5 - 300 µg/L1.5 µg/L66 - 110[18]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines typical experimental protocols for the most prominent techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Considered the gold standard for its high sensitivity and specificity, LC-MS/MS can simultaneously quantify carbamazepine and multiple metabolites, even at very low concentrations.[13]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma/Serum Sample IS Add Internal Standard (e.g., D10-Carbamazepine) Sample->IS Extraction Extraction (LLE, SPE, or Protein Precipitation) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC HPLC Separation (e.g., C18 Column) Evap->LC Inject MS Tandem MS Detection (ESI+, SRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Figure 2: General workflow for LC-MS/MS analysis of carbamazepine.

Methodology Example (Analysis in Rat Plasma)[9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.1 mL of rat plasma, add an internal standard (D10-carbamazepine).

    • Perform liquid-liquid extraction.

  • Chromatography:

    • Column: C8 (150 mm x 2.1 mm, 5 µm).

    • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, positive mode (ESI+).

    • Detection: Selected Reaction Monitoring (SRM).

    • Transitions:

      • Carbamazepine: m/z 237 → 194.

      • Carbamazepine-10,11-epoxide: m/z 253 → 210.

      • D10-Carbamazepine (IS): m/z 247 → 204.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely available technique suitable for therapeutic drug monitoring where high sensitivity is not the primary requirement.[19] It can effectively separate CBZ from its main metabolite, CBZ-E.[3]

Methodology Example (Analysis in Rabbit Plasma)[5][20]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard (e.g., propylparaben).

    • Add methanol (1:1 ratio) to precipitate proteins.

    • Centrifuge and collect the supernatant.

  • Chromatography:

    • Column: µ-Bondapak C18 (150 mm x 4.6 mm, 10 µm).

    • Mobile Phase: Methanol and water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 285 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

While widely used in environmental analysis, GC-MS is less common for carbamazepine in clinical settings.[19][21] This is due to the thermal instability of carbamazepine, which often necessitates a derivatization step to improve volatility and stability.[14][21] Furthermore, there is a risk of false positives from the thermal breakdown of metabolites of structurally similar drugs like oxcarbazepine.[22]

Methodology Example (Analysis in Serum)[14]

  • Sample Preparation (Extraction & Derivatization):

    • To 1.0 mL of serum, add an internal standard (tetracosane).

    • Perform a single chloroform extraction.

    • Evaporate the chloroform and derivatize the residue to form a trimethylsilyl (TMS) derivative (10-minute step).

  • Chromatography:

    • Column: 3% OV-1 (methyl silicone) GC column.

    • Mode: Isothermal.

  • Mass Spectrometry:

    • Detection of characteristic ions for the TMS-derivatized carbamazepine.

Immunoassays

Immunoassays, such as ELISA and Fluorescence Polarization Immunoassay (FPIA), are rapid and cost-effective methods suitable for high-throughput screening.[18][23] Their primary drawback is a potential lack of specificity, as antibodies may cross-react with carbamazepine metabolites, leading to an overestimation of the parent drug concentration when compared to chromatographic methods.[1][17]

Experimental Workflow: Immunoassay (ELISA)

ELISA_Workflow Sample Sample/Standard Addition to Antibody-Coated Plate Tracer Add Enzyme-Labeled Carbamazepine (Tracer) Sample->Tracer Incubate Incubation (Competition for Antibody Binding) Tracer->Incubate Wash Wash Step (Remove Unbound Reagents) Incubate->Wash Substrate Add Substrate Wash->Substrate Color Color Development (Inverse to CBZ Concentration) Substrate->Color Read Read Absorbance (Spectrophotometer) Color->Read

Figure 3: Competitive ELISA workflow for carbamazepine.

Methodology Example (ELISA in Water Samples)[17]

  • Principle: A competitive heterogeneous immunoassay using a monoclonal antibody against carbamazepine.

  • Procedure:

    • Samples or standards are added to microtiter plates coated with the antibody.

    • An enzyme-conjugated carbamazepine tracer is added, which competes with the carbamazepine in the sample for antibody binding sites.

    • After incubation and washing, a substrate is added. The resulting color signal is inversely proportional to the concentration of carbamazepine in the sample.

  • Performance: This method achieved a limit of detection of 24 ng/L but showed cross-reactivities of 83% with CBZ-E and 14% with 2-hydroxy-CBZ, leading to a consistent overestimation of ~30% in environmental water samples compared to LC-MS/MS.[17]

Conclusion

The selection of an analytical technique for carbamazepine and its metabolites is highly dependent on the specific requirements of the study.

  • LC-MS/MS is the definitive method for research applications requiring high sensitivity, specificity, and the simultaneous quantification of multiple metabolites. It is the undisputed "gold standard" for pharmacokinetic and bioequivalence studies.[13]

  • HPLC-UV offers a reliable and cost-effective alternative for routine therapeutic drug monitoring of the parent drug and its main epoxide metabolite, where the expected concentrations are well within its detection limits.[19]

  • GC-MS is generally not recommended for routine clinical analysis of carbamazepine due to issues with thermal degradation and potential interferences.[19][22]

  • Immunoassays are excellent for rapid, high-throughput screening but should be used with caution for precise quantification due to potential cross-reactivity with metabolites. Their results, especially if near a clinical decision point, should ideally be confirmed by a chromatographic method.[17]

  • Capillary Electrophoresis provides a fast and efficient alternative to HPLC, with the ability to achieve high sensitivity, and is particularly useful for analyzing multiple antiepileptic drugs simultaneously.[24][25]

References

Evaluating 10,11-Dihydrocarbamazepine as an Impurity in Carbamazepine Tablets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the evaluation of 10,11-Dihydrocarbamazepine (DHC), a known impurity in carbamazepine tablets. The presence and quantity of impurities are critical quality attributes for pharmaceutical products, directly impacting their safety and efficacy. This document offers a detailed overview of experimental data, protocols, and the logical framework for impurity assessment to aid in robust drug development and quality control.

Comparative Analysis of Analytical Methods

The quantification of this compound in carbamazepine active pharmaceutical ingredients (APIs) and finished products is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method due to its high resolution, sensitivity, and specificity. Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography (GC) have also been utilized. The following table summarizes the performance of various analytical methods based on published experimental data.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
HPLC Carbamazepine, this compound, 10-BromocarbamazepineDrug Substance & Tablets~0.01% (for DHC)Not SpecifiedNot Specified[1][2][3]
RP-HPLC Carbamazepine, Iminostilbene, IminodibenzylTablet Formulation0.0125 µg/mL (Carbamazepine)0.05 µg/mL (Carbamazepine)0.9994[4][5]
RP-HPLC CarbamazepinePharmaceutical Preparations0.05 µg/mL0.07 µg/mL0.9995[6]
HPTLC CarbamazepineBulk Drug16.7 ng/spot50.44 ng/spot0.9995[7]

Note: The limits for impurities like iminostilbene and iminodibenzyl in some studies provide a comparative context for the sensitivity of the methods for related substances.

Experimental Protocol: HPLC Method for this compound Quantification

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in carbamazepine tablets, based on commonly cited procedures.

Objective: To accurately quantify the percentage of this compound impurity in a sample of carbamazepine tablets.

Materials and Reagents:

  • Carbamazepine Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, Analytical Grade)

  • Water (Deionized or HPLC Grade)

  • Carbamazepine Tablets (Test Sample)

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Analytical column: 5 µm diol column[1][2]. A modern equivalent would be a cyano- or diol-bonded silica column.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:0.05% Aqueous Acetic Acid (5:5:90, v/v/v)[1][2].

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).

  • Detection Wavelength: 285 nm (a common wavelength for carbamazepine and related compounds).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration relevant to the expected impurity level (e.g., 0.1% of the nominal carbamazepine concentration).

  • Sample Preparation:

    • Weigh and finely powder a representative number of carbamazepine tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powdered tablets equivalent to a single dose of carbamazepine.

    • Transfer the powder to a volumetric flask and dissolve in methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to carbamazepine and this compound based on their retention times.

  • Calculation:

    • Calculate the percentage of this compound in the carbamazepine tablets using the following formula:

Logical Framework for Impurity Evaluation

The evaluation of impurities in pharmaceutical products follows a logical framework guided by international regulatory standards, such as the ICH Q3B guidelines. This process involves detection, identification, and qualification of impurities.

ImpurityEvaluation cluster_0 Impurity Detection & Quantification cluster_1 Regulatory Threshold Comparison cluster_2 Action Start Analyze Drug Product Batch Detect Detect Impurity Peak Start->Detect Quantify Quantify Impurity Level Detect->Quantify Reporting Impurity > Reporting Threshold? Quantify->Reporting Identification Impurity > Identification Threshold? Reporting->Identification Yes Ignore Below Reporting Threshold Reporting->Ignore No Qualification Impurity > Qualification Threshold? Identification->Qualification Yes Report Report Impurity Identification->Report No Identify Identify Structure Qualification->Identify No Qualify Assess Toxicological Safety Qualification->Qualify Yes Accept Acceptable Level Report->Accept Identify->Report Qualify->Report

Caption: Logical workflow for the evaluation of impurities based on ICH guidelines.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of this compound as an impurity in carbamazepine tablets using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting p1 Weigh & Powder Tablets p2 Dissolve in Methanol & Sonicate p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample & Standard p3->a1 p4 Prepare DHC Standard p4->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Impurity d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC analysis of DHC in carbamazepine tablets.

Regulatory Considerations

The acceptable limit for an impurity is determined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). According to ICH Q3B(R2), for a new drug product, the thresholds for reporting, identification, and qualification of degradation products are based on the maximum daily dose of the drug substance. For carbamazepine, with a typical maximum daily dose exceeding 2g, the identification threshold for an impurity would be 0.10%. However, specific limits are often defined in pharmacopeial monographs. It is crucial to consult the relevant pharmacopeia (e.g., USP, Ph. Eur.) for the official acceptance criteria for this compound in carbamazepine tablets. Levels of this compound have been found at up to 1.3% in some samples[1][2][3].

References

A Head-to-Head Showdown: Unmasking the Potency and Pitfalls of Anticonvulsant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and safety of 10,11-Dihydrocarbamazepine and its counterparts, offering crucial insights for researchers and drug developers in the field of epilepsy treatment.

In the quest for more effective and safer antiepileptic drugs (AEDs), a critical eye must be cast not only on the parent compounds but also on their metabolic offspring. This guide provides a comprehensive head-to-head comparison of this compound (MHD), the principal active metabolite of oxcarbazepine, with other key anticonvulsant metabolites derived from carbamazepine and eslicarbazepine acetate. Through a meticulous review of experimental data, we illuminate the nuanced differences in their anticonvulsant potency, neurotoxic profiles, and underlying mechanisms of action, providing a vital resource for the scientific community.

Metabolic Pathways: A Fork in the Road to Efficacy

The therapeutic and adverse effects of carbamazepine, oxcarbazepine, and eslicarbazepine acetate are largely dictated by their metabolic transformations. Carbamazepine is primarily metabolized to carbamazepine-10,11-epoxide (CBZ-E), an active metabolite that contributes to both its anticonvulsant effects and its neurotoxic side effects.[1] In contrast, oxcarbazepine is a prodrug rapidly converted to its active metabolite, this compound (MHD), also known as licarbazepine.[2] This metabolic route bypasses the formation of the epoxide metabolite, which is thought to contribute to a more favorable side-effect profile for oxcarbazepine.[1] Eslicarbazepine acetate is another prodrug that is stereoselectively metabolized to (S)-licarbazepine (eslicarbazepine), the more pharmacologically active enantiomer of licarbazepine.[2]

cluster_CBZ Carbamazepine (CBZ) Metabolism cluster_OXC Oxcarbazepine (OXC) Metabolism cluster_ESL Eslicarbazepine Acetate (ESL) Metabolism CBZ Carbamazepine CBZ_E Carbamazepine-10,11-epoxide (CBZ-E) (Active) CBZ->CBZ_E CYP3A4 CBZ_Diol 10,11-Dihydroxy-CBZ (Inactive) CBZ_E->CBZ_Diol Epoxide hydrolase OXC Oxcarbazepine MHD This compound (MHD) (Racemic mixture of S- and R-licarbazepine) (Active) OXC->MHD Cytosolic reductases ESL Eslicarbazepine Acetate S_Lic S-licarbazepine (Eslicarbazepine) (Active) ESL->S_Lic Esterases

Metabolic pathways of carbamazepine, oxcarbazepine, and eslicarbazepine acetate.

Comparative Anticonvulsant Efficacy and Neurotoxicity

The gold standard for preclinical assessment of anticonvulsant activity is the maximal electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures. Neurotoxicity is often evaluated using the rotorod test, which assesses motor coordination. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), provides a measure of the margin of safety.

CompoundAnticonvulsant Activity (MES Test) ED₅₀ (mg/kg, i.p.)Neurotoxicity (Rotorod Test) TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
Carbamazepine (CBZ) 13.5[3]53.6[4]3.97
Carbamazepine-10,11-epoxide (CBZ-E) Slightly less potent than CBZ[5]Similar to CBZ[5]Similar to CBZ[5]
Eslicarbazepine Acetate (ESL) 23.0[3]313.7[3]13.64
Eslicarbazepine (S-licarbazepine) 27.8[3]348.3[3]12.53

Note: Direct comparative ED₅₀ and TD₅₀ values for this compound (MHD) were not available in the searched literature.

The available data suggest that while carbamazepine is a potent anticonvulsant, its protective index is lower than that of eslicarbazepine acetate and its active metabolite, eslicarbazepine.[3] This indicates a wider therapeutic window for the newer generation compounds. Studies have indicated that carbamazepine-10,11-epoxide has anticonvulsant activity but also contributes to neurotoxicity, with a profile similar to the parent drug.[5]

Mechanism of Action: A Focus on Sodium Channels

The primary mechanism of action for this class of anticonvulsants is the blockade of voltage-gated sodium channels.[1] By stabilizing the inactivated state of these channels, they reduce the repetitive firing of neurons that underlies seizure activity. However, subtle differences exist in their interaction with sodium channel subtypes and their effects on channel kinetics. Eslicarbazepine, for instance, has a higher affinity for the inactivated state of the sodium channel compared to the resting state, which may contribute to its favorable safety profile.[1]

cluster_workflow Experimental Workflow: In Vitro Sodium Channel Blockade prep Cell Preparation (e.g., HEK293 cells expressing Nav1.x) patch Whole-Cell Patch Clamp prep->patch protocol Voltage Protocol (Depolarizing pulses to elicit sodium currents) patch->protocol application Compound Application (Increasing concentrations of metabolites) protocol->application record Current Recording application->record analysis Data Analysis (IC₅₀ determination) record->analysis

Workflow for assessing sodium channel blockade.

Safety Profile: A Look at Genotoxicity and Cardiotoxicity

Preclinical safety assessment is paramount in drug development. The Ames test is a widely used method to assess the mutagenic potential of a compound, while the hERG assay is crucial for evaluating the risk of drug-induced cardiac arrhythmias.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Procedure:

  • Animal Model: Male albino mice (20-25 g).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.

  • Acclimatization: Animals are allowed to acclimatize for a specified period after drug administration (e.g., 30-60 minutes).

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Rotorod Neurotoxicity Assay

Objective: To evaluate the effect of a test compound on motor coordination and balance.

Procedure:

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) with adjustable speed.

  • Training: Animals are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 60 seconds) in pre-test sessions.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Testing: At the time of expected peak drug effect, each animal is placed on the rotating rod.

  • Observation: The latency to fall from the rod is recorded. A predetermined cut-off time is used (e.g., 120 seconds). An animal is considered to have failed the test if it falls off the rod before the cut-off time.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a test compound.

Procedure:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal glucose agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Observation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

hERG Potassium Channel Assay

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Procedure:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to record hERG channel currents.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.

  • Compound Application: The cells are perfused with increasing concentrations of the test compound.

  • Current Measurement: The inhibition of the hERG current by the test compound is measured.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the hERG current (IC₅₀) is determined.

Conclusion

This comparative guide underscores the importance of evaluating not just the parent anticonvulsant drug but also its active metabolites. The data presented here highlight the improved therapeutic window of eslicarbazepine acetate and its active metabolite, eslicarbazepine, compared to carbamazepine, likely due to differences in their metabolic pathways and interactions with sodium channels. While direct comparative data for this compound in these specific assays were limited, its metabolic profile suggests a potentially favorable safety profile over carbamazepine. Future head-to-head studies incorporating a comprehensive battery of preclinical tests are warranted to further delineate the subtle yet significant differences between these critical anticonvulsant metabolites, ultimately guiding the development of safer and more effective treatments for epilepsy.

References

Safety Operating Guide

Proper Disposal of 10,11-Dihydrocarbamazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental protection. This guide provides detailed procedures for the proper disposal of 10,11-Dihydrocarbamazepine (CAS No. 3564-73-6), a compound used in various research and pharmaceutical development settings. Adherence to these guidelines will help ensure the safety of laboratory personnel and the environment, while maintaining regulatory compliance.

Regulatory and Safety Overview

The disposal of this compound, like all chemical waste, is governed by a framework of federal and local regulations. The primary regulatory body in the United States is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] For healthcare and laboratory facilities, the EPA's Subpart P regulations provide specific guidance on managing hazardous waste pharmaceuticals.[2][5][6]

Safety Data Sheets (SDS) for this compound present some conflicting hazard classifications. While one source may not classify it as hazardous under OSHA's Hazard Communication Standard[7], other suppliers identify it as an acute oral toxicant, a potential reproductive hazard, a skin sensitizer, and capable of causing single-organ toxicity.[8] Given this discrepancy, a conservative approach is mandated, and This compound should be handled and disposed of as a hazardous chemical waste .

Parameter Guideline/Regulation Reference
Primary Regulation Resource Conservation and Recovery Act (RCRA)[1][2][3][4]
Specific Guidance EPA Subpart P for Hazardous Waste Pharmaceuticals[2][5][6]
Disposal Method Incineration at a licensed facility is typical for pharmaceutical waste.[2][3]
Sewer/Drain Disposal Prohibited for hazardous waste pharmaceuticals.[2][9]
Container Requirements Must be chemically compatible, leak-proof, and securely closed.[1][3]
Labeling Containers must be clearly labeled with contents and associated hazards.[10]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Waste Identification and Segregation
  • Treat as Hazardous: Due to conflicting safety data, all waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, weighing paper), must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound and contaminated solids in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with incompatible solvents. For instance, halogenated and non-halogenated solvent waste streams should be kept separate.[11]

    • Sharps: Any sharps (e.g., needles, contaminated broken glass) must be disposed of in a designated sharps container.[10]

Waste Accumulation and Storage
  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[1] Plastic containers are often preferred for chemical waste.[9]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[10] The label should also indicate the specific hazards (e.g., "Toxic," "Reproductive Hazard").

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] This area should be well-ventilated and provide secondary containment to prevent spills.[1][10]

  • Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials. This compound is incompatible with strong oxidizing agents.[7]

  • Accumulation Limits: Do not exceed the storage limits for hazardous waste in your SAA, which is typically 55 gallons of hazardous waste or one quart of acutely hazardous waste.[9][12]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and disposal of hazardous waste.[9] Do not attempt to transport or dispose of the waste yourself.[12]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system when the container is approximately three-quarters full or has been accumulating for close to six months.[11]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is crucial for regulatory compliance.[10]

Spill and Emergency Procedures
  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Spill Cleanup: In the event of a small spill, sweep up the solid material, taking care to avoid dust formation, and place it in a labeled hazardous waste container.[7][13] For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's EHS or emergency response team.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off with soap and plenty of water.[14]

    • Ingestion: Rinse mouth with water and seek medical attention.[7]

    • Inhalation: Move to fresh air.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal A Generation of This compound Waste B Is the waste solid, liquid, or sharp? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharp F Label Container: 'Hazardous Waste' Chemical Name Accumulation Date Hazards C->F D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container nearing capacity or 6-month limit? G->H I Request Pickup from Environmental Health & Safety (EHS) H->I Yes J EHS Collects and Transports for Final Disposal (Incineration) I->J K Maintain Disposal Records J->K

Caption: Disposal workflow for this compound.

By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 10,11-Dihydrocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of 10,11-Dihydrocarbamazepine, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to maintain a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Conflicting information exists regarding the specific hazards of this compound. While some safety data sheets (SDS) do not classify it as hazardous under OSHA's 2012 Hazard Communication Standard, others indicate potential health effects.[1] A conservative approach is therefore essential, treating the substance as potentially hazardous. The primary concerns include it being harmful if swallowed, potentially causing an allergic skin reaction, and being toxic to aquatic life with long-lasting effects.[2][3][4]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Handling Solid (Powder) Chemical Fume Hood or Ventilated EnclosureChemical-resistant gloves (e.g., Nitrile)Safety glasses with side shields or gogglesNIOSH-approved respirator (e.g., N95) if dust is generatedLab coat
Handling Solutions Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile)Safety glasses with side shields or gogglesNot generally required if handled in a fume hoodLab coat
Spill Cleanup Ventilated AreaChemical-resistant gloves (e.g., Nitrile)Safety glasses with side shields or gogglesNIOSH-approved respiratorLab coat or disposable coveralls
Waste Disposal Ventilated AreaChemical-resistant gloves (e.g., Nitrile)Safety glasses with side shields or gogglesNot generally requiredLab coat

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the fume hood is functioning correctly (check airflow indicator).

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Have a designated and clearly labeled waste container ready for contaminated materials.

2. Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.

  • Avoid generating dust. If any dust is observed, ensure the fume hood sash is at the appropriate height to capture it.

  • Once weighed, securely close the primary container.

3. Preparing a Solution:

  • Within the chemical fume hood, add the weighed this compound to the appropriate glassware.

  • Slowly add the desired solvent to the solid.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Ensure the container is properly labeled with the compound name, concentration, solvent, and date.

4. Experimental Use:

  • All manipulations of the this compound solution should be performed within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan: A Precautionary Approach

Given the ambiguity in its hazard classification, all waste containing this compound must be treated as hazardous waste.[2]

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused solid, solutions, contaminated gloves, weigh boats, pipette tips, and paper towels, must be segregated from general laboratory waste.[2]

2. Solid Waste Disposal:

  • Collect all contaminated solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

  • The label should read: "Hazardous Waste: this compound".[2]

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container for liquids.[2]

  • Ensure the container is compatible with the solvent used.

4. Spill Cleanup:

  • In case of a spill, wear appropriate PPE.

  • For small spills of solid material, gently sweep it up and place it in the hazardous waste container, avoiding dust formation.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

5. Final Disposal:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area.[2]

  • Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[2][6]

Workflow for Handling and Disposal of this compound

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation and Engineering Controls weigh 2. Weighing Solid prep->weigh solution 3. Preparing Solution weigh->solution use 4. Experimental Use solution->use segregate 1. Waste Segregation use->segregate Generate Waste solid_waste 2. Solid Waste Collection segregate->solid_waste liquid_waste 3. Liquid Waste Collection segregate->liquid_waste final_disposal 5. Final Disposal via Licensed Vendor solid_waste->final_disposal liquid_waste->final_disposal spill 4. Spill Cleanup spill->segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Dihydrocarbamazepine
Reactant of Route 2
Reactant of Route 2
10,11-Dihydrocarbamazepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。